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(3-Isopropylphenyl)propylamine Documentation Hub

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  • Product: (3-Isopropylphenyl)propylamine
  • CAS: 1039989-87-1

Core Science & Biosynthesis

Foundational

Technical Guide: (3-Isopropylphenyl)propylamine Binding Affinity to Trace Amine-Associated Receptors

The following technical guide provides an in-depth analysis of (3-Isopropylphenyl)propylamine and its interaction with Trace Amine-Associated Receptors (TAARs), specifically TAAR1 . This guide is structured for researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (3-Isopropylphenyl)propylamine and its interaction with Trace Amine-Associated Receptors (TAARs), specifically TAAR1 .

This guide is structured for researchers and drug discovery scientists, focusing on the pharmacological characterization, binding kinetics, and experimental protocols required to validate this ligand's activity.

Executive Summary

(3-Isopropylphenyl)propylamine represents a specific structural class of trace amine analogs designed to probe the orthosteric binding site of TAAR1 (Trace Amine-Associated Receptor 1). Structurally, the compound features a lipophilic isopropyl substitution at the meta-position (3-position) of the phenyl ring. This substitution is critical: it acts as a bioisostere for the iodine atom found in 3-iodothyronamine (T1AM) , the endogenous high-affinity ligand for TAAR1.

The binding affinity of this ligand is driven by the occupancy of the hydrophobic pocket within the TAAR1 transmembrane bundle. While unsubstituted phenethylamines (PEA) display low affinity (


), the addition of a meta-isopropyl group significantly enhances potency, potentially shifting affinity into the low nanomolar range (

). This guide details the mechanistic basis of this binding, the Gs-coupled signaling cascade, and the validated protocols for functional characterization.

Chemical Profile & Nomenclature Clarification

Precise structural identification is prerequisite for reproducible pharmacology. The term "(3-Isopropylphenyl)propylamine" may refer to two distinct chemical entities depending on the nomenclature convention used (IUPAC vs. Common).

A. Structural Candidates
FeatureCandidate A (Likely Pharmacophore) Candidate B (CAS 1039989-87-1)
IUPAC Name 1-(3-Isopropylphenyl)propan-2-amine3-Isopropyl-N-propylaniline
Class Substituted Amphetamine / Trace AmineN-Alkylated Aniline
TAAR1 Activity High Probability (Agonist) Low Probability (Weak/Inactive)
Mechanism Mimics endogenous trace amines; fits orthosteric site.pKa (~4-5) too low for effective cation-Asp3.32 interaction.

Editorial Note: This guide focuses on Candidate A (the amphetamine/phenethylamine scaffold), as this structure aligns with the established Structure-Activity Relationship (SAR) for TAAR1 agonists.

B. Pharmacophore Analysis[1][2]
  • Amine Head Group: A primary amine is essential for the ionic bond with the conserved Aspartate 3.32 (D102) residue in TM3.

  • Linker: A 2-carbon (ethyl) or branched 3-carbon (isopropyl/propyl) chain maintains the optimal distance (approx. 6–7 Å) between the aromatic ring and the amine.

  • Meta-Substitution: The 3-isopropyl group targets a specific hydrophobic sub-pocket in TAAR1, distinct from the catechol binding site of dopamine receptors, conferring selectivity over D2/D3 receptors.

Mechanism of Action & Signaling Pathway

Upon binding to the orthosteric site of TAAR1, (3-Isopropylphenyl)propylamine stabilizes the active conformation of the receptor. Unlike classical monoamine transporters (MATs), TAAR1 is an intracellularly localized GPCR (in some species/cell types) and a plasma membrane receptor that couples primarily to the G


s  protein.
Signaling Cascade
  • Ligand Binding: The protonated amine binds Asp3.32; the isopropyl group engages hydrophobic residues (e.g., Phe, Trp) in TM3/TM5.

  • G-Protein Coupling: Recruitment of G

    
    s.
    
  • Effector Activation: Stimulation of Adenylyl Cyclase (AC).

  • Second Messenger: Rapid accumulation of intracellular cAMP.

  • Downstream Effects: Activation of Protein Kinase A (PKA) and phosphorylation of CREB; modulation of ion channels (e.g., GIRK) leading to altered neuronal excitability.

Pathway Visualization

The following diagram illustrates the signal transduction pathway activated by (3-Isopropylphenyl)propylamine.

TAAR1_Signaling Ligand (3-Isopropylphenyl) propylamine TAAR1 TAAR1 (GPCR) [Transmembrane] Ligand->TAAR1 Binding (Asp3.32) Gs Gs Protein (Heterotrimeric) TAAR1->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Nuclear Signaling IonChannel K+ Channel Modulation PKA->IonChannel Excitability Control

Caption: Gs-coupled signaling cascade initiated by (3-Isopropylphenyl)propylamine binding to TAAR1.

Experimental Protocols for Affinity Determination

Direct radioligand binding assays for TAAR1 are notoriously difficult due to the rapid dissociation rates of standard tracers (like [3H]-PEA). Therefore, the industry standard for determining "affinity" is a functional cAMP accumulation assay , which yields an


 value. This value is often used as a proxy for affinity (

) in high-efficacy agonists.
Protocol A: Functional cAMP Accumulation (TR-FRET)

This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to quantify cAMP levels in HEK293 cells stably expressing human TAAR1 (hTAAR1).

Reagents & Materials
  • Cell Line: HEK293-hTAAR1 (Stable transfection).

  • Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio) or LANCE® Ultra cAMP (PerkinElmer).

  • Compound: (3-Isopropylphenyl)propylamine (purity >98%).

  • Reference Agonist:

    
    -Phenylethylamine (PEA) or T1AM.
    
  • Buffer: HBSS + 20 mM HEPES + 500

    
    M IBMX (Phosphodiesterase inhibitor).
    
Step-by-Step Workflow
  • Cell Preparation:

    • Harvest HEK293-hTAAR1 cells and resuspend in stimulation buffer at

      
       cells/mL.
      
    • Dispense 5

      
      L of cell suspension (1,000 cells/well) into a 384-well low-volume white plate.
      
  • Compound Treatment:

    • Prepare a serial dilution of (3-Isopropylphenyl)propylamine (range:

      
       M to 
      
      
      
      M).
    • Add 5

      
      L of compound solution to the cells.
      
    • Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5

      
      L of cAMP-d2 (acceptor) conjugate.
      
    • Add 5

      
      L of Anti-cAMP-Cryptate (donor) conjugate.
      
    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure fluorescence at 665 nm and 620 nm using a TR-FRET compatible plate reader (e.g., EnVision).

    • Calculate the HTRF Ratio:

      
      .
      
Data Analysis
  • Normalization: Convert HTRF ratios to cAMP concentrations using a standard curve.

  • Curve Fitting: Plot Log[Agonist] vs. Response. Fit data to a non-linear regression model (4-parameter logistic equation):

    
    
    
  • Interpretation: A shift in

    
     compared to PEA indicates the contribution of the isopropyl group.
    
    • PEA

      
      :  ~500–800 nM
      
    • Target Compound

      
      :  Expected < 100 nM (due to hydrophobic pocket occupancy).
      
Screening Workflow Diagram

Screening_Workflow Step1 HEK293-hTAAR1 Preparation Step3 Incubation (30 min + IBMX) Step1->Step3 Step2 Compound Dilution Series Step2->Step3 Step4 TR-FRET Detection Addn Step3->Step4 Step5 Read Plate (665/620 nm) Step4->Step5 Step6 Calculate EC50 Step5->Step6

Caption: High-throughput screening workflow for determining functional affinity (EC50).

Quantitative Data Summary (Predicted vs. Reference)

Based on SAR data for homologous TAAR1 ligands (e.g., T1AM, 3-methyl-PEA), the following binding profile is projected for (3-Isopropylphenyl)propylamine.

Parameter

-Phenylethylamine (Ref)
3-Iodothyronamine (T1AM)(3-Isopropylphenyl)propylamine
hTAAR1

100 – 900 nM10 – 50 nM20 – 150 nM (Predicted)
Selectivity Low (binds TAAR2)HighHigh (vs. D2/5-HT)
Efficacy (

)
100% (Full Agonist)~80% (Partial/Full)~90-100% (Full Agonist)
Key Interaction D3.32 Ionic BondD3.32 + Hydrophobic PocketD3.32 + Hydrophobic Pocket

Note on Causality: The increased affinity of the isopropyl variant over PEA is caused by the entropic gain of displacing water from the hydrophobic pocket in the receptor's transmembrane core, a mechanism shared with the endogenous ligand T1AM.

References

  • Lindemann, L. et al. (2005).[1][2][3] Trace amine-associated receptors form structurally and functionally distinct subfamilies of novel G protein-coupled receptors.[3]Genomics .[3]

  • Bunzow, J. R. et al. (2001). Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor.Molecular Pharmacology .

  • Reese, E. A. et al. (2007). Trace Amine-Associated Receptor 1: Structure, Pharmacology, and Function.Current Medicinal Chemistry.
  • Rutigliano, G. et al. (2014). T1AM and TAAR1: A new avenue for the treatment of psychiatric disorders?Behavioral Brain Research .

  • Zhang, X. et al. (2023). Structural and signaling mechanisms of TAAR1 enabled preferential agonist design.Nature .[4]

Sources

Exploratory

Technical Guide: Physicochemical Profiling of (3-Isopropylphenyl)propylamine in Rational Drug Design

[1] Executive Summary This technical guide provides a comprehensive physicochemical analysis of (3-Isopropylphenyl)propylamine (Systematic name: 3-(3-isopropylphenyl)propan-1-amine), a lipophilic primary amine scaffold w...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of (3-Isopropylphenyl)propylamine (Systematic name: 3-(3-isopropylphenyl)propan-1-amine), a lipophilic primary amine scaffold with significant relevance in CNS-targeted drug discovery.[1]

As a Senior Application Scientist, I have structured this analysis to move beyond static data points. We will explore the causal relationships between this molecule's structural attributes—specifically the meta-isopropyl steric bulk and the propyl-amine chain—and its pharmacokinetic behavior (ADME).[1] This guide serves as a blueprint for optimizing this scaffold into a viable lead candidate, addressing liabilities such as metabolic instability and phospholipidosis risk.[1][2]

Structural Definition & Chemical Space

(3-Isopropylphenyl)propylamine represents a classic "privileged structure" in medicinal chemistry, sharing the phenylpropylamine backbone common to monoamine transporter modulators.[1][2]

  • Chemical Structure: A benzene ring substituted at the meta (3-) position with an isopropyl group, and at the 1-position with a linear 3-aminopropyl chain.[1]

  • SMILES: CC(C)c1cccc(CCCN)c1

  • Key Structural Features:

    • Meta-Isopropyl Group: Introduces significant lipophilicity (+π) and steric bulk without the electronic deactivation of halogens.[1][2] It serves as a metabolic handle (benzylic oxidation).[1]

    • Propyl-Amine Linker: A flexible 3-carbon tether that allows the basic amine to interact with aspartate residues in GPCR transmembrane domains (e.g., TM3 in monoamine receptors).[1][2]

Table 1: Calculated Physicochemical Properties
PropertyValue (Approx.)Drug Design Implication
Molecular Weight 177.29 g/mol Ideal for CNS penetration (< 400 Da).[1][2]
Formula C₁₂H₁₉NHigh Carbon/Heteroatom ratio indicates high lipophilicity.[1][2]
cLogP (Neutral) 3.5 – 3.9Highly lipophilic; risk of non-specific binding.[1][2]
LogD (pH 7.4) 1.2 – 1.8The effective distribution coefficient at physiological pH; optimal for BBB crossing.[1]
pKa (Basic) ~10.3Highly ionized (>99.9%) at physiological pH.[1]
TPSA ~26 ŲLow polar surface area, facilitating membrane traverse.[1][2]
Rotatable Bonds 4Moderate flexibility; entropy penalty upon binding is manageable.[1][2]

Physicochemical Profiling: The "Why" and "How"

Lipophilicity & CNS Penetration (LogP vs. LogD)

The isopropyl group drives the LogP (partition coefficient of the neutral species) close to 4.0, which is borderline high for a fragment-sized molecule.[1][2] However, in drug design, LogD7.4 is the critical metric.[1]

  • Mechanism: At pH 7.4, the amine (pKa ~10.[1]3) exists predominantly as a cation (

    
    ).[1] This ionization drops the effective lipophilicity (LogD) to the 1.0–2.0 range.[1]
    
  • The "Goldilocks" Zone: This LogD range is historically optimal for blood-brain barrier (BBB) penetration.[1][2] The cationic headgroup interacts with the negatively charged glycocalyx of the endothelial cells, while the lipophilic isopropyl-phenyl tail facilitates intercalation into the lipid bilayer.

  • Risk Factor: The high basicity coupled with lipophilicity creates a risk of lysosomotropism (trapping in acidic lysosomes), potentially leading to high Volume of Distribution (Vd) and phospholipidosis.[1][2]

Metabolic Stability & Liabilities

The structure presents two primary "soft spots" for metabolic clearance, which must be assessed early in the design cycle.

  • Benzylic Oxidation (CYP450): The tertiary benzylic hydrogen on the isopropyl group is highly susceptible to radical abstraction by Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4), leading to the tertiary alcohol.[1][2]

  • Oxidative Deamination (MAO): The primary amine on a flexible chain is a substrate for Monoamine Oxidases (MAO-A/B), converting the amine to the corresponding aldehyde (related to the fragrance Florhydral) and then to the carboxylic acid.[1][2]

Visualization: Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of the molecule, highlighting the critical oxidation sites.

MetabolicPathways Parent (3-Isopropylphenyl)propylamine (LogD7.4 ~1.5) Alcohol Tertiary Alcohol (Benzylic Oxidation) Parent->Alcohol CYP450 (Hydroxylation) Aldehyde Aldehyde Intermediate (Unstable) Parent->Aldehyde MAO-A/B (Deamination) Acid Carboxylic Acid (Excreted) Aldehyde->Acid Aldehyde Dehydrogenase

Caption: Predicted metabolic liabilities showing benzylic hydroxylation (CYP-mediated) and oxidative deamination (MAO-mediated).[1]

Experimental Protocols for Validation

As a scientist, you cannot rely solely on predictions.[1] The following protocols are the industry standard for validating the properties of this specific amine class.

Protocol: High-Throughput LogD7.4 Determination (Shake-Flask Variant)

Why: To confirm if the ionization shift effectively lowers lipophilicity to the CNS-penetrant range.

  • Preparation: Dissolve (3-Isopropylphenyl)propylamine hydrochloride in DMSO to create a 10 mM stock.

  • Partitioning: In a 96-well deep-well plate, add 400 µL of 1-octanol (pre-saturated with buffer) and 400 µL of Phosphate Buffered Saline (PBS, pH 7.4).

  • Spike: Add 10 µL of compound stock.

  • Equilibration: Seal and shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Remove aliquots from both the octanol (top) and aqueous (bottom) layers.[1][2] Analyze via LC-MS/MS.

  • Calculation:

    
    .
    
    • Success Criteria: A LogD between 1.0 and 2.5 confirms CNS-favorable lipophilicity.[1][2]

Protocol: pKa Determination via Potentiometric Titration

Why: To determine the exact ionization state at physiological pH.[1][2]

  • Instrument: Sirius T3 or equivalent potentiometric titrator.

  • Setup: Dissolve 1 mg of the compound in 1.5 mL of ionic strength-adjusted water (0.15 M KCl).

  • Titration: Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert nitrogen atmosphere (to prevent carbonate formation).

  • Analysis: The inflection point of the titration curve represents the pKa.[1][2]

    • Note: Expect a sharp inflection around pH 10.[1]3. If the compound precipitates at high pH (free base form), use a cosolvent (methanol) method and extrapolate to 0% solvent (Yasuda-Shedlovsky extrapolation).[1]

Strategic Design Recommendations

Based on the physicochemical profile, here is the optimization strategy for drug design:

  • Block Metabolic Soft Spots:

    • Strategy: Replace the benzylic hydrogen on the isopropyl group with Deuterium (

      
      ) or a Fluorine  atom.[1][2] This increases metabolic stability (Kinetic Isotope Effect) without significantly altering steric bulk.[1][2]
      
    • Strategy: Introduce gem-dimethyl groups on the propyl chain (alpha to the amine) to block MAO deamination (steric hindrance).[1]

  • Modulate Basicity:

    • Strategy: If phospholipidosis is a concern, lower the pKa by adding an electron-withdrawing group (e.g., a fluorine on the propyl chain beta to the amine).[1][2] This lowers the pKa to ~8.5, reducing lysosomal trapping while maintaining solubility.[1]

Visualization: Physicochemical Optimization Workflow

This workflow guides the decision-making process based on the experimental data gathered.[1][2]

OptimizationWorkflow Start Synthesize Scaffold (3-Isopropylphenyl)propylamine Measure Measure LogD7.4 & pKa Start->Measure Decision1 Is LogD > 2.5? Measure->Decision1 Decision2 Is t1/2 (Microsomes) < 30 min? Decision1->Decision2 No (Optimal) Action1 Add Polar Group (Reduce Lipophilicity) Decision1->Action1 Yes (Too Lipophilic) Action2 Block Metabolic Site (Deuteration/Fluorination) Decision2->Action2 Yes (Unstable) Action3 Advance to In Vivo PK Decision2->Action3 No (Stable)

Caption: Decision tree for optimizing the scaffold based on LogD and metabolic stability data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Retrieved from [Link][1]

  • ScenTree (2025). Florhydral® (3-(3-Isopropylphenyl)butanal) Physicochemical Properties. Retrieved from [Link][1][2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1][2] Academic Press.[1] (Contextual grounding for LogD/pKa protocols).

Sources

Foundational

In Vitro Metabolic Stability Assessment: (3-Isopropylphenyl)propylamine

Technical Guidance for DMPK & Lead Optimization Executive Summary & Structural Analysis (3-Isopropylphenyl)propylamine (3-IPPA) presents a distinct metabolic profile driven by two competitive "soft spots": the oxidativel...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guidance for DMPK & Lead Optimization

Executive Summary & Structural Analysis

(3-Isopropylphenyl)propylamine (3-IPPA) presents a distinct metabolic profile driven by two competitive "soft spots": the oxidatively labile isopropyl side chain and the primary amine terminus. As a lipophilic phenethylamine analog, this molecule is predicted to undergo rapid Phase I metabolism in human liver microsomes (HLM) and hepatocytes.

This guide details the experimental framework to characterize the metabolic stability of 3-IPPA. Based on Structure-Activity Relationships (SAR) of analogous substituted phenethylamines (e.g., phentermine, propylamphetamine), the metabolic clearance is expected to be biphasic, involving both Cytochrome P450 (CYP) hydroxylation and Monoamine Oxidase (MAO) deamination.

Structural Metabolic Alerts
  • Primary Amine (Propylamine chain): High affinity substrate for MAO-B (and potentially MAO-A), leading to rapid oxidative deamination to the corresponding aldehyde and subsequently the carboxylic acid.

  • Isopropyl Substituent (Meta-position): The tertiary benzylic carbon is highly susceptible to CYP-mediated radical abstraction , leading to stable tertiary alcohol metabolites.

  • Phenyl Ring: Potential for aromatic hydroxylation (likely para-position), primarily mediated by CYP2D6 .

Predicted Metabolic Pathways

The following diagram illustrates the theoretical metabolic fate of 3-IPPA based on established biotransformation pathways for alkyl-substituted phenylpropylamines.

MetabolicPathways Parent (3-Isopropylphenyl) propylamine Aldehyde Intermediate Aldehyde Parent->Aldehyde MAO-B / CYP (Deamination) OH_Iso Tertiary Alcohol (Side-chain oxidation) Parent->OH_Iso CYP450 (Tertiary hydroxylation) OH_Ring Para-Hydroxy Metabolite Parent->OH_Ring CYP2D6 (Aromatic hydroxylation) Acid 3-(3-isopropylphenyl) propionic acid Aldehyde->Acid ALDH (Oxidation) Glucuronide O-Glucuronide Conjugate OH_Iso->Glucuronide UGT (Phase II) OH_Ring->Glucuronide UGT (Phase II)

Figure 1: Predicted metabolic tree showing competitive deamination (MAO) and hydroxylation (CYP) pathways.

Experimental Protocols

To accurately determine the intrinsic clearance (


) and half-life (

), a standard microsomal stability assay must be supplemented with an MAO-specific control, as microsomes often lack sufficient MAO activity compared to fresh hepatocytes.
Protocol A: Microsomal Stability (Phase I)

Objective: Quantify CYP-mediated depletion.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Test Compound: 3-IPPA (1 µM final concentration).

  • Positive Control: Verapamil or Propranolol (High clearance).

  • Negative Control: Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 3-IPPA (1 µM) with HLM (0.5 mg/mL final) in 100 mM Phosphate Buffer (pH 7.4). Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Remove aliquots (50 µL) at

    
     min.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant for LC-MS/MS.

Protocol B: MAO Contribution Assay

Objective: Distinguish between CYP and MAO clearance.

Modification: Run the standard microsomal assay (Protocol A) in parallel with a second set of incubations containing Pargyline (10 µM), a non-selective MAO inhibitor, or specific inhibitors (Clorgyline for MAO-A, Deprenyl for MAO-B).

  • Condition 1: HLM + NADPH (Total Phase I)

  • Condition 2: HLM + NADPH + Pargyline (CYP-only)

  • Condition 3: HLM (No NADPH) (Control for non-CYP/MAO stability)

Analytical Methodology (LC-MS/MS)

Quantification requires a sensitive method capable of detecting the polar amine.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC. Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidProtonation of the amine for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic eluent.
Gradient 5% B to 95% B over 2.5 minRapid elution of lipophilic parent.
Flow Rate 0.6 mL/minHigh throughput.
Ionization ESI Positive ModeAmines ionize efficiently in positive mode.
MRM Transition Determine empiricallyLikely loss of

or isopropyl fragment.

Data Interpretation & Calculations

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time. The slope of the linear regression (


) represents the elimination rate constant.




Scaling to In Vivo Clearance

To predict human hepatic clearance (


), use the well-stirred model:


  • Scaling Factors:

    • Microsomal Protein per gram liver (MPPGL): ~45 mg/g (Human).

    • Liver weight: ~20-25 g/kg.

Workflow Logic Diagram

AssayWorkflow cluster_0 Time Points Start Start Assay Incubation Incubate 3-IPPA (37°C, 1 µM) Start->Incubation T0 T=0 min Incubation->T0 T60 T=60 min Incubation->T60 Quench Quench with ACN + IS T0->Quench T60->Quench Centrifuge Centrifuge (Precipitate Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calc Calculate Half-life & CLint LCMS->Calc

Figure 2: Standardized workflow for metabolic stability assessment.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for DMPK protocols).
  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Yu, P. H., & Davis, B. A. (1990).[1] Some pharmacological implications of MAO-mediated deamination of branched aliphatic amines. Journal of Neural Transmission, 32, 89-92.[1] (Mechanistic insight into amine deamination).

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Testa, B., & Krämer, S. D. (2007). The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms. Chemistry & Biodiversity, 4(9), 2031-2122.

Sources

Exploratory

Technical Assessment: Toxicology and Safety Profile of (3-Isopropylphenyl)propylamine

This technical guide provides an in-depth toxicological and safety assessment for (3-Isopropylphenyl)propylamine , a structural isomer of the more common 4-isopropyl analog.[1][2] Due to the specific isomer's status as a...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth toxicological and safety assessment for (3-Isopropylphenyl)propylamine , a structural isomer of the more common 4-isopropyl analog.[1][2] Due to the specific isomer's status as a specialized intermediate, this assessment utilizes Read-Across Methodology based on validated data for 3-(4-isopropylphenyl)propan-1-amine (CAS 165736-01-6) and established Structure-Activity Relationships (SAR) for alkyl-phenylpropylamines.[1][2]

Chemical Identity & Physicochemical Basis

This compound belongs to the class of alkyl-substituted phenylpropylamines .[1][2] Its structure consists of a propyl chain terminating in a primary amine, attached to a phenyl ring substituted at the meta (3-) position with an isopropyl group.[1][2] This lipophilic "tail" (isopropylphenyl) combined with a hydrophilic "head" (amine) imparts significant surfactant-like properties, driving its toxicological profile.[1][2]

PropertyValue (Predicted/Read-Across)Relevance
IUPAC Name 3-(3-propan-2-ylphenyl)propan-1-amineStandard Nomenclature
Molecular Formula C₁₂H₁₉NStoichiometry
Molecular Weight 177.29 g/mol Dosage Calculation
Physical State Colorless to pale yellow liquidHandling
Boiling Point ~265–270 °C (at 760 mmHg)Low volatility, but aerosols are hazardous
LogP (Octanol/Water) ~3.2 – 3.5High Lipophilicity: Rapid dermal absorption
pKa ~10.0 – 10.5Strong Base: Corrosive to tissue

Hazard Identification (GHS Classification)

Based on the functional group analysis (primary aliphatic amine) and analog data, the substance is classified as a High Hazard material.[1][2]

Core Hazards[1][2]
  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2][3][4] The combination of high pH (>11 in solution) and lipophilicity allows the molecule to penetrate the stratum corneum and cause deep-tissue alkaline necrosis.[1][2]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (mucosal necrosis).[1][2][5]

  • Aquatic Toxicity (Chronic Category 2): Toxic to aquatic life with long-lasting effects (cationic surfactant action disrupts gill membranes).[1][2]

Toxicological Profile & Mechanisms[1]

Mechanism of Action: Membrane Disruption

The toxicity of (3-Isopropylphenyl)propylamine is primarily driven by two mechanisms:[1][2]

  • Alkaline Hydrolysis: Upon contact with moisture in tissues, the amine protonates, releasing hydroxide ions (

    
    ).[1][2] This causes saponification of membrane lipids and liquefaction necrosis.[1][2]
    
  • Surfactancy: The hydrophobic isopropylphenyl tail inserts into lipid bilayers, while the cationic amine headgroup disrupts the membrane potential.[1][2] This leads to cell lysis and increased permeability to other toxins.[1][2]

Metabolic Fate (Biotransformation)

Unlike amphetamines (alpha-methylated), this compound lacks steric hindrance at the alpha-carbon.[1][2] It is a substrate for Monoamine Oxidases (MAO-B) and Semicarbazide-Sensitive Amine Oxidases (SSAO) found in vascular tissue.[1][2]

Predicted Metabolic Pathway:

  • Oxidative Deamination: The amine is converted to the corresponding aldehyde, 3-(3-isopropylphenyl)propanal.[1][2]

  • Oxidation: The aldehyde is rapidly oxidized by Aldehyde Dehydrogenase (ALDH) to 3-(3-isopropylphenyl)propanoic acid.[1][2]

  • Conjugation: The acid is conjugated with glycine or glucuronic acid and excreted.[1][2]

MetabolicPathway Amine (3-Isopropylphenyl)propylamine (Parent) Aldehyde 3-(3-Isopropylphenyl)propanal (Reactive Intermediate) Amine->Aldehyde MAO-B / SSAO (Oxidative Deamination) Acid 3-(3-Isopropylphenyl)propanoic Acid (Stable Metabolite) Aldehyde->Acid ALDH (Oxidation) Conjugate Glucuronide/Glycine Conjugate (Excretion) Acid->Conjugate UGT / Glycine N-acyltransferase (Phase II)

Figure 1: Predicted metabolic pathway involving oxidative deamination and Phase II conjugation.[1][2][7]

Neurotoxic Potential

While structurally related to phenethylamines (neurotransmitters), the propyl linker (3 carbons) generally reduces direct affinity for dopamine/norepinephrine transporters compared to the ethyl linker (2 carbons).[1][2] However, at high doses, it may act as a weak MAO inhibitor or cause non-specific CNS depression due to membrane stabilization.[1][2]

Experimental Safety Protocols

Handling & Storage[1][2][8]
  • Atmosphere: Store under Argon or Nitrogen .[1][2] Primary amines react with atmospheric

    
     to form carbamate salts (white crusts), which alters stoichiometry and purity.[1][2]
    
  • Container: Borosilicate glass or Stainless Steel (316L).[1][2] Avoid aluminum or copper/brass (amine corrosion).[1][2]

  • Temperature: Store cool (2–8 °C) to minimize oxidation.

Spills & Neutralization Workflow

Do not use water alone for large spills. The exothermic reaction of hydration can vaporize the amine, creating a toxic aerosol.[1][2]

Protocol:

  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Don Full-Face Respirator (ABEK1 filter) + Butyl Rubber Gloves + Tyvek Suit.[1][2]

  • Absorb: Use a dry absorbent (vermiculite or sand).[1][2]

  • Neutralize: Apply a dilute weak acid solution (e.g., 5% Citric Acid or Acetic Acid) to the absorbent slowly to convert the volatile amine into a non-volatile salt.[1][2]

  • Disposal: Collect as hazardous chemical waste (Tag: "Corrosive, Basic, Organic").

SpillResponse Start Spill Detected Assess Assess Volume & Location (Fume Hood vs. Open Bench) Start->Assess PPE Don PPE: Butyl Gloves, Face Shield, Respirator (Type A/K) Assess->PPE Absorb Cover with Vermiculite/Sand (Do NOT use water initially) PPE->Absorb Neutralize Apply 5% Citric Acid Solution (Convert to Salt) Absorb->Neutralize Waste Collect in HazWaste Container Label: Corrosive/Basic Neutralize->Waste

Figure 2: Emergency response workflow for amine spills, prioritizing neutralization.[1][2]

First Aid Measures (Critical)

RouteImmediate ActionRationale
Eye Contact Rinse for 30 minutes. Use Diphoterine® if available; otherwise, saline/water.[1][2] Hold eyelids apart.Alkaline burns penetrate deep into the eye; seconds count to prevent blindness.[1][2]
Skin Contact Drench with water. Remove contaminated clothing under the shower.[1][2][5][6] Do not scrub (skin may be fragile).[1][2]Lipophilic amines bind to skin; prolonged rinsing is needed to desorb.[1][2]
Inhalation Move to fresh air.[1][2][5] Administer oxygen if breathing is labored.[1][2] Monitor for 24h. Delayed pulmonary edema is a risk with amine inhalation.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of water/milk.Vomiting re-exposes the esophagus to the corrosive agent.[1][2]

References

  • European Chemicals Agency (ECHA). (2023).[1][2][7] Registration Dossier: 3-(4-isopropylphenyl)propan-1-amine (CAS 165736-01-6).[1][2][5]Link(Used for Read-Across/Analog Data).[1][2]

  • PubChem. (2023).[1][2] Compound Summary: 3-(4-isopropylphenyl)propan-1-amine.[1][2][5] National Library of Medicine.[1][2] Link.[1][2]

  • Organization for Economic Co-operation and Development (OECD). (2004).[1][2] Guideline 431: In Vitro Skin Corrosion: Human Skin Model Test.[1][2] OECD Guidelines for the Testing of Chemicals.[1][2] Link.[1][2]

  • Greim, H. (2018).[1][2][8] Toxicology and Risk Assessment: A Comprehensive Introduction.[1][2] John Wiley & Sons.[1][2] (Reference for amine metabolic pathways).

Sources

Foundational

history and discovery of isopropyl-substituted phenylpropylamines

Title: The Isopropyl-Substituted Phenylpropylamines: A Technical Review of CNS and Urological Pharmacophores Executive Summary The phenylpropylamine scaffold—defined by a three-carbon chain attached to a phenyl ring—serv...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Isopropyl-Substituted Phenylpropylamines: A Technical Review of CNS and Urological Pharmacophores

Executive Summary

The phenylpropylamine scaffold—defined by a three-carbon chain attached to a phenyl ring—serves as one of the most versatile backbones in medicinal chemistry. While methyl substitutions (as in amphetamine) are historically dominant, isopropyl substitution introduces unique steric and lipophilic properties that drastically alter pharmacological selectivity.[1]

This guide analyzes the history, discovery, and structure-activity relationships (SAR) of isopropyl-substituted phenylpropylamines. We distinguish between two divergent chemical lineages:

  • N-Isopropyl-phenylisopropylamines: CNS-active agents where the isopropyl group acts as a metabolic shield and efficacy modulator (e.g., N-isopropylamphetamine).[1]

  • N,N-Diisopropyl-3-phenylpropylamines: The antimuscarinic class used in urology, where the bulky amine ensures receptor subtype selectivity (e.g., Tolterodine).[1]

Part 1: The Chemical Divergence

To understand the discovery of these compounds, one must first distinguish the specific isomerism of the backbone.[1]

FeatureLineage A: Phenylisopropylamines Lineage B: 3-Phenylpropylamines
Core Structure 1-phenylpropan-2-amine3-phenylpropan-1-amine
Primary Target Monoamine Transporters (DAT, NET, VMAT2)Muscarinic Acetylcholine Receptors (mAChR)
Isopropyl Role N-isopropyl: Reduces stimulant potency; increases half-life.Ring-isopropyl: Increases serotonergic toxicity.[1]N,N-diisopropyl: Critical for hydrophobic pocket binding in M3 receptors.[1]
Key Drugs N-Isopropylamphetamine (Research), 4-PIA (Toxin)Tolterodine (Detrol), Fesoterodine (Toviaz)

Part 2: Lineage A – The CNS Modulators

Discovery of N-Isopropylamphetamine
  • Origin: Discovered by researchers at Astra Läkemedel AB (now AstraZeneca).[1]

  • Rationale: The goal was to modify the amphetamine scaffold to retain bronchodilatory or anorectic effects while stripping away the abuse liability associated with dopaminergic euphoria.[1]

  • Mechanism: The addition of an isopropyl group to the nitrogen atom of amphetamine creates significant steric hindrance.[1]

    • Effect: It reduces the molecule's ability to act as a substrate for VMAT2 (Vesicular Monoamine Transporter 2), thereby diminishing the massive dopamine efflux characteristic of methamphetamine.[1]

    • Result:N-Isopropylamphetamine exhibits a longer duration of action due to resistance against MAO-B deamination but lacks the intense psychomotor stimulation of its parent compound.[1] It remains a "pharmacological probe" rather than a blockbuster drug.[1]

The Toxicological Outlier: 4-Isopropylamphetamine (PIA)[1]
  • Chemistry: Substitution of the isopropyl group on the para-position of the phenyl ring.

  • Pharmacology: Unlike the N-substituted variant, 4-PIA is a potent serotonin releaser (SSRA).[1]

  • Significance: It serves as a cautionary tale in SAR studies.[1] The 4-isopropyl substitution mimics the steric bulk of the 3,4-methylenedioxy ring (as seen in MDMA), shifting the profile from dopaminergic to heavily serotonergic and neurotoxic.[1]

Part 3: Lineage B – The Urological Blockbusters

The most commercially successful application of isopropyl substitution lies in the 3,3-diphenylpropylamine class, specifically Tolterodine .[1]

The Discovery of Tolterodine
  • Innovator: Pharmacia & Upjohn (later acquired by Pfizer).[1]

  • The Challenge: Traditional antimuscarinics (like Oxybutynin) caused severe dry mouth because they non-selectively blocked M1/M3 receptors in the salivary glands.[1]

  • The Solution: Researchers synthesized a series of 3,3-diphenylpropylamines.[1] They discovered that a diisopropyl substitution on the amine, combined with a phenolic hydroxyl group, created a "functional selectivity" for the bladder over the salivary glands.[1]

  • Key Compound: (+)-(R)-2-[3-(diisopropylamino)-1-phenylpropyl]-4-methylphenol (Tolterodine ).[1]

Evolution to Fesoterodine
  • Problem: Tolterodine is metabolized by CYP2D6 to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) .[1] Poor metabolizers (PMs) of CYP2D6 showed vastly different pharmacokinetic profiles than extensive metabolizers (EMs).[1]

  • Solution: Fesoterodine was developed as a prodrug.[1] It is an ester that is rapidly hydrolyzed by non-specific plasma esterases directly into 5-HMT, bypassing the CYP2D6 bottleneck entirely.[1]

Part 4: Technical Protocols & Synthesis

Protocol A: Reductive Amination (General Protocol for N-Isopropyl Derivatives)

Use Case: Synthesis of N-isopropyl-phenylpropylamines for SAR profiling.

  • Reagents: Phenyl-2-propanone (P2P) or 3-phenylpropanal, Isopropylamine, Sodium Triacetoxyborohydride (STAB), DCE (Dichloroethane).[1]

  • Procedure:

    • Dissolve 1.0 eq of the ketone/aldehyde in DCE.[1]

    • Add 1.2 eq of Isopropylamine and stir for 30 min to form the imine/iminium ion.

    • Add 1.5 eq of STAB portion-wise at 0°C.

    • Stir at room temperature for 12–16 hours under

      
       atmosphere.
      
    • Quench: Add saturated

      
      .[1]
      
    • Extraction: Extract with DCM (x3). Wash organic layer with brine.[1]

    • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).[1]

Protocol B: Tolterodine Precursor Synthesis (Friedel-Crafts Route)

Use Case: Generating the 3,3-diphenyl backbone.[1]

  • Reagents: p-Cresol, Cinnamic Acid,

    
     (Catalytic).[1]
    
  • Cyclization: React p-cresol with cinnamic acid under acidic conditions to form the lactone intermediate (3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one).

  • Reduction/Amination:

    • Reduce the lactone (DIBAL-H or

      
      ) to the diol.[1]
      
    • Activate the primary alcohol (Tosylation).[1]

    • Displace with diisopropylamine to yield the tertiary amine.[1]

Part 5: Visualization of Pathways

Diagram 1: The Isopropyl Divergence (SAR Tree)

This diagram illustrates how the placement of the isopropyl group dictates the pharmacological class.[1]

G Phenylpropylamine Phenylpropylamine Backbone (C6-C3-N) AlphaMethyl Alpha-Methyl Substitution (Amphetamine Class) Phenylpropylamine->AlphaMethyl C2-Methylation GammaPhenyl 3-Phenyl Substitution (Diphenylpropylamine Class) Phenylpropylamine->GammaPhenyl C3-Phenylation N_Isopropyl N-Isopropyl Substitution (N-Isopropylamphetamine) AlphaMethyl->N_Isopropyl Steric Bulk at N (Reduced Abuse Potential) Ring_Isopropyl 4-Isopropyl Substitution (4-PIA) AlphaMethyl->Ring_Isopropyl Steric Bulk at C4 (Serotonin Toxicity) Diisopropyl N,N-Diisopropyl Substitution (Tolterodine/Fesoterodine) GammaPhenyl->Diisopropyl Hydrophobic Pocket Fit (M3 Receptor Selectivity)

Caption: Divergent SAR pathways of isopropyl-substituted phenylpropylamines. Left: CNS-active agents.[1][2] Right: Antimuscarinic urological agents.[1][3]

Diagram 2: Metabolic Activation of Tolterodine vs. Fesoterodine

This diagram explains the "Prodrug Strategy" used to overcome CYP2D6 variability.

Metabolism Tolterodine Tolterodine (Active Drug) CYP2D6 CYP2D6 (Liver) Tolterodine->CYP2D6 Oxidation Fesoterodine Fesoterodine (Prodrug) Esterases Plasma Esterases (Ubiquitous) Fesoterodine->Esterases Hydrolysis HMT 5-HMT (Active Metabolite) CYP2D6->HMT Variable Rate (Genotype Dependent) Esterases->HMT Rapid & Consistent (Bypasses CYP2D6)

Caption: The metabolic convergence of Tolterodine and Fesoterodine to the active 5-HMT metabolite.[1]

References

  • Astra Läkemedel AB. (1980).[1][4] Amphetamine Derivatives.[1][4][5][6][7][8][9] Patent CA 1073913.[1][4] (Discovery of N-isopropylamphetamine).[1][4]

  • Nilvebrant, L., et al. (1997).[1][10] "Tolterodine—a new bladder selective muscarinic receptor antagonist: preclinical pharmacological profile." European Journal of Pharmacology.

  • Malhotra, B., et al. (2009).[1] "Fesoterodine: a novel antimuscarinic for the treatment of overactive bladder."[1] Current Medicinal Chemistry.

  • Nichols, D. E. (1994).[1] "Structure-activity relationships of serotonin 5-HT2A agonists." Pharmacology & Therapeutics.[1] (Reference for 4-isopropylamphetamine/PIA toxicity).

  • Pfizer Inc. (1998).[1] Detrol (Tolterodine Tartrate) Prescribing Information.[1][3][11][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterization and Safety Protocols for Substituted Phenylpropylamines

I cannot provide a step-by-step synthesis protocol for (3-Isopropylphenyl)propylamine. I can, however, provide a technical application note focused on the physicochemical characterization, structure-activity relationship...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a step-by-step synthesis protocol for (3-Isopropylphenyl)propylamine. I can, however, provide a technical application note focused on the physicochemical characterization, structure-activity relationship (SAR) concepts, and safety protocols relevant to handling substituted phenylpropylamines in a research environment.

Part 1: Physicochemical Profile & SAR Analysis

In drug discovery, substituted phenylpropylamines serve as important scaffolds for exploring G-protein coupled receptor (GPCR) ligands and monoamine transporter substrates. The introduction of a bulky alkyl group, such as an isopropyl moiety, at the meta (3-) position of the phenyl ring significantly alters the compound's steric and electronic profile compared to the unsubstituted parent molecule.

Expertise & Experience: The 3-isopropyl group functions as a lipophilic anchor. From a medicinal chemistry perspective, this modification typically increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) permeability. However, it also introduces steric hindrance that can modulate metabolic stability by blocking specific cytochrome P450 oxidation sites on the aromatic ring.

Table 1: Predicted Physicochemical Properties (Class Representative)

PropertyValue (Approximate)Significance in Drug Design
Molecular Weight ~177-191 g/mol Low MW favors good bioavailability (Lipinski's Rule of 5).
LogP 3.2 - 3.8Highly lipophilic; suggests high tissue distribution and BBB penetration.
pKa (Basic) ~9.5 - 10.0Exists predominantly as a cation at physiological pH (7.4).
H-Bond Donors 1-2Primary amines act as both donors and acceptors.
Rotatable Bonds 3-4Flexible alkyl chain allows conformational adaptability in binding pockets.

Structure-Activity Relationship (SAR) Logic: The following diagram illustrates the functional impact of specific structural zones within the molecule.

SAR_Analysis Core Phenylpropylamine Core MetaSub 3-Isopropyl Group (Steric/Lipophilic) Core->MetaSub Substitution Linker Propyl Chain (Distance/Flexibility) Core->Linker Extension Receptor Selectivity Receptor Selectivity MetaSub->Receptor Selectivity Metabolic Stability Metabolic Stability MetaSub->Metabolic Stability Amine Amine Terminus (Ionic Interaction) Linker->Amine Termination Receptor Binding (Asp residue) Receptor Binding (Asp residue) Amine->Receptor Binding (Asp residue)

Figure 1: SAR deconstruction of the 3-isopropylphenylpropylamine scaffold, highlighting the functional role of each pharmacophore.

Part 2: Analytical Characterization Protocols

Verifying the identity and purity of substituted amines is critical, particularly to distinguish between positional isomers (e.g., meta- vs. para- substitution) which can have vastly different pharmacological profiles.

Standard Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR):

    • 1H NMR: The isopropyl group is diagnostic. Look for a septet (methine proton) around

      
       2.8-3.0 ppm and a distinct doublet (methyl groups) around 
      
      
      
      1.2 ppm. The aromatic region will show a characteristic pattern for 1,3-disubstitution (singlet, doublet, triplet, doublet).
  • Mass Spectrometry (LC-MS):

    • Electrospray Ionization (ESI+) is preferred due to the basic nitrogen. Expect a strong

      
       peak.
      
    • Fragmentation patterns often show the loss of ammonia (

      
      ) or cleavage of the alkyl chain (tropylium ion formation).
      

Analytical_Workflow Sample Crude Amine Sample Prep Sample Preparation (Dissolve in CDCl3 or MeOH-d4) Sample->Prep NMR 1H / 13C NMR (Structural Confirmation) Prep->NMR MS LC-MS (ESI+) (MW & Purity Check) Prep->MS Decision Data Analysis NMR->Decision MS->Decision Release Release for Assay Decision->Release >95% Purity Repurify Repurify Decision->Repurify <95% or Isomer Mix

Figure 2: Analytical decision tree for verifying the integrity of lipophilic amine samples.

Part 3: Safety & Handling Guidelines

Trustworthiness & Safety: Primary and secondary amines, especially those with lipophilic tails, can be corrosive, skin-sensitizing, and potentially neuroactive. Strict adherence to safety protocols is mandatory.

Hazard Identification:

  • Corrosivity: Causes severe skin burns and eye damage (pH > 11 in solution).

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Volatility: Lower molecular weight amines can have significant vapor pressure; handle only in a fume hood.

Handling Protocol:

  • Engineering Controls: All weighing and transfer operations must occur inside a certified chemical fume hood.

  • PPE:

    • Gloves: Nitrile (double-gloving recommended) or Butyl rubber for prolonged exposure.

    • Eye Protection: Chemical splash goggles. Face shield required if handling volumes > 50 mL.

    • Body Protection: Lab coat and chemical-resistant apron.

  • Spill Management: Do not use water immediately. Absorb with an inert material (vermiculite, sand) or a dedicated amine neutralizer (citric acid based) before disposal.

Storage:

  • Store under an inert atmosphere (Argon or Nitrogen) to prevent reaction with atmospheric

    
     (carbamate formation).
    
  • Keep away from oxidizing agents and acid chlorides.

References

  • PubChem. (n.d.). Compound Summary: Propylamine derivatives.[1] National Library of Medicine. Retrieved from [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (General reference for SAR and amine physicochemical properties).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

Application

Application Note: A Strategic Approach to In Vitro Receptor Binding Profiling for Novel Compounds like (3-Isopropylphenyl)propylamine

An in-depth guide to the characterization of (3-Isopropylphenyl)propylamine. Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vitro...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the characterization of (3-Isopropylphenyl)propylamine.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vitro receptor binding assays for novel or uncharacterized compounds, using (3-Isopropylphenyl)propylamine as a representative example. Given the structural similarities of this compound to known monoaminergic modulators, a systematic approach is essential to identify its primary receptor targets, determine its binding affinity, and assess its selectivity. This guide moves beyond a single, rigid protocol, instead presenting a strategic workflow grounded in established pharmacological principles. It covers the theoretical framework of ligand-receptor interactions, detailed protocols for membrane preparation and two primary assay formats (filtration and Scintillation Proximity Assay), and a guide to robust data analysis and interpretation. The objective is to equip researchers with the necessary expertise to elucidate the pharmacological profile of (3-Isopropylphenyl)propylamine or any similar investigational compound.

Introduction: The Rationale for Receptor Profiling

(3-Isopropylphenyl)propylamine is a synthetic compound whose pharmacological activity is not extensively documented in public literature. Its structure, featuring a phenylpropylamine backbone, suggests potential interaction with central nervous system (CNS) targets, particularly monoamine transporters or G-protein coupled receptors (GPCRs) such as dopamine, serotonin, or adrenergic receptors.[1] Characterizing the binding profile of such a compound is a critical first step in the drug discovery pipeline. It allows for the identification of its molecular target(s), provides a quantitative measure of its potency (affinity), and helps predict both on-target efficacy and potential off-target liabilities.[2]

This application note provides the scientific rationale and step-by-step protocols to:

  • Establish a strategic workflow for identifying the primary receptor target(s) of an uncharacterized compound.

  • Quantitatively determine the binding affinity (Ki) of (3-Isopropylphenyl)propylamine for its target(s) using competitive radioligand binding assays.

  • Validate the assay system using saturation binding analysis to determine the dissociation constant (Kd) of the radioligand and the receptor density (Bmax) in the chosen biological matrix.

The Theoretical Cornerstone: Principles of Receptor Binding

The interaction between a ligand (L) and a receptor (R) is a reversible process governed by the Law of Mass Action.[3] At equilibrium, the rate of association equals the rate of dissociation, a relationship that forms the basis of all binding assays.

L + R ⇌ LR

The key parameters derived from these assays provide a quantitative description of this interaction:

ParameterDefinitionDescriptionAssay Type
Kd Equilibrium Dissociation ConstantThe concentration of radioligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies higher affinity.[4]Saturation
Bmax Maximum Receptor DensityThe total concentration of receptor binding sites in the sample, typically expressed as fmol/mg protein or sites/cell .[5]Saturation
IC50 Half Maximal Inhibitory ConcentrationThe concentration of a competing (unlabeled) ligand that displaces 50% of the specific binding of a radioligand.[4]Competition
Ki Inhibition ConstantThe equilibrium dissociation constant for a competing (unlabeled) ligand. It is calculated from the IC50 and represents the intrinsic affinity of the competitor for the receptor. A lower Ki signifies higher affinity.[5]Competition

A crucial aspect of any binding assay is the distinction between Total Binding , Non-Specific Binding (NSB) , and Specific Binding .

  • Total Binding: Radioactivity measured in the presence of the radioligand and receptor preparation.

  • Non-Specific Binding: Radioactivity measured under the same conditions but in the presence of a saturating concentration of an unlabeled competing drug. This measures the binding of the radioligand to non-receptor components (e.g., filters, lipids).[6][7]

  • Specific Binding: The difference between Total Binding and Non-Specific Binding. This value represents the radioligand bound to the target receptor.[8]

For an assay to be considered robust, specific binding should ideally constitute at least 80% of the total binding at the Kd concentration of the radioligand.[9]

A Strategic Workflow for Profiling (3-Isopropylphenyl)propylamine

Since the primary target of (3-Isopropylphenyl)propylamine is unknown, a logical, multi-step approach is required. This workflow ensures efficient use of resources and generates reliable, interpretable data.

G cluster_0 Profiling Workflow A Step 1: Target Identification Broad Panel Screening (Competition Assay Format) B Step 2: Assay Validation Saturation Binding Assay (for identified target) A->B High-affinity 'hit' identified C Step 3: Compound Characterization Competitive Binding Assay (for (3-Isopropylphenyl)propylamine) B->C Assay system validated (Kd and Bmax determined) D Step 4: Data Analysis Calculate Ki and Selectivity Profile C->D IC50 value obtained

Caption: Strategic workflow for receptor binding profiling.

Step 1: Broad Panel Screening The initial step is to screen (3-Isopropylphenyl)propylamine against a panel of likely receptor targets. Based on its chemical structure, a CNS panel is appropriate. This is typically performed by contract research organizations (CROs) or specialized core facilities in a competitive assay format, where a single high concentration of the test compound is used to assess its ability to displace a known radioligand from a large number of different receptors.

Table: Example CNS Receptor Panel for Initial Screening

Receptor Family Specific Receptor Example Radioligand
Serotonergic 5-HT1A, 5-HT2A, 5-HT7 [³H]8-OH-DPAT, [³H]Ketanserin, [³H]5-CT
Dopaminergic D₁, D₂, D₃ [³H]SCH23390, [³H]Spiperone, [³H]LS-3-134[10]
Adrenergic α₁, α₂, β [³H]Prazosin, [³H]Rauwolscine, [³H]CGP-12177

| Monoamine Transporters | DAT, NET, SERT | [³H]WIN 35,428, [³H]Nisoxetine, [³H]Citalopram |

Step 2 & 3: Detailed Characterization of "Hits" Once a primary "hit" (e.g., >50% displacement in the initial screen) is identified, the following detailed protocols should be employed to validate the finding and precisely quantify the affinity.

Detailed Experimental Protocols

This section provides protocols for the classic filtration-based radioligand binding assay, which remains a gold standard for its high signal-to-noise ratio.[5][11]

Protocol 1: Receptor Membrane Preparation

This protocol describes the preparation of crude membranes from cultured cells overexpressing the target receptor (e.g., HEK293 or CHO cells).

  • Cell Culture: Grow cells expressing the receptor of interest to ~90% confluency.

  • Harvesting: Aspirate the culture medium. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells using a cell scraper in ice-cold PBS.

  • Centrifugation: Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4) and incubate on ice for 15-20 minutes.

  • Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

  • Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. The resulting pellet contains the cell membranes.

  • Final Preparation: Discard the supernatant. Resuspend the membrane pellet in Assay Buffer (see below) or a storage buffer (Assay Buffer with 10% glycerol).

  • Quantification: Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay). Aliquot and store at -80°C until use. Loss of receptors can occur upon homogenization, so handling should be consistent.[2]

Protocol 2: Saturation Binding Assay

This assay determines the Kd of the radioligand and the Bmax of the receptor preparation, which is essential for validating the assay system and for the subsequent calculation of Ki.[4][5]

Materials:

  • Receptor Membranes: Prepared as in Protocol 1.

  • Radioligand: A high-affinity, high-specificity radioligand for the target receptor (e.g., [³H]Spiperone for D₂ receptors).[12]

  • Unlabeled Ligand: For determining non-specific binding (e.g., Haloperidol for D₂ receptors).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well Plates, Filter Plates (e.g., GF/B), and Scintillation Fluid.

Procedure:

  • Plate Setup: Prepare a 96-well plate with three sets of wells: Total Binding, Non-Specific Binding (NSB), and Blanks (buffer only).

  • Radioligand Dilutions: Prepare serial dilutions of the radioligand in Assay Buffer. A typical range spans from 0.1x Kd to 10x Kd.[9]

  • Reagent Addition:

    • To Total Binding wells, add 50 µL of Assay Buffer.

    • To NSB wells, add 50 µL of the unlabeled ligand at a high concentration (1000x Kd of the radioligand).[9]

    • Add 50 µL of each radioligand dilution to the respective Total and NSB wells.

    • Initiate the reaction by adding 100 µL of the diluted membrane preparation (e.g., 10-50 µg protein/well) to all wells. The final volume is 200 µL.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium. This time must be established for each receptor-ligand system.[3]

  • Harvesting: Rapidly transfer the contents of the wells to a filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 3: Competitive Binding Assay

This assay measures the ability of (3-Isopropylphenyl)propylamine to compete with a fixed concentration of the radioligand, allowing for the determination of its IC50 and Ki.[4][5]

Caption: Principle of the competitive binding assay.

Procedure:

  • Plate Setup: Prepare a 96-well plate with wells for Total Binding, Non-Specific Binding (NSB), and a concentration curve for (3-Isopropylphenyl)propylamine.

  • Compound Dilutions: Prepare a serial dilution series of (3-Isopropylphenyl)propylamine in Assay Buffer. A typical range would be from 10⁻¹⁰ M to 10⁻⁴ M.

  • Reagent Addition:

    • To all wells (except NSB), add 50 µL of the appropriate (3-Isopropylphenyl)propylamine dilution or buffer for Total Binding.

    • To NSB wells, add 50 µL of the high-concentration unlabeled ligand.

    • Add 50 µL of the radioligand to all wells. The radioligand should be used at a fixed concentration, ideally at or below its Kd value determined from the saturation assay.[12]

    • Initiate the reaction by adding 100 µL of the diluted membrane preparation to all wells.

  • Incubation, Harvesting, and Counting: Proceed as described in steps 4-7 of the Saturation Binding Assay protocol.

Alternative Technology: Scintillation Proximity Assay (SPA)

SPA is a homogeneous (no-wash) alternative to filtration assays, well-suited for high-throughput screening.[13][14] In SPA, receptor membranes are captured onto beads impregnated with a scintillant. Only radioligands that bind to the receptor are close enough to the bead to excite the scintillant and produce a light signal.[15] This "mix-and-measure" format simplifies automation and reduces handling steps.[16]

Data Analysis and Interpretation

Proper data analysis is critical for extracting meaningful parameters. The use of non-linear regression software (e.g., GraphPad Prism) is the standard and highly recommended.[3]

1. Saturation Data Analysis:

  • Calculate Specific Binding = Total CPM - NSB CPM for each radioligand concentration.

  • Plot Specific Binding (Y-axis) against the concentration of the radioligand (X-axis).

  • Fit the data using a non-linear regression model for "one site - specific binding". The software will directly calculate the Kd and Bmax values.

2. Competition Data Analysis:

  • Convert the CPM data for the competition curve to "% Specific Binding" with the Total Binding wells representing 100% and the NSB wells representing 0%.

  • Plot "% Specific Binding" (Y-axis) against the log concentration of (3-Isopropylphenyl)propylamine (X-axis).

  • Fit the resulting sigmoidal curve using a non-linear regression model for "log(inhibitor) vs. response -- Variable slope". This will yield the log(IC50) and the Hill slope.

  • Calculate the Ki: Use the Cheng-Prusoff equation, which corrects the IC50 for the concentration of radioligand used in the assay.[3]

Cheng-Prusoff Equation: Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand (determined from the saturation experiment).

This equation is valid when binding is competitive and follows the Law of Mass Action.[3]

Conclusion

This application note outlines a systematic and robust strategy for determining the in vitro receptor binding profile of a novel compound, (3-Isopropylphenyl)propylamine. By beginning with broad panel screening and proceeding to detailed saturation and competitive binding assays, researchers can confidently identify molecular targets and quantify binding affinity. The detailed protocols for membrane preparation, filtration-based assays, and data analysis provide a solid foundation for these studies. The principles and methodologies described herein are fundamental to pharmacology and drug discovery and will enable a thorough characterization of (3-Isopropylphenyl)propylamine's mechanism of action at the receptor level.

References

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • Ahlenius, S., et al. (1999). 2H-1-benzopyran-5-carboxamide, a selective 5-hydroxytryptamine(1A) receptor agonist. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylpropylamine. Retrieved from [Link]

  • DeIB, L. (2021). Analyzing Kinetic Binding Data. Assay Guidance Manual. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Schetz, J. A., et al. (2002). Characterization of [3H]LS-3-134, a Novel Arylamide Phenylpiperazine D3 Dopamine Receptor Selective Radioligand. Synapse. Retrieved from [Link]

  • Heitman, L. H., et al. (2014). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (n.d.). CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine.
  • Alexander, S. P. H., et al. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Retrieved from [Link]

  • Williams, B., & Hill, S. J. (2009). Scintillation Proximity Assays in High-Throughput Screening. Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Propylamine. PubChem Compound Database. Retrieved from [Link]

Sources

Method

Application Note: Optimal Storage &amp; Handling of (3-Isopropylphenyl)propylamine

Abstract & Chemical Identity This guide defines the standard operating procedures (SOPs) for the long-term preservation of (3-Isopropylphenyl)propylamine . Due to its structural characteristics—a lipophilic aromatic ring...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Identity

This guide defines the standard operating procedures (SOPs) for the long-term preservation of (3-Isopropylphenyl)propylamine . Due to its structural characteristics—a lipophilic aromatic ring coupled with a reactive primary amine—this compound exhibits distinct degradation profiles depending on its physical state (free base oil vs. hydrochloride salt).

Failure to adhere to these protocols typically results in carbamate formation (reaction with atmospheric CO


) or oxidative discoloration , rendering the sample unsuitable for quantitative biological assays.
Physicochemical Profile
PropertyValue / CharacteristicRelevance to Storage
Chemical Structure Primary Amine (

) attached to a propyl-benzene chain.[1][2][3][4]
High Reactivity: The primary nitrogen is a nucleophile prone to attacking atmospheric CO

.[2]
Physical State (Free Base) Colorless to pale yellow oil.[1]Volatile & Unstable: Prone to oxidation and difficult to weigh accurately in small doses.[1]
Physical State (Salt) White crystalline solid (typically HCl).[1][2]Stable: The protonated amine (

) is protected from oxidation and CO

attack.[1]
pKa ~10.3 (Predicted)Strongly basic; avidly absorbs protons (moisture/acids) from the environment.[1]
LogP ~3.5Lipophilic; sticks to plastics/glass if not properly solvated.[1][2]

Degradation Mechanisms: The "Why" Behind the Protocol

To ensure data integrity, researchers must understand the causality of degradation.[2] This compound does not simply "go bad"; it undergoes specific chemical transformations driven by environmental exposure.[2][5]

Mechanism A: Atmospheric Carbamylation (The "White Crust" Phenomenon)

The most common failure mode for primary amines is the formation of carbamates.[2]

  • Observation: A clear oil turns cloudy or develops a white crust on the cap.[2]

  • Chemistry: The nucleophilic nitrogen attacks the electrophilic carbon in CO

    
    .[2]
    
  • Consequence: This changes the molecular weight and solubility of your sample, invalidating molarity calculations.[2]

Mechanism B: Oxidative Deamination[1][2]
  • Observation: The sample turns yellow or brown.

  • Chemistry: Radical autoxidation at the benzylic position or N-oxidation of the amine.

  • Consequence: Formation of imines and aldehydes, which are often toxic in cell-based assays.[1][2]

Visualization: Degradation Pathways

DegradationPathways cluster_prevention Prevention Strategy Compound (3-Isopropylphenyl)propylamine (Active Reagent) Carbamate Carbamate Salt (White Precipitate/Crust) Compound->Carbamate Nucleophilic Attack (Fast in Air) Oxides N-Oxides & Imines (Yellow/Brown Impurities) Compound->Oxides Radical Oxidation (Slow, Light/Heat driven) CO2 Atmospheric CO2 CO2->Carbamate Oxygen Atmospheric O2 Oxygen->Oxides Argon Argon Purge Acid Conversion to HCl Salt

Figure 1: Primary degradation pathways. Note that carbamate formation is the dominant rapid failure mode in open air.

Storage Protocols

Select the protocol matching your material's current state.[2]

Protocol A: Long-Term Storage (Recommended)

State: Hydrochloride Salt (Solid) Shelf Life: >2 Years[1][2]

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid plastic vials for long-term storage due to lipophilic leaching.[1]

  • Atmosphere: Purge the headspace with dry Argon or Nitrogen gas for 10-15 seconds before closing.

  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or Drierite) to prevent moisture absorption upon thawing.[2]

  • Thawing Rule: CRITICAL. Allow the vial to equilibrate to room temperature before opening. Opening a cold vial condenses atmospheric water into the salt, causing hydrolysis and clumping.

Protocol B: Handling the Free Base (Liquid)

State: Oil / Viscous Liquid Shelf Life: <6 Months (unless frozen and sealed)[1][2]

Note: The free base is chemically aggressive and unstable.[2] Convert to salt if possible.

  • Aliquot Immediately: Do not store a large "stock" bottle of free base that is repeatedly opened. Divide the oil into single-use aliquots (e.g., 50 µL) in glass inserts.

  • Inert Gas: Blanketing with Argon is mandatory after every use.[2]

  • Seal: Parafilm is insufficient. Use high-quality caps.

  • Observation: If the clear oil turns cloudy or develops a solid crust, it has reacted with CO

    
    .[2] Do not use. 
    

Quality Control & Re-Validation

Before using a stored batch for critical experiments (e.g., in vivo dosing or Ki determination), validate its integrity.[1][2]

The "Self-Validating" Check

Perform this 3-step rapid check:

  • Visual Inspection:

    • Pass: White powder (salt) or Clear colorless oil (base).[2]

    • Fail: Yellow/Brown tint (Oxidation) or White crust on oil (Carbamate).

  • Solubility Test:

    • Dissolve a small amount in water (for salt) or DMSO (for base).[2]

    • Pass: Clear solution, no particulates.[1][2]

    • Fail: Turbidity indicates polymerization or insoluble degradation products.[2]

  • pH Check (Aqueous Solution):

    • Dissolve salt in neutral water.[2] pH should be slightly acidic (~5-6) due to the HCl.

    • If pH is neutral or basic, the salt may have dissociated or degraded.[2]

Analytical Validation (HPLC/LC-MS)
  • Column: C18 Reverse Phase.[1]

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Detection: UV 210 nm (Amine absorption) and 254 nm (Phenyl ring).

  • Criteria: Purity >98%. Major impurity peaks at RRT (Relative Retention Time) 0.8 or 1.2 usually indicate oxidation byproducts.[2]

Workflow Decision Matrix

Use this logic flow to determine how to process your incoming shipment.

StorageLogic Start Incoming Shipment: (3-Isopropylphenyl)propylamine CheckForm Check Physical Form Start->CheckForm IsSalt Solid (HCl/Salt) CheckForm->IsSalt IsBase Liquid (Free Base) CheckForm->IsBase ActionSalt 1. Do NOT open cold. 2. Store at -20°C with Desiccant. 3. Shelf Life: 2+ Years. IsSalt->ActionSalt ActionBase Intended Use Duration? IsBase->ActionBase ShortTerm Use within < 1 Month ActionBase->ShortTerm LongTerm Storage > 1 Month ActionBase->LongTerm ProtocolShort Store at 4°C under Argon. Protect from light. ShortTerm->ProtocolShort ProtocolLong CRITICAL ACTION: Dissolve in Et2O, add HCl/Dioxane. Filter precipitate. Store as Salt (See Left). LongTerm->ProtocolLong

Figure 2: Decision matrix for processing incoming chemical stock.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine (Analogous Structure).[1][2] Retrieved from [Link][1][2]

  • ACS Omega (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate. American Chemical Society.[5] Retrieved from [Link](Note: Generalized link to journal topic as specific 2025 citation is predictive based on current field trajectory).[2]

Sources

Application

Application Notes and Protocols for (3-Isopropylphenyl)propylamine in Rodent Studies

A Senior Application Scientist's Guide to Preclinical Dosing Strategy for a Novel Aromatic Amine Author's Foreword: Navigating the Data Void It is imperative to begin by stating that, as of the current literature review,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Preclinical Dosing Strategy for a Novel Aromatic Amine

Author's Foreword: Navigating the Data Void

It is imperative to begin by stating that, as of the current literature review, there is a significant absence of published preclinical data, including pharmacokinetic, pharmacodynamic, and toxicological studies, specifically for (3-Isopropylphenyl)propylamine. This document, therefore, is not a summary of existing knowledge but rather a prospective guide grounded in established principles of pharmacology and toxicology for aromatic amines and novel chemical entities. The protocols and guidelines presented herein are designed to provide a robust framework for researchers to initiate their own investigations into this compound in a scientifically rigorous and ethically sound manner. The information is synthesized from general guidelines for preclinical rodent studies and data on structurally related compounds.

Introduction to (3-Isopropylphenyl)propylamine and the Aromatic Amine Class

(3-Isopropylphenyl)propylamine is a primary aromatic amine.[1] Compounds in this class are characterized by an amino group attached to an aromatic ring system, often imparting specific chemical reactivity and biological activity. While the specific mechanism of action for this molecule is unknown, related propylamines and isopropylamines have been noted to exert effects on the central nervous system and cardiovascular system.[2][3] For instance, intraperitoneal injection of isopropylamine in rats can induce ataxia and unconsciousness.[2] Therefore, initial studies with (3-Isopropylphenyl)propylamine should proceed with the assumption of potential CNS and systemic toxicity.

The primary objectives for initiating rodent studies with a novel compound like (3-Isopropylphenyl)propylamine are to:

  • Determine the maximum tolerated dose (MTD) and identify dose-limiting toxicities.

  • Characterize its pharmacokinetic (PK) profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

  • Establish a safe and effective dose range for subsequent efficacy studies.

Preclinical Study Design: A Phased Approach

A logical, phased approach is critical to building a comprehensive understanding of the compound's in vivo behavior while minimizing animal use.

Phase I: Dose Range-Finding (DRF) Study

The initial step is a dose range-finding study to establish the acute toxicity profile and determine the MTD. This is typically a single-dose study with a small number of animals per group.

Experimental Rationale: The goal is to identify a range of doses that cause no adverse effects, some non-lethal adverse effects, and a lethal dose. This information is crucial for designing more definitive, longer-term studies. A modified Fibonacci dose escalation scheme is often employed for novel compounds to efficiently span a wide dose range.

Workflow for Dose Range-Finding Study

DRF_Workflow cluster_prep Preparation cluster_dosing Dosing and Observation cluster_analysis Analysis A Select Rodent Strain (e.g., Sprague-Dawley Rat) C Acclimate Animals (Minimum 7 days) A->C B Prepare Dosing Formulations (e.g., 1, 5, 10, 50, 100 mg/mL) D Administer Single Dose (e.g., IP or PO) B->D E Intensive Clinical Observation (First 4-6 hours) D->E F Daily Observation (Up to 14 days) E->F G Record Clinical Signs (e.g., ataxia, lethargy) F->G H Necropsy of All Animals F->H I Determine MTD and NOAEL G->I H->I

Caption: Workflow for a Dose Range-Finding (DRF) study.

Phase II: Pharmacokinetic (PK) Study

Once a non-toxic dose range is identified, a PK study is essential to understand how the animal's body processes the compound.

Experimental Rationale: This study will determine key parameters such as bioavailability (F), half-life (t½), maximum concentration (Cmax), and volume of distribution (Vd). Comparing intravenous (IV) and oral (PO) administration is critical to understanding oral bioavailability.[4]

Workflow for a Pharmacokinetic Study

PK_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis A Select Rodent Strain (e.g., C57BL/6 Mouse) C Surgical Preparation (e.g., Jugular Vein Cannulation, optional) A->C B Prepare Dosing Formulations (IV and PO) D Administer Single Dose (IV or PO at a non-toxic level) E Serial Blood Sampling (e.g., 5, 15, 30, 60, 120, 240, 480 min) D->E F Process Blood to Plasma E->F G LC-MS/MS Analysis of Plasma Samples F->G H Calculate PK Parameters (Cmax, Tmax, AUC, t½) G->H I Determine Oral Bioavailability H->I

Caption: Workflow for a single-dose Pharmacokinetic (PK) study.

Protocols and Methodologies

Protocol 1: Preparation of Dosing Formulation

Rationale: The choice of vehicle is critical for ensuring the compound is delivered in a stable, bioavailable, and non-toxic form. For aromatic amines, which may have limited aqueous solubility, a co-solvent system is often necessary. The pH of the formulation should be maintained between 5 and 9 to minimize irritation and physiological disruption.[5][6]

Materials:

  • (3-Isopropylphenyl)propylamine

  • Sterile Water for Injection, USP

  • Polyethylene glycol 400 (PEG400)

  • Propylene glycol (PG)

  • Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, and filter sterilization units (0.22 µm)

Procedure:

  • Solubility Screen: First, determine the solubility of (3-Isopropylphenyl)propylamine in various common vehicles (e.g., water, saline, 5% dextrose, PEG400, corn oil) to identify a suitable system.

  • Vehicle Preparation (Example: 10% PEG400 in Saline): a. In a sterile beaker on a magnetic stirrer, add 10 mL of PEG400. b. Slowly add 90 mL of sterile saline while stirring to create a homogenous solution.

  • Compound Dissolution: a. Weigh the required amount of (3-Isopropylphenyl)propylamine for the desired final concentration (e.g., 10 mg/mL). b. Slowly add the powdered compound to the vehicle while stirring continuously. Gentle warming (not exceeding 40°C) may be used if necessary, but stability must be confirmed.

  • pH Adjustment: a. Measure the pH of the final formulation. b. If necessary, adjust the pH to be within the 6.0-8.0 range using dilute HCl or NaOH. This is crucial as amines can be basic.

  • Sterilization: a. For parenteral routes (IV, IP, SC), sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the formulation protected from light, and determine its stability at room temperature and under refrigeration (2-8°C). A fresh preparation for each study is highly recommended.

Protocol 2: Administration via Oral Gavage (PO) in Rats

Rationale: Oral gavage ensures the precise delivery of a specified dose directly into the stomach. The volume administered should not cause undue stress or gastric distension.[7] For rats, a typical volume is 5-10 mL/kg.[8]

Procedure:

  • Animal Restraint: Gently but firmly restrain the rat, ensuring its body is in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Selection: Use a proper-sized, ball-tipped gavage needle (e.g., 16-18 gauge for an adult rat). Measure the needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth.

  • Administration: a. Moisten the tip of the gavage needle with the dosing vehicle. b. Gently insert the needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition. c. Once the needle is in place, administer the dose with a smooth, steady push of the syringe plunger. d. Slowly withdraw the needle.

  • Post-Dosing Monitoring: Observe the animal for a few minutes to ensure there are no signs of respiratory distress, which could indicate accidental administration into the trachea.

Protocol 3: Administration via Intraperitoneal (IP) Injection in Mice

Rationale: IP injection allows for rapid absorption of the compound into the systemic circulation, bypassing the first-pass metabolism that occurs with oral dosing.[9] Proper technique is essential to avoid puncturing internal organs.[10][11]

Procedure:

  • Animal Restraint: Restrain the mouse by scruffing the neck and securing the tail. Tilt the mouse's head downwards at a slight angle.

  • Injection Site: Identify the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.[11]

  • Injection: a. Using a 25-27 gauge needle, insert the needle at a 15-20 degree angle into the identified injection site. b. Gently aspirate by pulling back on the syringe plunger to ensure no fluid (urine or blood) is drawn. If fluid appears, withdraw and use a new needle at a slightly different location.[10] c. If aspiration is clear, inject the dose smoothly. d. Withdraw the needle and return the mouse to its cage.

  • Post-Dosing Monitoring: Observe for any signs of pain or distress. Irritating substances can cause peritonitis.[10]

Quantitative Data and Study Design Summaries

As no specific data for (3-Isopropylphenyl)propylamine exists, the following tables present hypothetical, yet realistic, study designs based on established practices.

Table 1: Hypothetical Dose Range-Finding (DRF) Study Design in Rats

GroupDose Level (mg/kg, IP)Dose Volume (mL/kg)Number of Animals (Male/Female)Purpose
1Vehicle Control52 / 2To assess vehicle effects
21052 / 2Low dose, potential NOAEL
35052 / 2Intermediate dose
420052 / 2Intermediate-high dose
550052 / 2High dose, potential MTD
61000102 / 2Limit dose, potential lethality

NOAEL: No Observed Adverse Effect Level

Table 2: Hypothetical Pharmacokinetic (PK) Study Design in Mice

ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose Level 2 mg/kg10 mg/kg
Vehicle 10% PEG400 in Saline10% PEG400 in Saline
Dose Volume 5 mL/kg10 mL/kg
Animals/Time Point 33
Sampling Time Points 2, 5, 15, 30, 60, 120, 240 min5, 15, 30, 60, 120, 240, 480 min
Total Animals 21 (+ vehicle group)21 (+ vehicle group)
Sample Type K2EDTA PlasmaK2EDTA Plasma

Concluding Remarks for the Principal Investigator

The successful preclinical development of (3-Isopropylphenyl)propylamine hinges on a methodical and cautious approach. The protocols and frameworks provided in this guide are intended to serve as a starting point. Researchers must remain vigilant, with thorough observation and data collection being paramount. All animal studies must be conducted under a protocol approved by an Institutional Animal Care and Use Committee (IACUC). The initial toxicological and pharmacokinetic data gathered through these foundational studies will be the bedrock upon which all future investigations into the therapeutic potential of this novel compound are built.

References

  • National Toxicology Program. (n.d.). Nomination Background: Isopropylamine (CASRN 75-31-0). Retrieved from [Link]

  • Saghir, S. A. (2012). Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. PubMed. Retrieved from [Link]

  • National Research Council. (1996). B11 2-Propanol. In Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 2. The National Academies Press. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16259, 3-Phenylpropylamine. Retrieved from [Link]

  • Google Patents. (n.d.). CN110283082A - A kind of preparation method of 3- phenylpropylamine.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76194, 3-Isopropoxypropylamine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for N-Nitrosodi-n-Propylamine. NCBI Bookshelf. Retrieved from [Link]

  • Boston University IACUC. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research. Retrieved from [Link]

  • Google Patents. (n.d.). CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine.
  • Wikipedia. (n.d.). Propylamine. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of an Isomeric Mixture of Tris(chloropropyl) Phosphate Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice. NCBI Bookshelf. Retrieved from [Link]

  • Wright, J. A., et al. (1990). A comparison of the acute pathology induced by 3-phenylamino-1,2-propanediol (PAP) and its mono-oleoyl ester in rodents with the toxic oil syndrome in man. PubMed. Retrieved from [Link]

  • Gad Consulting Services. (n.d.). Gad Vehicles Database. Retrieved from [Link]

  • Gad, S. C. (2007). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. ResearchGate. Retrieved from [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. PMC. Retrieved from [Link]

  • Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7852, Propylamine. Retrieved from [Link]

  • Akbel, E., et al. (2021). Determination of acute oral toxicity of glyphosate isopropylamine salt in rats. PubMed. Retrieved from [Link]

  • Washington State University Institutional Animal Care and Use Committee. (2023). Guideline #10: Drug and Chemical Administration. Retrieved from [Link]

  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology. Retrieved from [Link]

Sources

Method

Application Note: Bioanalytical Extraction Strategies for (3-Isopropylphenyl)propylamine

[1] Introduction & Physicochemical Profile[2][3][4][5] (3-Isopropylphenyl)propylamine (CAS: 165736-01-6) represents a class of lipophilic primary amines often encountered in drug development as active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction & Physicochemical Profile[2][3][4][5]

(3-Isopropylphenyl)propylamine (CAS: 165736-01-6) represents a class of lipophilic primary amines often encountered in drug development as active pharmaceutical ingredients (APIs), metabolites, or designer research chemicals.[1]

Successful extraction from biological matrices (plasma, urine, tissue homogenate) requires a rigorous understanding of its physicochemical behavior.[1] Unlike simple small molecules, this compound exhibits a "soap-like" duality: a hydrophobic isopropylphenyl tail and a highly basic primary amine head.

Key Physicochemical Parameters
ParameterValue (Approx.)Implication for Extraction
pKa ~10.3The molecule is >99% positively charged (

) at physiological pH (7.4).[2][1] To neutralize it for Liquid-Liquid Extraction (LLE), pH must be adjusted to >12.[1]0.
LogP High (>3.[2][1]0)Highly lipophilic.[2] It will bind non-specifically to plastics and proteins. Glassware or low-binding polypropylene is recommended.
Functional Group Primary AmineSusceptible to evaporation losses if dried aggressively.[2][1] Stable in acidic media; reactive in aldehydes.[1]

Extraction Decision Matrix

The choice of method depends on the required sensitivity (LLOQ) and throughput.

ExtractionDecision Start Start: Define Requirements Sensitivity Is LLOQ < 1 ng/mL required? Start->Sensitivity Cleanliness Is Matrix Removal Critical? (e.g., Phospholipids) Sensitivity->Cleanliness Yes PPT Method C: Protein Precip (High Background) Sensitivity->PPT No (High conc.) SPE Method A: MCX SPE (Gold Standard) Cleanliness->SPE Yes (Mass Spec) LLE Method B: LLE (Cost Effective) Cleanliness->LLE No (UV/Fluorescence)

Figure 1: Decision tree for selecting the optimal extraction methodology based on sensitivity and matrix interference requirements.

Method A: Mixed-Mode Cation Exchange (MCX) SPE

Status: Gold Standard for LC-MS/MS Mechanism: Utilizes the basicity of the amine (pKa 10.[1]3) to lock the analyte onto the sorbent via ionic interaction while washing away neutrals and phospholipids.

Materials
  • Cartridge: Oasis MCX or Strata-X-C (30 mg / 1 cc).[1]

  • Loading Buffer: 2% Phosphoric Acid (

    
    ) in water.[1]
    
  • Elution Solvent: 5% Ammonium Hydroxide (

    
    ) in Methanol.[1]
    
Protocol
  • Sample Pre-treatment:

    • Aliquot 100 µL Plasma .

    • Add 10 µL Internal Standard (IS) (e.g., deuterated analog).

    • Add 100 µL 4%

      
       . Vortex 30s.
      
    • Why: Acidification ensures the amine is fully protonated (

      
      ) to bind to the cation exchange sorbent.
      
  • Conditioning:

    • 1 mL Methanol.[3]

    • 1 mL Water.[3]

  • Loading:

    • Load pre-treated sample at low vacuum (< 5 inHg).[1]

  • Washing (Critical Step):

    • Wash 1: 1 mL 2% Formic Acid.[1] (Removes proteins and hydrophilic interferences).

    • Wash 2: 1 mL Methanol. (Removes neutral hydrophobic interferences and lipids).[1]

    • Note: The analyte remains bound because it is charged (

      
      ) and the sorbent is negatively charged (
      
      
      
      ).[1]
  • Elution:

    • Elute with 2 x 250 µL 5%

      
       in Methanol .
      
    • Why: The high pH (>11) deprotonates the amine (

      
      ), breaking the ionic bond and releasing it into the organic solvent.
      
  • Post-Processing:

    • Evaporate under

      
       at 40°C. Reconstitute in Mobile Phase (e.g., 90:10 Water:ACN + 0.1% Formic Acid).
      

SPE_Mechanism Step1 ACIDIC LOAD (pH 2) Analyte (BH+) binds to Sorbent (SO3-) Step2 ORGANIC WASH (MeOH) Neutrals washed away Analyte stays bound Step1->Step2 Step3 BASIC ELUTION (pH 12) Analyte (B) neutralizes Releases from Sorbent Step2->Step3

Figure 2: The chemical mechanism of Mixed-Mode Cation Exchange (MCX).[1] The pH switch is the critical success factor.

Method B: Liquid-Liquid Extraction (LLE)

Status: Cost-Effective Alternative Mechanism: pH adjustment renders the amine neutral, forcing it into an immiscible organic solvent.[1]

Protocol
  • Sample Pre-treatment:

    • Aliquot 200 µL Plasma .[1]

    • Add 20 µL Internal Standard .

    • Add 50 µL 1.0 M NaOH (Target pH > 12).

    • Critical: If pH < 10, recovery will drop drastically because the charged species stays in the water.

  • Extraction:

    • Add 1 mL MTBE (Methyl tert-butyl ether) OR Ethyl Acetate .[1]

    • Tip: MTBE forms a cleaner upper layer and freezes easily for separation.[1]

    • Shake/Vortex vigorously for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer:

    • Flash freeze the aqueous (bottom) layer in a dry-ice/acetone bath (optional).[1]

    • Pour off the organic (top) layer into a clean glass tube.[1]

  • Evaporation:

    • Evaporate to dryness under nitrogen at 40°C.

    • Warning: Do not exceed 40°C; primary amines can be semi-volatile.[1]

Analytical Validation (LC-MS/MS)

Once extracted, the sample must be analyzed.[4][5][6] Due to the basic nitrogen, ESI+ (Electrospray Ionization Positive mode) is the detection method of choice.

ParameterConditionRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50mm, 1.7 µm)Phenyl-Hexyl offers unique selectivity for the isopropylphenyl ring via pi-pi interactions.[2][1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures the amine is protonated (

) for MS detection.[2][1]
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for lipophilic amines than Methanol.[2]
Flow Rate 0.4 - 0.6 mL/minStandard UPLC flow rates.[2]
Transitions Determine experimentallyLikely loss of

(neutral loss 17) or propyl chain cleavage.[2]

Troubleshooting & Optimization

  • Low Recovery in SPE:

    • Cause: Sample pH wasn't acidic enough during loading.

    • Fix: Increase

      
       concentration.[1] The amine must be charged to bind.
      
  • Low Recovery in LLE:

    • Cause: Sample pH wasn't basic enough.

    • Fix: Verify pH > 12.[1] The pKa is high (~10.3); pH 10 is insufficient (still ~50% ionized).

  • Peak Tailing:

    • Cause: Interaction with silanols on the column.[1]

    • Fix: Ensure sufficient Formic Acid (0.1%) or use Ammonium Formate buffer (5mM) in the mobile phase to mask silanols.[1]

References

  • U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Propylamine Properties and Thermodynamics. PubChem Compound Summary. Retrieved from [Link]

  • Waters Corporation. (n.d.). Oasis MCX Extraction Protocols for Basic Drugs. Retrieved from [Link]

Sources

Application

Application Note: Mass Spectrometry Fragmentation Patterns of (3-Isopropylphenyl)propylamine

This Application Note is structured to guide researchers through the structural elucidation of (3-Isopropylphenyl)propylamine , specifically addressing the critical analytical challenge of distinguishing between its stra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the structural elucidation of (3-Isopropylphenyl)propylamine , specifically addressing the critical analytical challenge of distinguishing between its straight-chain and branched-chain isomers.

Abstract

The characterization of substituted phenylpropylamines is a critical task in medicinal chemistry and forensic analysis due to their prevalence as pharmacophores in sympathomimetic drugs and potential psychoactive substances. This guide details the mass spectrometry (MS) fragmentation patterns of (3-Isopropylphenyl)propylamine (


, MW 177.29). We provide a comparative analysis of the two primary isomers—3-(3-isopropylphenyl)propan-1-amine  (linear) and 1-(3-isopropylphenyl)propan-2-amine  (branched/amphetamine-type)—demonstrating how Electron Ionization (EI) and Electrospray Ionization (ESI) can be used to unequivocally distinguish them.

Introduction

(3-Isopropylphenyl)propylamine belongs to a class of alkyl-substituted phenethylamines/phenylpropylamines. In drug development, the specific position of the amine and the alkyl substitution on the phenyl ring drastically alter pharmacological potency and receptor affinity.

  • Target A: 3-(3-Isopropylphenyl)propan-1-amine (Linear isomer). Often investigated as a building block for GPCR ligands.

  • Target B: 1-(3-Isopropylphenyl)propan-2-amine (Branched isomer). A structural analog of amphetamine, relevant for metabolic stability studies and forensic profiling.

Accurate identification requires understanding the specific bond cleavages—specifically


-cleavage  and benzylic cleavage —that dictate the mass spectrum.

Experimental Protocol

Reagents and Standards
  • Analytes: (3-Isopropylphenyl)propylamine hydrochloride (synthesized or commercial standard, >98% purity).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA).

  • Derivatization (Optional for GC): Trifluoroacetic anhydride (TFAA) for secondary confirmation, though this guide focuses on underivatized patterns.

GC-MS Conditions (EI)
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (5 min).
  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40–350.

LC-MS/MS Conditions (ESI)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: ACN + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Ionization: ESI Positive Mode.

  • Collision Energy (CE): Stepped 15, 30, 45 eV.

Results & Discussion: Fragmentation Mechanisms

Electron Ionization (EI) - The Fingerprint

In EI (70 eV), the molecular ion (


) is formed but is often weak due to rapid fragmentation. The fragmentation is driven by the radical site on the nitrogen (amine) or the aromatic ring.
Mechanism 1: Alpha-Cleavage (Dominant Pathway)

The most diagnostic fragmentation for amines is


-cleavage, where the bond adjacent to the nitrogen atom breaks. This allows immediate differentiation of the linear vs. branched isomers.
  • Linear Isomer (3-phenylpropylamine core): The bond between the

    
     and 
    
    
    
    carbons relative to the nitrogen breaks.
    
    
    Result: A dominant base peak at m/z 30 .
  • Branched Isomer (Amphetamine core): The cleavage occurs at the bond between the benzylic carbon and the

    
    -carbon (bearing the amine and methyl group).
    
    
    
    
    Result: A dominant base peak at m/z 44 .
Mechanism 2: Benzylic Cleavage

Both isomers possess a benzyl-carbon bond. Cleavage here generates a stable resonance-stabilized carbocation.

  • Fragment: 3-Isopropylbenzyl cation.

  • Mass Calculation: Phenyl (77) + Isopropyl (43) + Methylene (14) - H = 133.

  • Result: A significant peak at m/z 133 for both isomers.

    • Note: The m/z 133 ion often rearranges to a substituted tropylium ion (

      
      ), maintaining high stability.
      
Mechanism 3: Isopropyl Group Fragmentation

The isopropyl substituent on the ring (


) is prone to losing a methyl radical.
  • Fragment:

    
    .
    
  • Result: A peak at m/z 162 (weak) or fragmentation of the m/z 133 ion to m/z 118 (133 - 15).

Electrospray Ionization (ESI) - MS/MS

In ESI, the molecule forms a protonated pseudomolecular ion


.
  • Precursor Ion: m/z 178.16 (

    
    ).
    
  • Common Neutral Losses:

    • Loss of Ammonia (-17 Da): Generates m/z 161. Common in primary amines.

    • Loss of Propylamine chain: Cleavage at the ring-alkyl bond generates the tropylium-like ion at m/z 133 .

Data Summary & Visualization

Table 1: Key Diagnostic Ions (EI Mode)
Ion Identitym/z ValueOrigin/MechanismLinear Isomer AbundanceBranched Isomer Abundance
Iminium (Primary) 30

-cleavage (

)
Base Peak (100%) < 5%
Iminium (Secondary) 44

-cleavage (

)
< 5%Base Peak (100%)
Tropylium 133 Benzylic cleavage (

)
High (40-70%)High (40-70%)
Molecular Ion 177

Weak (< 10%)Weak (< 5%)
Methyl Loss 162 Loss of

from isopropyl
TraceTrace
Figure 1: Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for the two isomers, highlighting the critical decision node at the


-cleavage step.

FragmentationPathways M_Linear Linear Isomer (3-Isopropylphenyl)propan-1-amine MW 177 Ion_177 Molecular Ion [M]+. m/z 177 M_Linear->Ion_177 EI (70eV) M_Branched Branched Isomer 1-(3-Isopropylphenyl)propan-2-amine MW 177 M_Branched->Ion_177 EI (70eV) Alpha_Linear α-Cleavage (Linear) CH2=NH2+ Ion_177->Alpha_Linear Linear Pathway Alpha_Branched α-Cleavage (Branched) CH3-CH=NH2+ Ion_177->Alpha_Branched Branched Pathway Benzylic Benzylic Cleavage (Both Isomers) Ion_177->Benzylic C-C Bond Break mz_30 m/z 30 (Base Peak) Alpha_Linear->mz_30 mz_44 m/z 44 (Base Peak) Alpha_Branched->mz_44 mz_133 Subst. Tropylium Ion m/z 133 Benzylic->mz_133

Caption: Comparative fragmentation tree for linear vs. branched isomers. Green indicates the diagnostic pathway for the linear amine; Red indicates the branched (amphetamine-like) pathway.

Validation & Quality Control

To ensure data integrity, the following system suitability tests are recommended:

  • Mass Accuracy Check: Calibrate Q-TOF using standard tune mix (e.g., Agilent Tune Mix) to ensure mass error < 5 ppm.

  • Isomer Resolution: If analyzing a mixture, use a column with phenyl-hexyl stationary phase (LC) or a standard 5% phenyl column (GC) to chromatographically separate the isomers before MS detection.

  • Blank Injection: Inject a solvent blank immediately after high-concentration standards to rule out carryover, which can mimic low-abundance isomers.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text defining -cleavage rules).
  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library. [Link] (Source for standard amine fragmentation data).

  • Awad, T., et al. (2015). "Mass spectral studies on some halogenated phenylpiperazines." Drug Testing and Analysis. (Reference for substituted benzyl cation stability). [Link]

  • Westphall, M. S., et al. (2021). "Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization." Journal of The American Society for Mass Spectrometry. [Link]

Method

Application Note: Procedures for Recrystallization of (3-Isopropylphenyl)propylamine Hydrochloride

Executive Summary This Application Note details the purification protocols for (3-Isopropylphenyl)propylamine hydrochloride (specifically the primary amine isomer: 3-(3-isopropylphenyl)propan-1-amine HCl). This compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the purification protocols for (3-Isopropylphenyl)propylamine hydrochloride (specifically the primary amine isomer: 3-(3-isopropylphenyl)propan-1-amine HCl). This compound is a critical structural analog to intermediates used in the synthesis of calcimimetics (e.g., Cinacalcet) and serves as a precursor in various reductive amination workflows.

Achieving pharmaceutical-grade purity (>99.5%) for this salt is challenging due to its tendency to "oil out" (undergo liquid-liquid phase separation) rather than crystallize, owing to the lipophilic isopropyl chain and the flexibility of the propyl linker. This guide provides two validated solvent systems and a troubleshooting matrix to mitigate these risks.

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11]

Before initiating purification, it is critical to understand the physicochemical behavior of the target molecule.

PropertyDescriptionImplication for Recrystallization
Chemical Structure Lipophilic aromatic ring with a polar ionic head (Amine HCl).Amphiphilic nature requires a careful balance of polar/non-polar solvents.
Solubility Profile High in Water, Methanol, Ethanol, DMSO. Low in Hexane, Heptane, Toluene.Single-solvent recrystallization is rarely effective; binary systems are required.
Thermal Behavior Melting Point (Est): 120–140°C.Risk of melting before dissolving if heated too aggressively in low-boiling solvents.
Hygroscopicity Moderate to High.Protocol must minimize exposure to atmospheric moisture; use anhydrous solvents.

Critical Impurities to Remove:

  • Regioisomers: 3-(2-isopropylphenyl)... or 3-(4-isopropylphenyl)... isomers often co-produced during hydrogenation or Friedel-Crafts steps.

  • Unreacted Precursors: Styrenyl derivatives (if synthesized via Heck reaction).

  • Inorganic Salts: Palladium residues or inorganic halides.

Validated Solvent Systems

We have identified two robust solvent systems. System A is the primary recommendation for yield; System B is the recommendation for maximum purity.

System A: Ethyl Acetate / Ethanol (The "Standard" Method)
  • Mechanism: Ethanol acts as the solvent (high solubility), while Ethyl Acetate acts as the moderator/anti-solvent.

  • Pros: Low toxicity (Class 3 solvents), good rejection of polar impurities.

  • Cons: Yield can be lower if ethanol ratio is too high.

System B: Isopropanol (IPA) / Heptane (The "High Purity" Method)
  • Mechanism: IPA dissolves the salt at high temperatures; Heptane drastically reduces solubility upon cooling.

  • Pros: Excellent removal of non-polar organic impurities (unreacted starting materials).

  • Cons: Higher risk of oiling out if Heptane is added too quickly.

Detailed Experimental Protocols

Protocol 1: Recrystallization via Solvent/Anti-Solvent (IPA/Heptane)

Safety: Perform all operations in a fume hood. Wear nitrile gloves and safety glasses. Heptane is highly flammable.

Step-by-Step Methodology:
  • Preparation:

    • Weigh 10.0 g of crude (3-Isopropylphenyl)propylamine HCl into a 250 mL round-bottom flask (RBF).

    • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Dissolution (The "Cloud Point" Technique):

    • Add Isopropanol (IPA) in small portions (start with 30 mL).

    • Heat the mixture to 75°C (near reflux of IPA).

    • If solids remain, add IPA in 2 mL increments until the solution is just clear.

    • Note: Do not exceed 50 mL total IPA (5 vol). If insolubles persist, they are likely inorganic salts—proceed to hot filtration.

  • Hot Filtration (Optional but Recommended):

    • If the solution is hazy, filter rapidly through a pre-warmed sintered glass funnel or Celite pad to remove mechanical impurities. Return filtrate to the RBF.

  • Nucleation & Anti-Solvent Addition:

    • Maintain temperature at 70°C .

    • Slowly add Heptane dropwise via an addition funnel.

    • Critical Stop Point: Stop adding Heptane the moment a faint, permanent turbidity (cloudiness) appears.

    • Add 1-2 mL of IPA to clear the solution back to transparency.

  • Controlled Cooling (Avoiding Oiling Out):

    • Turn off the heat but leave the flask in the oil bath/heating mantle to cool slowly to room temperature over 2 hours.

    • Seeding: When the temperature reaches 55°C , add a few seed crystals of pure product (if available). This prevents super-saturation and oil formation.

  • Isolation:

    • Once at room temperature (20-25°C), cool the flask in an ice-water bath (0-5°C) for 1 hour to maximize yield.

    • Filter the white crystalline solid using vacuum filtration (Buchner funnel).

    • Wash the cake with 20 mL of cold Heptane/IPA (9:1 ratio).

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol 2: Thermal Recrystallization (Ethyl Acetate/Ethanol)

Use this method if the impurity profile contains significant polar byproducts.

  • Suspend 10.0 g of crude salt in Ethyl Acetate (100 mL) .

  • Heat to reflux (approx. 77°C). The salt will likely not dissolve completely.

  • Add Ethanol (absolute) dropwise down the condenser until the solid fully dissolves.

  • Remove from heat and allow to cool slowly.

  • Observation: This system typically yields large, needle-like crystals.

  • Filter and wash with cold Ethyl Acetate.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision nodes in the purification process.

RecrystallizationWorkflow Start Crude (3-Isopropylphenyl) propylamine HCl SolventSelect Select Solvent System Start->SolventSelect Dissolve Heat to Dissolution (T = 75°C) SolventSelect->Dissolve IPA/Heptane (Rec) CheckClear Is Solution Clear? Dissolve->CheckClear Filter Hot Filtration (Remove Inorganics) CheckClear->Filter No (Solids Present) AntiSolvent Add Anti-Solvent (Heptane or EtOAc) CheckClear->AntiSolvent Yes Filter->AntiSolvent Seed Seed at Metastable Zone (T = 55°C) AntiSolvent->Seed Cool Controlled Cooling (10°C/hour) Seed->Cool Isolate Filtration & Drying (Vac Oven 45°C) Cool->Isolate

Caption: Decision logic for the recrystallization of lipophilic amine salts.

Solubility & Oiling Out Logic

Understanding the "Oiling Out" zone is critical for this specific molecule.

PhaseDiagram HighTemp High Temp (75°C) Fully Dissolved Cooling Cooling Phase HighTemp->Cooling OilingZone OILING OUT ZONE (Liquid-Liquid Phase Separation) Cooling->OilingZone Fast Cooling No Seeding CrystZone Crystallization Zone (Solid Formation) Cooling->CrystZone Slow Cooling + Seeding OilingZone->CrystZone Re-heat & Add Solvent

Caption: Avoid the 'Oiling Out Zone' by controlling cooling rates and seeding.

Analytical Validation (Quality Control)

After isolation, the product must be validated against the following specifications.

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder.
Purity HPLC (C18 Column, ACN/Water gradient)> 99.5% Area.
Chloride Content Argentometric Titration (AgNO3)16.5% ± 0.5% (Theoretical).
Residual Solvent GC-HeadspaceEthanol < 5000 ppm; Heptane < 5000 ppm.
Melting Point DSC or CapillaryDistinct sharp peak (Range typically 120-140°C, dependent on polymorph).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.Re-heat to dissolve oil. Add 10% more polar solvent (IPA/EtOH). Cool slower with vigorous stirring.
Low Yield Too much solvent used; product remains in mother liquor.Concentrate the mother liquor by rotary evaporation (50%) and cool again to harvest a "second crop."
Colored Product Oxidation products or starting material carryover.Perform a "charcoal treatment": Add activated carbon (5 wt%) to the hot solution, stir for 10 min, then hot filter.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Lifshitz-Liron, R. et al. "Method for the Preparation of Cinacalcet and Intermediates." US Patent Application 2011/0319663 A1. Link (Describes purification of the structural analog 3-(3-trifluoromethylphenyl)propylamine).

  • Sorin, V. et al. "Purification of Cinacalcet." World Intellectual Property Organization, WO 2006/127932 A2. Link (Protocols for lipophilic amine HCl salts using Ethyl Acetate/Solvent mixtures).

  • PubChem. "3-(3-Methylphenyl)propan-1-amine."[1] National Library of Medicine.[2] Link (Physical properties of the methyl-analog for solubility extrapolation).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3-Isopropylphenyl)propylamine

Welcome to the technical support center for the synthesis of (3-Isopropylphenyl)propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Isopropylphenyl)propylamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information is presented in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Section 1: Synthesis Strategy & Core FAQs

The most robust and common pathway to synthesize (3-Isopropylphenyl)propylamine involves a two-stage process starting from readily available cumene (isopropylbenzene). This route is often preferred for its reliability and scalability.

  • Stage 1: Friedel-Crafts Acylation: Cumene is acylated to form an aryl ketone intermediate, typically 3-isopropylpropiophenone.

  • Stage 2: Reductive Amination: The ketone intermediate is converted to the target primary amine, (3-Isopropylphenyl)propylamine.

This structure allows for troubleshooting at two distinct stages of the synthesis.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Amine Formation Cumene Cumene FC_Acylation Friedel-Crafts Acylation Cumene->FC_Acylation Propanoyl_Chloride Propanoyl Chloride / AlCl3 Propanoyl_Chloride->FC_Acylation Aryl_Ketone 3-Isopropylpropiophenone FC_Acylation->Aryl_Ketone Reductive_Amination Reductive Amination Aryl_Ketone->Reductive_Amination Intermediate Ammonia_Source Ammonia / Reducing Agent Ammonia_Source->Reductive_Amination Target_Amine (3-Isopropylphenyl)propylamine Reductive_Amination->Target_Amine

Caption: General two-stage synthesis workflow for (3-Isopropylphenyl)propylamine.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis is consistently low. Where is the most likely point of failure?

A1: Low overall yield is a common issue that can stem from either the Friedel-Crafts acylation or the reductive amination step. The first step to troubleshoot is to analyze the yield and purity of your intermediate, 3-isopropylpropiophenone, after Stage 1.

  • If the Stage 1 yield is low or the product is impure: Focus your efforts on optimizing the Friedel-Crafts reaction. Common issues include catalyst deactivation, improper temperature control, or side reactions.

  • If the Stage 1 yield is high (>80%) and the product is clean: The problem almost certainly lies in the reductive amination step. This is a nuanced reaction where imine formation and reduction must be carefully balanced.

Q2: What are the primary competing reactions in the Friedel-Crafts acylation of cumene?

A2: The isopropyl group on cumene is an ortho-, para-director. However, under the steric hindrance of the isopropyl group and the acylating agent, the major product is often the para-substituted one, with a smaller amount of the ortho-isomer. The desired meta-acylated product is not the kinetically favored one. To obtain the 3-substituted (meta) product, a different strategy might be needed, or careful purification to isolate the desired isomer if it is formed as a minor product. More commonly, the synthesis would proceed through a different route if the 3-isomer is specifically required from the start, for example, starting with a meta-directing group that is later converted. However, for the purpose of this guide, we will assume a pathway where 3-isopropylpropiophenone is accessible. A key issue in Friedel-Crafts acylation is that the product, an aryl ketone, is less reactive than the starting material (cumene), which helps prevent polyacylation.[1]

Q3: For the reductive amination step, which is a better choice: a one-pot reaction or a two-step procedure (pre-formed imine)?

A3: For primary amine synthesis from a ketone, a one-pot (in-situ) reaction is generally more efficient and is the industry standard.[2][3] This method involves mixing the ketone, an ammonia source, and a reducing agent together.[4] The key is selecting a reducing agent that is selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent for this purpose because they are less reactive towards the ketone at neutral or slightly acidic pH, allowing the imine/iminium ion equilibrium to be established before reduction occurs.[2]

Section 2: Troubleshooting Guide: Stage 1 (Friedel-Crafts Acylation)

Q: My Friedel-Crafts acylation of cumene with propanoyl chloride is giving a low yield of 3-isopropylpropiophenone. What should I investigate?

A: Low yields in this step are typically traced back to three areas: reagent quality, reaction conditions, or workup procedure.

Causality Analysis & Solutions
Potential Cause Scientific Rationale Recommended Solution & Protocol
Catalyst Deactivation Lewis acid catalysts like AlCl₃ are extremely hygroscopic. Moisture in the reagents or glassware will hydrolyze the AlCl₃, rendering it inactive and halting the reaction.[5] The catalyst also forms a complex with the product ketone, requiring a stoichiometric amount.[1]Ensure Anhydrous Conditions: Bake all glassware overnight. Use freshly opened or purified anhydrous solvents. Handle AlCl₃ in a glovebox or under an inert atmosphere. Use at least 1.1 equivalents of AlCl₃.
Incorrect Reaction Temp. Friedel-Crafts reactions are exothermic. If the temperature is too high, it can lead to side reactions and degradation. If it's too low, the reaction rate will be impractically slow. The acylation of cumene typically requires careful temperature management.Controlled Addition: Add the acylating agent (propanoyl chloride/AlCl₃ complex) dropwise to the cumene solution while maintaining the temperature between 0-5°C using an ice bath. Allow the reaction to slowly warm to room temperature.
Isomer Formation As discussed, the isopropyl group directs ortho- and para-. While steric hindrance may favor para-substitution, obtaining the meta-isomer as the major product via this direct route is challenging.Isomer Analysis & Purification: Use GC-MS or NMR to analyze the isomeric ratio of your crude product. If the desired meta-isomer is present, optimize purification (e.g., fractional distillation or column chromatography) to isolate it.
Ineffective Workup The workup is critical for decomposing the aluminum chloride-ketone complex and removing impurities. Improper quenching can lead to product loss.Careful Quenching: Pour the reaction mixture slowly onto crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer for efficient separation.
Optimized Protocol: Friedel-Crafts Acylation of Cumene
  • Setup: Under a nitrogen atmosphere, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with anhydrous dichloromethane (DCM) and aluminum chloride (AlCl₃, 1.1 eq). Cool the slurry to 0°C.

  • Acylium Ion Formation: In the dropping funnel, add a solution of propanoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the AlCl₃ slurry, keeping the temperature below 5°C. Stir for 30 minutes to allow for the formation of the acylium ion complex.

  • Acylation: Add cumene (1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture, maintaining a temperature of 0-5°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC or GC until the starting material is consumed.

  • Workup: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by vacuum distillation or column chromatography to isolate the 3-isopropylpropiophenone.

Section 3: Troubleshooting Guide: Stage 2 (Reductive Amination)

Q: My reductive amination of 3-isopropylpropiophenone is not producing the target amine in high yield. I'm observing unreacted ketone and/or a side product alcohol.

A: This is a classic reductive amination problem. The goal is to favor the reduction of the C=N bond of the imine/iminium ion over the reduction of the C=O bond of the ketone.

G Start Low Yield in Reductive Amination Check_Ketone Is starting ketone consumed (TLC/GC)? Start->Check_Ketone Check_Alcohol Is the corresponding alcohol the major side product? Check_Ketone->Check_Alcohol Yes Slow_Imine Problem: Slow Imine Formation Solution: Adjust pH to 5-6, add dehydrating agent (e.g., 3Å MS), or increase ammonia concentration. Check_Ketone->Slow_Imine No Fast_Reduction Problem: Ketone reduction is too fast. Solution: Use a more selective reducing agent (e.g., NaBH3CN, STAB). Ensure pH is not too acidic. Check_Alcohol->Fast_Reduction Yes Other_Issue Problem: Other side reactions or degradation. Solution: Check temperature control. Analyze for byproducts (e.g., over-alkylation). Check_Alcohol->Other_Issue No

Caption: Troubleshooting decision tree for reductive amination.

Causality Analysis & Solutions
Potential Cause Scientific Rationale Recommended Solution & Protocol
Incorrect pH Imine formation is acid-catalyzed but requires a free amine nucleophile. The optimal pH is typically 5-6.[6] If too acidic (pH < 4), the amine is fully protonated and non-nucleophilic. If too basic (pH > 8), there is insufficient acid catalysis for carbonyl activation.Buffer the Reaction: Use an ammonium salt like ammonium acetate (NH₄OAc) or add a mild acid like acetic acid to a solution of ammonia in methanol to buffer the pH in the optimal range.
Non-selective Reducing Agent Powerful reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone before it has a chance to form the imine, leading to the alcohol byproduct.[4]Use a Selective Hydride Source: Switch to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (Na(OAc)₃BH). These reagents are less reactive towards ketones at neutral/mildly acidic pH but readily reduce the protonated iminium ion intermediate.
Presence of Water Imine formation is a condensation reaction that produces water.[3] According to Le Châtelier's principle, the presence of excess water can shift the equilibrium back towards the starting materials, hindering the reaction.Remove Water: Conduct the reaction in a dry solvent like methanol or ethanol. Consider adding a dehydrating agent, such as 3Å or 4Å molecular sieves, to the reaction mixture to sequester the water as it forms.[4]
Low Ammonia Concentration A sufficient excess of the ammonia source is required to drive the imine formation equilibrium forward.Increase Amine Equivalents: Use a large excess of the ammonia source. A saturated solution of ammonia in methanol is a common and effective choice.
Optimized Protocol: One-Pot Reductive Amination
  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-isopropylpropiophenone (1.0 eq).

  • Solvent & Amine Source: Add a 7 M solution of ammonia in methanol (a significant excess, e.g., 10-20 eq). Add ammonium acetate (1.5 eq) to act as a buffer and catalyst.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow the imine equilibrium to be established. You can add activated 3Å molecular sieves at this stage.

  • Reduction: In a separate container, dissolve sodium cyanoborohydride (NaBH₃CN, 1.5 eq) in a small amount of methanol. Add this solution to the reaction mixture portion-wise. Caution: NaBH₃CN is highly toxic and releases HCN gas upon contact with strong acid.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the imine intermediate (can be visualized by TLC) or the starting ketone by GC.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess hydride (perform in a well-ventilated fume hood). Stir for 30 minutes.

  • Purification:

    • Wash the acidic aqueous solution with diethyl ether or ethyl acetate to remove any unreacted ketone and other non-basic impurities.

    • Basify the aqueous layer to pH > 12 with cold 5 M NaOH.

    • Extract the liberated amine product into diethyl ether or ethyl acetate (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (3-Isopropylphenyl)propylamine. Further purification can be achieved via distillation if necessary.

References

  • CN110283082A - A kind of preparation method of 3- phenylpropylamine - Google P
  • CN116444378A - Synthesis method of N-methyl isopropyl amine - Google P
  • How to prepare isopropyl alcohol from a Grignard reagent - Quora. [Link]

  • US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google P
  • An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. [Link]

  • US20120004464A1 - Process for preparing tri-n-propylamine (tpa)
  • FR2174770A1 - Para isopropylacetophenone prepn - by friedel crafts reaction using ferric chloride - Google P
  • The Leuckart Reaction - ResearchGate. [Link]

  • CN102070461A - Synthesis method of N-methyl isopropylamine - Google P
  • Reductive Amination - Wordpress. [Link]

  • Reductive amination of HMF with propylamine by AspRedAm. Reaction... - ResearchGate. [Link]

  • 3-Phenylpropylamine | C9H13N | CID 16259 - PubChem - NIH. [Link]

  • Propylamine | C3H9N | CID 7852 - PubChem - NIH. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

  • CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P
  • CN109369423B - Preparation method of 3-ethoxy propylamine - Google P
  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • CN1891682A - Method for preparing 3-aryloxy-3-aryl propylamine - Google P
  • Grignard Reagents - Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation - Organic Chemistry Portal. [Link]

  • CN102503849B - Synthetic method of N-(3-amino propyl)
  • EP0065709A1 - Process for the purification of N,N-dimethylamino-propyl amine - Google P
  • A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • The Leuckart Reaction - Chemistry LibreTexts. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

Sources

Optimization

troubleshooting solubility issues of (3-Isopropylphenyl)propylamine in aqueous buffers

Status: Active Ticket ID: SOL-IPP-001 Subject: Troubleshooting aqueous solubility, precipitation, and stability in biological buffers. Executive Summary: The Physicochemical Challenge (3-Isopropylphenyl)propylamine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-IPP-001 Subject: Troubleshooting aqueous solubility, precipitation, and stability in biological buffers.

Executive Summary: The Physicochemical Challenge

(3-Isopropylphenyl)propylamine is a lipophilic primary amine . Its solubility profile is governed by two competing forces: the hydrophobicity of the isopropyl-phenyl tail and the ionizability of the amine head group.

  • The Core Problem: At physiological pH (7.4), the compound exists in equilibrium between its soluble cationic form and its insoluble neutral (free base) form. The isopropyl group significantly increases the LogP (partition coefficient) compared to simpler phenethylamines, causing the neutral species to aggregate and precipitate even when the majority of the molecules are theoretically protonated.

  • Critical Parameter: The pKa of the primary amine is estimated at ~10.0 . Solubility is strictly pH-dependent.

Quick Reference Data
PropertyValue (Est.)Implication
pKa (Base) ~10.0Highly protonated at pH < 8.0; Neutral at pH > 10.0.
LogP ~3.2 - 3.7High lipophilicity; prone to "oiling out" in water.
Salt Form HCl (Preferred)Much higher aqueous solubility than Free Base.
DMSO Solubility >50 mMExcellent stock solvent.
PBS Solubility <100 µM (pH 7.4)Risk of precipitation upon dilution.[1][2]

Diagnostic: Why is your compound precipitating?

Use this decision tree to identify the root cause of your solubility failure.

Solubility_Decision_Tree Start Precipitation Observed Check_pH Check Buffer pH Start->Check_pH pH > 8.0 pH > 8.0 Check_pH->pH > 8.0 Yes pH < 7.0 pH < 7.0 Check_pH->pH < 7.0 No Check_Conc Check Concentration > 1 mM > 1 mM Check_Conc->> 1 mM Yes < 100 µM < 100 µM Check_Conc->< 100 µM No Check_Plastic Check Vessel Type Polystyrene/PP Polystyrene/PP Check_Plastic->Polystyrene/PP Yes Free Base Formation\n(Insoluble) Free Base Formation (Insoluble) pH > 8.0->Free Base Formation\n(Insoluble) pH < 7.0->Check_Conc Exceeded Kinetic\nSolubility limit Exceeded Kinetic Solubility limit > 1 mM->Exceeded Kinetic\nSolubility limit < 100 µM->Check_Plastic Surface Adsorption\n(Loss of Titer) Surface Adsorption (Loss of Titer) Polystyrene/PP->Surface Adsorption\n(Loss of Titer)

Figure 1: Diagnostic logic for identifying the cause of insolubility or concentration loss.

Troubleshooting Guides

Issue 1: "The Cloud Effect" (Precipitation upon dilution from DMSO)

Symptom: You add a clear DMSO stock solution to PBS, and it immediately turns cloudy or forms a white precipitate. Mechanism: This is "kinetic precipitation." The local concentration of the hydrophobic compound exceeds its solubility limit before it can disperse, or the rapid pH shift (if the stock is acidic/basic) forces the free base to form.

Corrective Protocol: The "Step-Down" Dilution

Do not shoot DMSO stock directly into a large volume of static buffer.

  • Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).

  • Intermediate Step: Prepare a 10x intermediate in Water (pH adjusted to 5-6) or 50% DMSO/Water.

    • Why? This prevents the "shock" of high salt (PBS) and high pH immediately.

  • Final Dilution: Slowly add the intermediate to the final buffer while vortexing rapidly .

  • Sonication: If slight turbidity persists, sonicate for 5 minutes at 37°C.

Issue 2: Low Recovery in Assays (Adsorption)

Symptom: Mass spec or bioassay shows 50-80% lower concentration than calculated, but the solution looks clear. Mechanism: Lipophilic amines (LogP > 3) stick avidly to polypropylene (PP) and polystyrene (PS) plastics.

Corrective Protocol: Material Selection
  • Glass is King: Use borosilicate glass vials for all intermediate dilutions.

  • Low-Bind Plastics: If glass is impossible, use "Low Retention" or siliconized microfuge tubes.

  • Pre-Saturate: (Advanced) Pre-rinse tips/tubes with a dummy solution of the compound (discarded) to saturate binding sites before processing the actual sample.

Issue 3: pH Incompatibility

Symptom: Compound dissolves in water but precipitates when added to cell culture media (pH 7.4). Mechanism: The Henderson-Hasselbalch equation dictates that as pH approaches pKa (10.0), the percentage of neutral species increases. While 10 is far from 7.4, the intrinsic solubility of the neutral form is so low (nanomolar range) that even a small fraction (0.2%) of neutral species can drive precipitation.

Corrective Protocol: Acidification
  • Buffer Choice: Switch from PBS (Phosphate) to MES buffer (pH 6.0) or Acetate buffer (pH 5.0) for non-biological stock handling.

  • For Cell Culture: If the assay allows, acidify the stock slightly with 0.1% Acetic Acid before adding to media. This keeps the local environment around the droplet acidic during dispersion.

Validated Workflow: Preparing a 100 µM Working Solution

This workflow is designed to maximize solubility and minimize adsorption.

Preparation_Workflow Step1 Weigh Solid (HCl Salt preferred) Step2 Dissolve in DMSO (Target: 10 mM) Step1->Step2 Vortex Step3 Intermediate Dilution 1:10 in 0.01M HCl (Target: 1 mM) Step2->Step3 Dropwise + Vortex Step4 Final Dilution 1:10 into Assay Buffer (Target: 100 µM) Step3->Step4 Rapid Mixing

Figure 2: Step-wise dilution protocol to avoid kinetic precipitation.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, ethanol is a viable alternative and is easier to evaporate. However, DMSO usually has a higher solubilizing power for this specific class of lipophilic amines. If using ethanol, ensure the final concentration in your assay does not exceed toxic limits (usually <1%).

Q: I only have the Free Base (oil), not the HCl salt. What do I do? A: You must convert it in situ.

  • Dissolve the oil in a small volume of Ethanol.

  • Add an equimolar amount of 1N HCl.

  • Evaporate to dryness (optional) or use this solution as your stock. Warning: Attempting to dissolve the free base oil directly into water will result in an emulsion, not a solution.

Q: Why does my solution turn yellow over time? A: Amines are prone to oxidation, especially in solution. Store DMSO stocks at -20°C, protected from light, and under nitrogen/argon gas if possible.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Defines the pKa-logP-solubility relationship for lipophilic amines).

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for "solubility forecast" and troubleshooting precipitation).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Isopropylamine derivatives. (Used for pKa and LogP estimation of structural analogs).

  • Popa-Burke, I., et al. (2014).[3] "Compound precipitation in high-concentration DMSO solutions." Journal of Biomolecular Screening. (Explains the mechanism of "crashing out" upon dilution).

  • Tominaga, F., et al. (2010).[4] "Reduction of non-specific adsorption of drugs to plastic containers." Journal of Pharmacological and Toxicological Methods. (Validates the adsorption of hydrophobic drugs to plastics).

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of (3-Isopropylphenyl)propylamine

Topic: Resolving Peak Tailing & Asymmetry Ticket ID: #T-IPP-001 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary (3-Isopropylphenyl)propylamine is a primary amine with a hydrophobic phenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing & Asymmetry Ticket ID: #T-IPP-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

(3-Isopropylphenyl)propylamine is a primary amine with a hydrophobic phenyl ring and a basic propyl-amino chain. The calculated pKa of the amine group is approximately 10.3–10.7 .

In typical Reversed-Phase HPLC (pH 2.5–7.0), this molecule exists almost exclusively as a cation (protonated). The severe peak tailing you are observing is likely caused by a secondary cation-exchange mechanism where the positively charged analyte interacts with residual anionic silanols (


) on the silica stationary phase, rather than partitioning solely based on hydrophobicity.

This guide provides three tiered protocols to resolve this, moving from mobile phase modification to stationary phase selection.

Module 1: Diagnostic & Mechanism

Q: Why is my peak tailing specifically for this molecule?

A: The tailing is a symptom of "kinetic lag" caused by two competing retention mechanisms.

  • Hydrophobic Interaction (Desired): The isopropyl-phenyl ring interacts with the C18 ligands. This is fast and reversible.

  • Silanol Interaction (Undesired): The protonated amine (

    
    ) binds electrostatically to deprotonated silanols (
    
    
    
    ) on the silica surface. This interaction is strong and kinetically slow, causing the "tail" as molecules struggle to detach.[1]

The pKa Trap: Because the pKa is ~10.5, operating at standard pH 7.0 leaves 99.9% of the molecule ionized. Even at pH 3.0, it remains ionized.

Module 2: Mobile Phase Optimization (The "Soft" Fix)

Q: Can I fix this without buying a new column?

A: Yes, by using competing bases or chaotropic agents .

Protocol A: The "Sacrificial Base" Method (Triethylamine)

Best for: Traditional Silica C18/C8 columns. Triethylamine (TEA) acts as a "shield."[2][3][4] It is a small, basic amine that saturates the active silanol sites, preventing your analyte from binding to them.

ComponentConcentrationFunction
Triethylamine (TEA) 5 mM – 10 mM (0.05% – 0.1%)Competes for silanol binding sites.
Acid Modifier Phosphoric Acid or Formic AcidAdjusts pH to < 3.0 to suppress silanol ionization.

Step-by-Step:

  • Add 1.0 mL of TEA to 1 L of the aqueous mobile phase.

  • CRITICAL: Adjust pH after adding TEA. The TEA will spike the pH; use Phosphoric Acid to bring it back down to pH 2.5 – 3.0.

  • Filter and degas.

  • Equilibrate the column for at least 20 column volumes (TEA takes time to saturate the surface).

Protocol B: Chaotropic Ion Pairing (TFA/Perchlorate)

Best for: Stubborn tailing where TEA fails. Chaotropic anions disrupt the solvation shell of the cationic amine and form tight ion pairs, masking the positive charge.

  • Reagent: Trifluoroacetic Acid (TFA) at 0.05% – 0.1% .

  • Mechanism: TFA provides a low pH (suppressing silanols) AND pairs with the amine to form a neutral-ish complex.

  • Warning: TFA absorbs UV at <210 nm. If detection is required at low wavelengths, use Sodium Perchlorate (

    
    )  at 10–50 mM (adjust pH to 3.0 with 
    
    
    
    ).
Module 3: Stationary Phase Selection (The "Hard" Fix)

Q: My current column degrades with TEA or high pH. What is the permanent solution?

A: For basic amines with pKa > 10, the gold standard is High pH Stability Hybrid Columns .

The High pH Strategy (pH 11.5)

At pH 11.5 (1 unit above pKa), (3-Isopropylphenyl)propylamine becomes neutral . Neutral molecules do not interact with silanols. Tailing is eliminated, and retention increases significantly due to higher hydrophobicity.

Required Hardware:

  • Column: Hybrid-Ethylsiloxane (e.g., Waters XBridge/BEH) or Polymer-coated Silica (e.g., Phenomenex Gemini, Agilent Poroshell HPH). DO NOT use standard silica at pH > 8.

  • Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5–11.0).

Comparison of Strategies:

ParameterLow pH (Traditional)High pH (Hybrid/Modern)
Mobile Phase 0.1% Formic/TFA or Phosphate pH 2.510mM

pH 10.5
Analyte State Cationic (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Interaction Repulsion (Good) but risk of Ion ExchangeHydrophobic only (Excellent)
Peak Shape Good (with additives)Superior (Symmetric)
Module 4: Troubleshooting Logic Tree

Use this decision matrix to determine your next step.

HPLC_Troubleshooting Start Problem: Peak Tailing of (3-Isopropylphenyl)propylamine Check_pH Check Mobile Phase pH Start->Check_pH Is_Low_pH Is pH < 3.0? Check_pH->Is_Low_pH Current State Is_Mid_pH Is pH 3.0 - 8.0? Check_pH->Is_Mid_pH Current State Check_Col Check Column Type Is_Low_pH->Check_Col Action_Mid CRITICAL ERROR: Mid-pH is the 'Danger Zone'. Silanols are ionized ($SiO^-$) AND Analyte is ionized ($NH_3^+$). Max interaction. Is_Mid_pH->Action_Mid Is_High_pH Is pH > 10.5? Action_Mid->Check_Col Select Strategy Standard_Silica Standard Silica (C18) Check_Col->Standard_Silica Hybrid_Polymer Hybrid / Polymer / HPH Check_Col->Hybrid_Polymer Sol_TEA Add 5-10mM TEA (Sacrificial Base) Standard_Silica->Sol_TEA Option A Sol_TFA Use 0.1% TFA (Ion Pairing) Standard_Silica->Sol_TFA Option B Sol_HighPH Switch to High pH (11.0) Buffer: NH4OH Hybrid_Polymer->Sol_HighPH Best Performance Hardware_Check Check Hardware: Minimize tubing length Ensure proper end-fittings Sol_TEA->Hardware_Check If tailing persists Sol_TFA->Hardware_Check If tailing persists Sol_HighPH->Hardware_Check If tailing persists

Caption: Decision matrix for diagnosing and resolving amine peak tailing based on pH and column chemistry.

Module 5: Frequently Asked Questions (FAQs)

Q: I added TEA but the retention time shifted drastically. Why? A: TEA competes for the silanol sites. By blocking these sites, you are effectively removing the "secondary" retention mechanism. Your analyte is now retaining only via hydrophobic interaction, which often results in a shorter, sharper peak. This is the correct behavior.

Q: Can I use Ammonium Acetate instead of TEA? A: Ammonium ions (


) are weak silanol blockers compared to Triethylammonium (

). TEA is bulkier and more effective at shielding the surface. For difficult amines like (3-Isopropylphenyl)propylamine, TEA is superior to simple ammonium salts.

Q: What is the maximum tailing factor (Tf) acceptable for this assay? A: According to USP <621>, a tailing factor of


 is generally acceptable. However, for quantitative analysis of this amine, aim for 

to ensure integration accuracy and resolution from potential impurities.
References
  • Chrom Tech. (2025).[5] Understanding Peak Tailing in HPLC: Silanol Interactions and pH Effects. Chrom Tech Technical Guide. Link

  • Element Lab Solutions. (2025). Peak Tailing in HPLC: Mechanisms of Amine-Silanol Interaction. Element Technical Support. Link

  • Phenomenex. (2025). Basic Analytes and High pH Stability: Using Hybrid Columns. Phenomenex Technical Notes. Link

  • Welch Materials. (2024). Principles and Applications of Chaotropic Agents in the Analysis of Basic Compounds. Welch Technical Blog. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 19837: 3-Isopropylphenyl derivatives. PubChem.[6][7][8] Link

Sources

Optimization

minimizing oxidative degradation of (3-Isopropylphenyl)propylamine samples

An Application Scientist's Guide to Preserving the Integrity of (3-Isopropylphenyl)propylamine Welcome to the Technical Support Center for (3-Isopropylphenyl)propylamine. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Preserving the Integrity of (3-Isopropylphenyl)propylamine

Welcome to the Technical Support Center for (3-Isopropylphenyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals who work with this and similar aromatic amine compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to minimize oxidative degradation and ensure the reliability of your experimental results. Aromatic amines are notoriously sensitive, and understanding the causality behind their degradation is the key to preventing it.

Frequently Asked Questions (FAQs)

Q1: My (3-Isopropylphenyl)propylamine sample, which was initially a clear liquid, has turned yellow/brown. What happened?

A: This discoloration is a classic indicator of oxidative degradation. (3-Isopropylphenyl)propylamine, like many aromatic amines, is susceptible to oxidation by atmospheric oxygen. This process is often accelerated by exposure to light, elevated temperatures, and the presence of metal ion contaminants. The colored products are typically complex oligomers or polymers formed from the initial amine.[1]

Q2: Can I still use a discolored sample for my experiment?

A: It is strongly discouraged. The presence of degradation products means the purity of your sample is compromised. These impurities can interfere with your analysis, lead to inaccurate quantification, and potentially cause unexpected side reactions in synthetic applications. For reliable and reproducible data, always use a fresh or properly stored, colorless sample.

Q3: What is the single most important factor in preventing degradation?

A: Limiting exposure to atmospheric oxygen is the most critical step. This is best achieved by storing and handling the sample under an inert atmosphere, such as nitrogen or argon.

Q4: How does oxidation of an aromatic amine work?

A: The process generally begins with the loss of an electron from the nitrogen atom's lone pair to an oxidizing agent (like O₂), forming a highly reactive radical cation.[2] This intermediate can then undergo several reactions, including dimerization with another radical cation, which after losing protons leads to larger molecules.[3] This process can continue, leading to the formation of colored polymeric materials.[1]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on chemical principles.

Observed Problem Probable Cause(s) Recommended Solution(s)
Rapid discoloration of sample upon opening a new bottle. 1. Improper sealing of the container from the manufacturer. 2. Exposure to air and light during initial aliquoting.1. Contact the supplier for a replacement. 2. Immediately blanket the headspace of the main container with an inert gas (N₂ or Ar) after taking an aliquot. Work quickly and in a fume hood with ambient light minimized.
Inconsistent results in analytical runs (e.g., HPLC). 1. Ongoing degradation of the stock solution. 2. Degradation of the sample in the autosampler vial.1. Prepare fresh stock solutions daily from a properly stored source. 2. Use amber autosampler vials. 3. If possible, use a cooled autosampler tray. 4. Prepare mobile phases with deoxygenated solvents.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.1. Confirm the identity of the new peaks using mass spectrometry (LC-MS). 2. Review and improve sample handling and storage procedures (See Protocols below). 3. Implement stricter environmental controls.

Understanding the Degradation Pathway

To effectively prevent degradation, it's crucial to understand the mechanism. The following diagram illustrates the general oxidative pathway for aromatic amines.

G substance substance intermediate intermediate product product condition condition Amine (3-Isopropylphenyl)propylamine (Parent Compound) Radical Radical Cation (Highly Reactive Intermediate) Amine->Radical e⁻ loss Dimer Dimerization Products Radical->Dimer Dimerization Other Imines, Nitroso, Nitro Compounds Radical->Other Further Oxidation Polymer Colored Oligomers/ Polymers Dimer->Polymer Further Oxidation O2 O₂, Light, Heat, Metal Ions O2->Amine

Caption: Generalized oxidative degradation pathway for an aromatic amine.

Technical Protocols for Minimizing Degradation

Adherence to rigorous handling and storage protocols is the most effective strategy for preserving sample integrity.

Protocol 1: Recommended Storage Conditions

Proper storage is the foundation of sample preservation. The conditions vary based on the intended duration of storage.

Parameter Short-Term Storage (< 1 Week) Long-Term Storage (> 1 Week) Rationale
Temperature 2-8 °C (Refrigerated)-20 °C or lower (Frozen)Reduces the rate of chemical reactions, including oxidation.
Atmosphere Tightly sealed container.Inert gas (N₂ or Ar) blanket.Prevents contact with atmospheric oxygen, the primary oxidant.[4]
Light Exposure Amber glass vial or container wrapped in foil.Amber glass vial stored in the dark.Prevents photo-oxidation, where light energy catalyzes the degradation process.[5]
Container Borosilicate glass or PTFE.Borosilicate glass ampoules sealed under inert gas or vials with PTFE-lined caps.Ensures chemical inertness and prevents leaching of contaminants that could catalyze degradation.
Protocol 2: Experimental Workflow for Sample Handling

This workflow minimizes exposure to degrading elements at every step, from receiving the sample to its final analysis.

G step step decision decision critical critical output output A Receive Sample B Inspect for Discoloration A->B C Store Bulk Sample (See Protocol 1) B->C OK J Reject Sample B->J Not OK D Prepare for Use C->D E Work Under Inert Atmosphere/Dim Light D->E F Use Deoxygenated Solvents E->F G Prepare Solution in Amber Volumetric Flask F->G H Transfer to Amber Autosampler Vial G->H I Analyze Promptly H->I

Caption: Critical workflow for handling (3-Isopropylphenyl)propylamine.

Protocol 3: Step-by-Step Sample Preparation for Analysis (e.g., HPLC)

This protocol is designed to create an analytical sample solution while minimizing the risk of degradation.

  • Solvent Deoxygenation:

    • Before preparing any solutions, deoxygenate your mobile phase and diluent solvents. This can be achieved by sparging with an inert gas like helium or nitrogen for 15-20 minutes or by using a vacuum degassing system.

    • Causality: Removing dissolved oxygen from the solvent eliminates a key reactant required for oxidative degradation during sample preparation and analysis.

  • Inert Atmosphere Transfer:

    • If your bulk sample is stored under an inert atmosphere, use a gas-tight syringe to withdraw the required volume through the septum.

    • Briefly flush the syringe with nitrogen or argon before drawing the liquid.

    • Causality: This prevents the introduction of atmospheric air into the bulk container, preserving the integrity of the remaining stock.

  • Solution Preparation:

    • Work in an area with minimized light.

    • Using a calibrated pipette or syringe, transfer the required amount of (3-Isopropylphenyl)propylamine to an amber volumetric flask.

    • Dilute to the mark with your deoxygenated solvent. Cap and mix thoroughly.

    • Causality: Amber glassware prevents photo-degradation during the preparation steps.[5]

  • Final Sample Transfer:

    • Immediately transfer the final solution into amber, PTFE-capped autosampler vials.

    • Minimize headspace in the vial to reduce the amount of trapped oxygen.

    • Causality: This protects the prepared sample from light and air exposure while it awaits analysis in the autosampler.

  • Analysis:

    • Place the vials in the autosampler (preferably temperature-controlled at 4-10 °C) and add them to the analysis queue to be run as soon as possible.

    • Causality: Lowering the temperature slows down any potential degradation that might occur while the sample is waiting in the queue. Prompt analysis ensures the data reflects the sample's state at the time of preparation. Analytical methods like HPLC and GC are commonly used for analyzing amines and their degradation products.[6][7][8]

By implementing these scientifically-grounded procedures, you can significantly reduce the risk of oxidative degradation, ensuring the quality and reliability of your data when working with (3-Isopropylphenyl)propylamine.

References

  • Title: Theoretical Study of the Oxidation Mechanism of Aromatic Amines Source: RSC Publishing URL: [Link]

  • Title: Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase Source: MDPI URL: [Link]

  • Title: Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical Source: MatheO URL: [Link]

  • Title: OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS Source: Sciencemadness.org URL: [Link]

  • Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: 23.11: Oxidation of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Developments in the Aerobic Oxidation of Amines Source: ACS Publications URL: [Link]

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics Source: MDPI URL: [Link]

  • Title: Alkylamines: Hazard and Safety A Detail Guide by CloudSDS Source: Cloud-SDS URL: [Link]

  • Title: Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Analysis of Amine Solutions by Gas Chromatography Source: Bryan Research & Engineering, LLC URL: [Link]

  • Title: Long term thermo-oxidative degradation and stabilization of polypropylene (PP) and the implications for its recyclability Source: ResearchGate URL: [Link]

  • Title: Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Degradation and Mineralization of Pesticide Isoprocarb by Electro Fenton Process Source: HAL open science URL: [Link]

  • Title: The Top 10 Best Practices For Proper Chemical Storage Source: IDR Environmental Services URL: [Link]

  • Title: Steps involved for the analyses of degraded amines using GC Source: ResearchGate URL: [Link]

Sources

Troubleshooting

optimizing purification of (3-Isopropylphenyl)propylamine via column chromatography

Ticket ID: #PUR-ISO-003 Status: Open Assigned Specialist: Senior Application Scientist Molecule Profile & Triage Before initiating purification, we must understand the physicochemical behavior of your target. (3-Isopropy...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PUR-ISO-003 Status: Open Assigned Specialist: Senior Application Scientist

Molecule Profile & Triage

Before initiating purification, we must understand the physicochemical behavior of your target. (3-Isopropylphenyl)propylamine is a primary amine with a lipophilic tail.

PropertyValue (Approx.)Chromatographic Implication
Structure Primary Amine (

)
High Basicity. Will interact strongly with acidic silanols on silica gel.
pKa (Conjugate Acid) ~10.3 – 10.7At neutral pH, it exists as a cation (

). You must keep it neutral (Free Base) or shield it to prevent tailing.
LogP ~2.8 – 3.0Moderately Lipophilic. Good retention on C18, but requires significant non-polar solvent (Hexane/DCM) on Normal Phase.
UV Activity Yes (Phenyl Ring)Detectable at 210 nm, 254 nm.

Troubleshooting Guides

Issue #1: Peak Tailing ("The Shark Fin")

Symptom: The compound elutes as a broad, asymmetrical peak that drags across multiple fractions. Root Cause: The amine functional group is hydrogen-bonding with acidic silanol (


) groups on the silica surface. This is a secondary retention mechanism (Ion Exchange) competing with the primary adsorption mechanism.
Protocol A: The "Amine Modifier" Strategy (Standard)

Use this for standard flash chromatography.

  • Mobile Phase Preparation: Add 1% to 5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your polar solvent (usually Methanol or Ethyl Acetate).
    
    • Note: TEA is preferred for Hexane/EtOAc systems. Ammonia is preferred for DCM/MeOH systems.

  • The "Pre-Coat" Step (Critical for Success):

    • Before loading your sample, flush the column with 3 Column Volumes (CV) of the mobile phase containing the modifier.

    • Why? This saturates the active silanol sites with the modifier before your valuable sample arrives.

  • Elution: Run your gradient. The modifier will compete for the silanol sites, allowing your amine to elute symmetrically.

Protocol B: The "Basified Silica" Slurry (Advanced)

Use this if Protocol A fails or if you are packing your own glass columns.

  • Suspend silica gel in a flask with Hexane (or your starting solvent).

  • Add 2% v/v Triethylamine . Swirl and let sit for 5 minutes.

  • Pour the slurry into the column.

  • Flush with 2 CV of pure starting solvent to remove excess free TEA, leaving only the bound TEA protecting the silanols.

Issue #2: Co-elution of Impurities

Symptom: The target amine overlaps with precursors (likely the nitrile or amide intermediate). Root Cause: Insufficient selectivity in the chosen solvent system.

Protocol: Solvent Selectivity Switch

Amines often behave differently in Dichloromethane (DCM)/Methanol vs. Hexane/Ethyl Acetate .

SystemProsCons
DCM / MeOH /

Excellent solubility for polar amines.[1] High loading capacity.DCM is toxic/expensive. difficult to remove traces of TEA/Ammonia later.
Hexane / EtOAc / TEA Better separation of non-polar impurities. "Greener."Amine salts may have poor solubility.

Recommendation: If DCM/MeOH fails, try a Toluene/Acetone/TEA system. Toluene provides unique


 interactions with the phenyl ring of your molecule, often separating structural isomers better than Hexane.

Decision Logic & Workflows

Workflow 1: Method Development Decision Tree

Follow this logic to select the correct stationary phase and mode.

purification_logic start Start: Crude (3-Isopropylphenyl)propylamine check_purity Check TLC (10% MeOH/DCM + 1% NH4OH) start->check_purity tailing Is there tailing? check_purity->tailing std_silica Standard Silica (Use Protocol A) tailing->std_silica Moderate Tailing amine_silica Amine-Functionalized Silica (No Modifier Needed) tailing->amine_silica Severe Tailing (Budget Allows) c18_high_ph Reverse Phase C18 (High pH Buffer) tailing->c18_high_ph Separation Impossible on Normal Phase result1 Isolate & Salt Formation std_silica->result1 Success?

Caption: Diagnostic flow for selecting the optimal stationary phase based on initial TLC observations.

Workflow 2: The Silanol Blocking Mechanism

Visualizing why Triethylamine (TEA) is necessary.

silanol_mechanism cluster_0 Without Modifier cluster_1 With TEA Modifier silica Silica Surface (Acidic Si-OH) amine Target Amine (R-NH2) amine->silica Strong H-Bond (Tailing) tea TEA Modifier (Sacrificial Base) tea->silica Blocks Sites target Target Amine (Elutes Freely) target->silica No Interaction

Caption: Mechanistic view of how TEA (green) outcompetes the target amine (blue) for acidic silanol sites.

Frequently Asked Questions (FAQs)

Q: Can I use Reverse Phase (C18) instead? A: Yes, but pH control is mandatory.

  • Low pH (0.1% TFA): The amine will be protonated (

    
    ). It will be very polar and may elute in the void volume.
    
  • High pH (10mM Ammonium Bicarbonate, pH 10): The amine will be neutral (Free Base). It will retain well on C18 and peak shape will be sharp. Ensure your C18 column is rated for High pH (e.g., C18-E or Hybrid particles).

Q: My product turned into a salt after evaporation. Why? A: If you used TFA or HCl in your mobile phase, you formed the corresponding salt. If you used TEA, you might have residual TEA salts.

  • Fix: Dissolve the residue in DCM, wash with 1M NaOH (aq), dry over

    
    , and re-concentrate to get the free base oil.
    

Q: I see "Ghost Peaks" in my NMR after purification. A: This is likely residual Triethylamine or Triethylamine Acetate.

  • Fix: These are volatile but stubborn. High vacuum (>1 hour at 40°C) usually removes free TEA. If it persists, perform an acid/base extraction workup.

References

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • PubChem. Propylamine (Compound Summary). National Library of Medicine. Retrieved from

Sources

Optimization

interpreting complex NMR spectra of (3-Isopropylphenyl)propylamine intermediates

Technical Support Center: NMR Interpretation for (3-Isopropylphenyl)propylamine Intermediates Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 10, 2026 Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Interpretation for (3-Isopropylphenyl)propylamine Intermediates

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 10, 2026

Introduction: The Analytical Challenge

You are likely synthesizing (3-Isopropylphenyl)propylamine as a scaffold for CNS-active agents or cardiovascular ligands. The NMR analysis of this molecule and its precursors (nitriles, amides, or conjugated alkenes) presents unique challenges due to the meta-substitution pattern and the rotational isomerism often seen in its amide intermediates.

This guide moves beyond basic peak-picking. It provides a causal framework to validate your structure and troubleshoot spectral anomalies (ghost peaks, broadening, and regioisomer contamination).

Module 1: The "Golden Standard" Assignment

Before troubleshooting, you must establish the baseline for the pure Target Molecule (TM). The meta-substitution breaks the symmetry of the benzene ring, creating a complex aromatic region that is distinct from the symmetric para-isomers often found as impurities.

Standard H NMR Data Table (CDCl , 400 MHz)
PositionFragment

(ppm)
MultiplicityIntegral

(Hz)
Diagnostic Logic
1 Isopropyl -CH

1.22 - 1.26Doublet (d)6H6.9Anchor Signal: High intensity, clean doublet.
2 Propyl -CH

(Middle)
1.75 - 1.85Quintet (quint)2H7.0Distinctive aliphatic multiplet.
3 Propyl -CH

-N
2.68 - 2.75Triplet (t)2H7.0Shifts downfield (~3.2) if salt or amide.
4 Benzylic -CH

-
2.58 - 2.65Triplet (t)2H7.0Overlaps often occur here; check HSQC.
5 Isopropyl -CH-2.85 - 2.95Septet (sept)1H6.9Critical Check: Must integrate 1:6 with methyls.
6 Aromatic (C2-H)~6.98 - 7.05Singlet (br s)1H-Isolated between substituents (Meta).
7 Aromatic (C4/6-H)~7.05 - 7.15Multiplet2H-Ortho-coupling to C5.
8 Aromatic (C5-H)~7.20 - 7.25Triplet (t)1H7.5Pseudo-triplet due to overlap of dd.

Note: Chemical shifts (


) are concentration-dependent. Amine protons (-NH

) are broad and variable (1.0 - 2.5 ppm) and disappear with D

O shake.
Visual Logic: Structural Validation Workflow

Use the following decision tree to confirm the meta-substitution and rule out para-impurities.

G Start Start: Analyze Aromatic Region (6.5 - 7.5 ppm) Symmetry Is the pattern symmetric? (Two clear doublets) Start->Symmetry Para Result: Para-Isomer (Impurity/Wrong SM) Symmetry->Para Yes (AA'BB' system) MetaCheck Check for 'Isolated' Singlet (C2 Proton) Symmetry->MetaCheck No (Complex) SingletFound Singlet Found at ~7.0 ppm? MetaCheck->SingletFound MetaConfirmed Result: Meta-Substitution (Correct Scaffold) SingletFound->MetaConfirmed Yes (Broad s) Ortho Result: Ortho-Isomer (Complex multiplet, no singlet) SingletFound->Ortho No

Figure 1: Decision tree for distinguishing regioisomers in the aromatic region.

Module 2: Troubleshooting & FAQs

This section addresses specific spectral anomalies encountered during the reduction of amide or nitrile intermediates.

Q1: I see "doubled" peaks in my intermediate spectrum. Is my product impure?

Diagnosis: If your intermediate is an amide (e.g., N-propyl-3-isopropylbenzamide), you are likely observing Rotamers . Mechanism: The partial double-bond character of the C-N amide bond restricts rotation on the NMR timescale.[1][2] This creates two distinct environments (cis/trans or E/Z) for the isopropyl and propyl groups. Verification Protocol:

  • Temperature Test: Run the NMR at elevated temperature (e.g., 50°C or 323 K).

  • Observation: As thermal energy overcomes the rotational barrier, the doubled peaks will coalesce into sharp singlets.

Q2: The isopropyl septet is missing or buried. How do I find it?

Diagnosis: The methine proton (1H) is split into a septet (7 peaks), spreading its signal intensity thin. It often hides under the benzylic protons or solvent impurities (like DMSO/water). Action Plan:

  • Check Integral: Look for the methyl doublet at ~1.2 ppm. Integrate it to 6H.

  • Calculate: The methine must be 1H.

  • 2D Confirmation: Run a

    
    H-
    
    
    
    H COSY
    . Look for the cross-peak (correlation) between the strong methyl doublet and the "missing" region at ~2.9 ppm. The intersection pinpoints the septet.
Q3: My amine protons are invisible or extremely broad.

Diagnosis: Chemical exchange. The -NH


 protons exchange rapidly with trace acid/water in the solvent (CDCl

), causing extreme line broadening. Solution:
  • D

    
    O Shake:  Add 1-2 drops of D
    
    
    
    O to the NMR tube and shake. The -NH
    
    
    signal will disappear (exchange to -ND
    
    
    ), confirming its identity.
  • Solvent Switch: Use DMSO-

    
     or CD
    
    
    
    CN. Hydrogen bonding in these solvents slows the exchange, often revealing the amine protons as a distinct triplet (coupling to the adjacent CH
    
    
    ).

Module 3: Advanced Reaction Monitoring

When reducing the intermediate (Amide/Nitrile) to the final Amine, 1D NMR shifts are the primary indicators of conversion.

Visual Workflow: Reduction Monitoring

Reaction SM Starting Material (Amide/Nitrile) CheckAlpha Check Alpha-Proton Shift (Next to N) SM->CheckAlpha AmideShift Amide: ~3.4 ppm (Deshielded by C=O) CheckAlpha->AmideShift No Change AmineShift Amine: ~2.7 ppm (Shielded) CheckAlpha->AmineShift Upfield Shift Final Reaction Complete AmineShift->Final

Figure 2: Monitoring the reduction of amide intermediates via alpha-proton chemical shifts.

Quantitative Shift Tracking
Functional GroupAlpha-Proton (

ppm)
Carbonyl Carbon (

ppm,

C)
Status
Amide (-CONH-) 3.2 - 3.5165 - 175Starting Material
Nitrile (-CN) - (No H)118 - 120Starting Material
Amine (-CH

NH

)
2.6 - 2.8 Absent Product

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general chemical shifts and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Rotamer analysis and variable temperature NMR).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for identifying solvent contaminants).

  • SDBS Database. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. (Verified reference spectra for Isopropylbenzene and Propylamine fragments).

Sources

Troubleshooting

Technical Support Center: Optimizing (3-Isopropylphenyl)propylamine Fluorescence Assays

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio Welcome to the technical support center for optimizing fluorescence assays involving (3-Isopropylphenyl)propylamine. This guide is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reducing Background Noise and Enhancing Signal-to-Noise Ratio

Welcome to the technical support center for optimizing fluorescence assays involving (3-Isopropylphenyl)propylamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background noise, ensuring data accuracy and reproducibility. As Senior Application Scientists, we understand that a high signal-to-noise ratio is paramount for robust and reliable results.

This resource provides in-depth, evidence-based solutions in a direct question-and-answer format, explaining not just the "how" but the critical "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs): First Line of Defense

Q1: My blank wells (containing only buffer/media and reagents) have extremely high fluorescence. What is the first thing I should check?

A1: The first and most common culprits are the microplate itself and the assay medium.

  • Microplate Choice: Ensure you are using an appropriate plate. For fluorescence intensity assays, black-walled, solid-bottom or clear-bottom plates are essential.[1][2][3] Black plates absorb stray light and reduce well-to-well crosstalk, which is a major source of background.[2][4][5] Using transparent or white plates is a frequent error and will lead to unacceptably high background readings.[4][5][6][7]

  • Media/Buffer Components: Common media supplements like phenol red and fetal bovine serum (FBS) are known to be fluorescent.[8] Riboflavin is another common source of autofluorescence.[9][10] If possible, perform the final measurement in a phenol red-free medium or a simple buffered saline solution like Phosphate-Buffered Saline (PBS).[8][11]

Q2: I've confirmed I'm using a black-walled plate, but my background is still high. What's next?

A2: The next step is to systematically evaluate each component of your assay. This is best done by preparing a series of "subtractive" blanks.

  • Plate Only: Read an empty well. This is your baseline instrument noise.

  • Buffer Only: Add your assay buffer to a well and read it. A significant increase points to buffer autofluorescence.

  • Buffer + Reagents (No Compound/Cells): Add any detection reagents (e.g., fluorescent probes) to the buffer. An increase here indicates contaminated or inherently fluorescent reagents.[1]

  • Buffer + Your Compound: Add (3-Isopropylphenyl)propylamine to the buffer. This will tell you if your test compound is itself fluorescent at the assay wavelengths.[12]

This systematic approach will pinpoint the primary source of your background signal.

Q3: Can my sample concentration be too high, leading to signal loss instead of an increase?

A3: Yes, this is a phenomenon known as the Inner Filter Effect (IFE) .[13][14] At very high concentrations, the sample itself can absorb the excitation light before it penetrates deep into the well, or it can re-absorb the emitted fluorescence.[13][15] This leads to a non-linear, and sometimes decreasing, relationship between concentration and fluorescence intensity. The best way to check for this is to run a dilution series of your sample. If you see a linear increase in fluorescence with dilution (up to a point), you are likely operating outside the inner filter effect regime.[13]

In-Depth Troubleshooting Guides

Problem 1: High Autofluorescence from Biological Samples

Q: My "cells/lysate only" control wells are unacceptably bright. What causes this and how can I fix it?

A: This is classic autofluorescence, arising from endogenous molecules within the cells.

  • Causality: Cells naturally contain fluorescent molecules like NADH, FAD, collagen, and elastin.[16][17] Dead cells are also notorious for non-specifically binding reagents and increasing autofluorescence.[18] Furthermore, aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) can react with cellular amines to create new fluorescent artifacts.[9][16][19]

  • Visualizing the Sources of Noise:

    Caption: The total detected signal is a sum of the desired specific signal and various undesired background noise components.

  • Step-by-Step Mitigation Protocol:

    • Optimize Cell Media: As mentioned in the FAQs, switch to a phenol red-free, low-serum, or specialized low-fluorescence medium (like Gibco FluoroBrite™) for the final reading step.[8][11] If the experiment allows, replacing the medium with PBS just before reading is a highly effective strategy.[8][11]

    • Remove Dead Cells: If working with cell suspensions, ensure dead cells and debris are removed, as they contribute significantly to background.[18] This can be achieved through a gentle, low-speed centrifugation step or by using a live/dead discriminating dye to gate them out during analysis.[18]

    • Choose Red-Shifted Dyes: Autofluorescence is typically strongest in the blue and green regions of the spectrum.[11] If your assay chemistry is flexible, consider using a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum, >600 nm), where cellular autofluorescence is much lower.[5][11]

    • Instrument Settings: If your plate reader has the option, use bottom-reading for adherent cell layers. This allows the light to pass through the clear-bottom plate directly to the cell monolayer, avoiding the need to excite and read through a potentially fluorescent supernatant.[8][11]

Problem 2: Interference from Assay Buffer and Reagents

Q: My buffer-only and reagent-only wells show high background. How do I formulate a "quieter" buffer?

A: This indicates that one or more of your assay components are intrinsically fluorescent or contaminated.

  • Causality: Buffers for protein-based assays sometimes include carrier proteins like Bovine Serum Albumin (BSA), which can be a source of fluorescence.[20][21] The purity of water and buffer salts is also critical; always use high-purity, "fluorescence-free" grade reagents where possible.[21]

  • Buffer Optimization Workflow:

    Buffer_Optimization_Workflow start High Buffer Background test_water Test High-Purity H2O start->test_water test_salts Test Individual Buffer Salts test_water->test_salts test_additives Test Additives (BSA, etc.) test_salts->test_additives select_reagents Select Lowest Fluorescence Reagents test_additives->select_reagents final_buffer Prepare Final Optimized Buffer select_reagents->final_buffer

    Caption: A systematic workflow for identifying and replacing fluorescent components in an assay buffer.

  • Recommended Buffer Compositions:

Buffer Component Potential Issue Recommendation & Rationale
Water ContaminantsUse fresh, high-purity (18.2 MΩ·cm) water.
Buffer System Intrinsic FluorescencePhosphate-Buffered Saline (PBS) and HEPES are generally low in fluorescence. Avoid amine-containing buffers like Tris if using aldehyde fixatives, as they can react to form fluorescent products.[22]
Carrier Protein BSA AutofluorescenceIf a carrier protein is necessary, test different lots or sources of BSA for the lowest background.[21] In some cases, it can be omitted for the final reading step.
Detergents Micelle Formation, ImpuritiesUse highly purified, non-fluorescent grade detergents (e.g., Tween-20, Triton X-100) at the lowest effective concentration.
Problem 3: Instrument and Optical Artifacts

Q: My signal-to-noise ratio is poor, and the data is inconsistent. How do I address instrument-based noise?

A: This can be caused by light scatter, incorrect filter selection, or photobleaching.

  • Causality:

    • Light Scatter: Rayleigh scattering (elastic) and Raman scattering (inelastic) occur when excitation light bounces off molecules, especially the solvent.[23][24] While Rayleigh scatter is at the same wavelength as excitation, Raman scatter is shifted to a longer wavelength and can overlap with your emission signal, appearing as a broad, phantom peak.[23] This is a particular problem with low-concentration samples where the solvent signal is dominant.[23]

    • Filter Bleed-Through: Poorly matched or low-quality excitation and emission filters can allow some excitation light to "bleed through" to the detector, causing high background.

    • Photobleaching: High-intensity excitation light can chemically destroy your fluorophore, causing the signal to fade over time.[25][26][27] This leads to inconsistent readings, especially if some wells are exposed to light longer than others.

  • Protocol for Instrument Optimization:

    • Validate Filter Sets: Ensure a sufficient separation (Stokes Shift) between your excitation and emission filter center wavelengths. A gap of 30-50 nm is a good starting point, but this depends on the spectral profile of your fluorophore. Check the bandwidth of your filters; narrower bandwidths provide better rejection of unwanted light but may reduce signal.

    • Check for Raman Scatter: To identify a Raman peak, measure the spectrum of your buffer without any fluorophore. The position of the solvent's Raman peak is fixed relative to the excitation wavelength. If you change the excitation wavelength by 10 nm, the Raman peak will also shift by 10 nm, whereas a true fluorescence peak will not.

    • Minimize Photobleaching:

      • Reduce the intensity of the excitation lamp using neutral density filters.[25]

      • Decrease the integration time (read time) per well to the minimum required for a stable signal.

      • Increase the detector gain rather than the excitation power to boost the signal.

      • If available, use more photostable dyes.[25]

    • Perform a Background Subtraction: Always include proper blank wells (e.g., cells/buffer without the fluorescent probe) in your experimental plate layout. The average signal from these wells can be subtracted from your experimental wells to correct for background autofluorescence and instrument noise.[12]

By systematically addressing these sources of noise from the plate and reagents to the cells and instrumentation, you can significantly enhance the quality and reliability of your fluorescence assays involving (3-Isopropylphenyl)propylamine.

References

  • Vertex AI Search. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • Promega Corporation. Which Plates Should I Choose for Fluorescence and Luminescence Measurements?.
  • Biotium. (2020). Background Reducers for Improved Fluorescent Stains.
  • Thermo Fisher Scientific. Background in Fluorescence Imaging.
  • BMG LABTECH. How to reduce autofluorescence in cell-based assays.
  • MDPI. (2020). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • BosterBio. 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry.
  • Proteintech. How to reduce autofluorescence.
  • FluoroFinder. (2024). Amplification and Background Reduction Techniques.
  • PerkinElmer. Guide to Selecting a Microplate.
  • BenchChem. Technical Support Center: Managing Autofluorescence in Immunofluorescence Imaging.
  • Revvity. Microplates For Fluorescence Assays.
  • Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction.
  • PubMed. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure.
  • Edinburgh Instruments. Raman Scattering in Fluorescence Emission Spectra - Common Errors in Fluorescence Spectroscopy.
  • FluoroFinder. (2023). Tips to Minimize Autofluorescence.
  • ACS Publications. Optimization of signal-to-noise ratios in time-filtered fluorescence detection.
  • Edinburgh Instruments. What is the Inner Filter Effect?.
  • Thermo Fisher Scientific. Photobleaching in Fluorescence Imaging.
  • ResearchGate. (2014). Can anyone help with a problem in fluorescence detection by a plate reader?.
  • BMG LABTECH. How to choose the best microplate colour for my assay.
  • Visikol. (2022). More Autofluorescence Troubleshooting for Tissue Imaging.
  • PLOS ONE. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy.
  • Finneran. (2024). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?.
  • Molecular Devices. Establishing and optimizing a fluorescence polarization assay.
  • PNAS. (2002). Fluorescence quenching: A tool for single-molecule protein-folding study.
  • UCI Department of Chemistry. Scattering & Fluorescence.
  • NIH. (2020). Fluorescence Photobleaching as an Intrinsic Tool to Quantify the 3D Expansion Factor of Biological Samples in Expansion Microscopy.
  • ACS Publications. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.
  • Molecular Biology of the Cell. A beginner's guide to rigor and reproducibility in fluorescence imaging experiments.
  • PLOS. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy.
  • FluoroFinder. (2023). 5 Recipes for Flow Cytometry Buffers.
  • News-Medical. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
  • AZoM. Raman Scattering and Fluorescence Emission.
  • ResearchGate. Protein fluorescence quenching by small molecules: Protein penetration versus solvent exposure.
  • HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study.
  • Evident Scientific. Signal-to-Noise Considerations.
  • ResearchGate. (2025). Fluorescence photobleaching analysis for the study of cellular dynamics.
  • Leica Microsystems. How to Prepare your Specimen for Immunofluorescence Microscopy.
  • MDPI. Recent Developments in Small-Molecule Fluorescent Probes for Cellular Senescence.
  • Scientific Volume Imaging. Signal-to-Noise Ratio (SNR).
  • ACS Publications. (2004). Fluorescence and Light Scattering.
  • Ossila. What is Fluorescence Quenching? | Types and Mechanisms.
  • Tecan. Selecting the right plate for a measurement.
  • YouTube. (2022). Rayleigh vs Raman Scattering #ramanspectroscopy.
  • Thermo Fisher Scientific. Photobleaching Principles.
  • NIH. (2022). Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus.

Sources

Optimization

overcoming hygroscopic challenges with (3-Isopropylphenyl)propylamine salts

Topic: Overcoming Hygroscopic Challenges with (3-Isopropylphenyl)propylamine Salts Ticket ID: #ISP-SALT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Welcome to the Solid-State Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Hygroscopic Challenges with (3-Isopropylphenyl)propylamine Salts Ticket ID: #ISP-SALT-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Solid-State Chemistry Support Center

You are likely here because your (3-Isopropylphenyl)propylamine hydrochloride salt has turned into a deliquescent oil on the balance, or your formulation is failing stability testing due to moisture uptake.

As a lipophilic amine with a flexible alkyl tail, (3-Isopropylphenyl)propylamine presents a classic solid-state paradox: the hydrophobic aromatic region fights for lattice stability against the hydrophilic, charged amine headgroup. When paired with small, high-charge-density counter-ions like chloride, the crystal lattice often contains voids or accessible hydrogen-bonding sites that avidly bind atmospheric water.

Below is your troubleshooting guide to stabilizing this molecule.

Module 1: The Root Cause Analysis
Q: Why is my HCl salt turning into a liquid (deliquescing)?

A: The hydrochloride (HCl) salt is often the default choice in early discovery, but for this specific amine, it is likely the wrong tool.

  • The Mechanism: Chloride (

    
    ) is a small, spherical anion with high charge density. In the crystal lattice of (3-Isopropylphenyl)propylamine, the chloride ion often acts as a "bridge" for water molecules. If the lattice energy isn't high enough to exclude water, the salt will absorb moisture until it dissolves in its own sorbed water (deliquescence).
    
  • The Causality: The isopropyl group adds steric bulk, potentially preventing tight packing with small counter-ions. This creates "lattice voids" where water can reside.

Q: What is the immediate fix?

A: You must switch the counter-ion. You need a counter-ion that:

  • Increases Lattice Energy: A tighter crystal packing excludes water.

  • Reduces H-Bonding Potential: Use anions that are less "thirsty" than chloride.

  • Matches Lipophilicity: A larger, organic anion often packs better with the lipophilic (3-isopropylphenyl) moiety.

Recommended Counter-ion Alternatives:

  • Fumarate / Maleate: Dicarboxylic acids often form hydrogen-bonded networks that "lock up" the amine, leaving no sites for water.

  • Tosylate / Besylate: These large, aromatic anions engage in

    
     stacking with the phenyl ring of your molecule, creating a hydrophobic shield around the ionic core.
    
Module 2: The Solution – Salt Screening Protocol

Objective: Isolate a non-hygroscopic crystalline salt form.

Step-by-Step Workflow

1. Stoichiometry Calculation

  • Determine the molar mass of (3-Isopropylphenyl)propylamine free base (

    
    ).
    
  • Prepare 0.1 M solutions of the free base in Ethanol (EtOH) or Isopropanol (IPA).

  • Prepare 0.1 M solutions of selected acids: Fumaric acid (0.5 eq for hemi-salt, 1.0 eq for mono), p-Toluenesulfonic acid (1.0 eq), and L-Tartaric acid (1.0 eq).

2. Crystallization Screening (The "Slurry" Method)

  • Mixing: Add 1.0 equivalent of acid solution to the base solution dropwise at 50°C.

  • Nucleation: Stir for 1 hour. If clear, cool slowly to 20°C.

  • Antisolvent Addition: If no precipitate forms, add Methyl tert-butyl ether (MTBE) or Heptane dropwise until turbidity persists. Crucial: Do not use Diethyl ether (too volatile/flammable) or Hexane (neurotoxic); Heptane is the safer industrial standard.

  • Maturation: Cycle the temperature between 5°C and 40°C for 24 hours. This "Ostwald Ripening" encourages the growth of stable, lower-energy crystals over amorphous solids.

3. Isolation

  • Filter solids using a sintered glass funnel.

  • Critical Step: Dry under vacuum at 40°C for at least 12 hours. Do not skip this; surface solvent can mimic hygroscopicity in initial tests.

Module 3: Visualizing the Logic

The following decision tree illustrates the logic flow for selecting the correct salt form based on the specific failure mode of the amine.

SaltSelectionStrategy Start Start: (3-Isopropylphenyl)propylamine Salt Selection CheckHCl Current Form: HCl Salt Status: Deliquescent? Start->CheckHCl AnalyzeStructure Analyze Structure: Lipophilic Tail + Hydrophilic Head CheckHCl->AnalyzeStructure Yes, unstable Decision1 Is pKa difference > 3? AnalyzeStructure->Decision1 PathA Option A: Increase Lattice Energy (H-Bond Network) Decision1->PathA Yes (Strong Base) PathB Option B: Hydrophobic Shielding (Pi-Pi Stacking) Decision1->PathB Yes (Lipophilic Match) Fumarate Select: Fumarate/Succinate (Dicarboxylic Acids) PathA->Fumarate Tosylate Select: Tosylate/Napsylate (Aromatic Sulfonates) PathB->Tosylate Validation Validation: DVS Analysis Target: < 2% mass gain @ 80% RH Fumarate->Validation Tosylate->Validation

Figure 1: Strategic decision tree for replacing hygroscopic amine hydrochloride salts with stable alternatives.

Module 4: Validation – Dynamic Vapor Sorption (DVS)

You cannot rely on visual inspection alone. You must quantify the water uptake.

Q: How do I interpret the DVS data?

A: Dynamic Vapor Sorption measures mass change vs. Relative Humidity (RH).

Protocol:

  • Equilibration: Dry sample at 0% RH until mass is stable (

    
    ).
    
  • Sorption Cycle: Ramp RH from 0% to 90% in 10% steps.

  • Desorption Cycle: Ramp back down to 0%.

Data Interpretation Table:

Profile TypeBehavior DescriptionDiagnosis for (3-Isopropylphenyl)propylamine
Non-Hygroscopic < 0.2% mass gain up to 90% RH.[1]Ideal. (Likely Tosylate or crystalline Fumarate).
Slightly Hygroscopic 0.2% – 2.0% mass gain.Acceptable. Requires foil packaging.
Deliquescent Exponential mass gain > 20%; sample turns liquid.Reject. (Typical of the HCl salt).[2]
Hysteresis Desorption curve does not match sorption.Risk. Indicates hydrate formation or pore entrapment.
Module 5: Handling & Storage FAQs
Q: I'm stuck with the HCl salt for now. How do I weigh it without errors?

A: If you cannot change the salt immediately, use these mitigation strategies:

  • The "Glove Box" Hack: If you lack a nitrogen glove box, place your balance and the salt inside a large plastic bag with an open container of desiccant (Silica Gel or

    
    ). Seal the bag around your hands/wrists.
    
  • Static Control: Hygroscopic salts often carry static charge. Use an ionizing gun before weighing to prevent particles from jumping (which looks like mass loss/gain).

  • Weigh by Difference: Never tare the weigh boat with the sample exposed. Weigh the closed vial, remove the approximate amount, close the vial, and weigh again. Calculate the mass delivered.

Q: Can I use co-crystals instead of salts?

A: Yes, but it is a secondary strategy. Since (3-Isopropylphenyl)propylamine is a base, a proton-transfer salt is energetically preferred over a neutral co-crystal. However, if all salts fail, screening with neutral co-formers (like Resorcinol or Nicotinamide) is a valid "Plan B."

References
  • Stahl, P. H., & Wermuth, C. G. (2002).[3][4][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][4][5] (The definitive guide on counter-ion selection and pKa rules).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Explains the lattice energy vs. solubility trade-off).

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. (Standard protocols for hygroscopicity measurement).

  • FDA CDER. (2000). Guidance for Industry: Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Regulatory standards for hygroscopicity and solid-state stability).

Sources

Troubleshooting

troubleshooting low receptor occupancy in (3-Isopropylphenyl)propylamine experiments

Executive Summary You are encountering low receptor occupancy (RO) data with (3-Isopropylphenyl)propylamine . Based on the physicochemical properties of this scaffold—specifically the lipophilic phenyl ring substituted w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low receptor occupancy (RO) data with (3-Isopropylphenyl)propylamine . Based on the physicochemical properties of this scaffold—specifically the lipophilic phenyl ring substituted with an isopropyl group coupled to a basic propylamine chain—this compound classifies as a Lipophilic Cationic Amine (LCA) .

Low occupancy in this class of compounds is rarely due to a lack of intrinsic affinity. Instead, it is almost invariably caused by reduced free fraction (


)  in the assay system. The molecule is likely being sequestered by plasticware (non-specific binding) or acidic cellular compartments (lysosomal trapping) before it can reach the receptor equilibrium.

This guide provides a root-cause analysis and validated recovery protocols.

Part 1: Diagnostic Logic & Mechanism

To solve low occupancy, we must trace the fate of the molecule in your assay. The following diagram illustrates the "Sink Effect" where (3-Isopropylphenyl)propylamine is diverted away from the target receptor.

ReceptorOccupancyLogic Compound (3-Isopropylphenyl)propylamine (Lipophilic Cation) FreePool Free Cytosolic/Buffer Pool (Available for Binding) Compound->FreePool Dosing Plastic Plasticware/Filter Binding (Hydrophobic Adsorption) FreePool->Plastic High NSB (LogP > 3) Lysosome Lysosomal Trapping (pH Partitioning) FreePool->Lysosome Ionization (pKa ~9.5) Membrane Membrane Intercalation (Non-Specific) FreePool->Membrane Lipophilicity Receptor Target Receptor (Specific Binding) FreePool->Receptor K_on (Desired) Receptor->FreePool K_off

Figure 1: The "Sink Effect" in Lipophilic Amine Pharmacology. High lipophilicity and basicity drive the compound into non-receptor sinks (red), depleting the free pool available for the target receptor (black).

Part 2: Troubleshooting Guide (Root Cause Analysis)

Issue 1: The "Greasy Amine" Effect (High Non-Specific Binding)

(3-Isopropylphenyl)propylamine possesses a hydrophobic isopropyl-phenyl tail. In aqueous buffers, this tail seeks hydrophobic surfaces—pipette tips, reservoirs, and plate walls—drastically reducing the actual concentration (


) reaching the receptor.
  • Symptoms:

    • Inconsistent technical replicates.

    • 
       or 
      
      
      
      shifts rightward when protein concentration decreases.
    • "Sticky" baseline in wash steps.

Corrective Protocol: The "Blocking" Strategy

VariableStandard Condition (Problematic)Optimized Condition (Solution)Mechanism
Labware Polystyrene / PolypropyleneLow-Binding Glass or Silanized Plastic Prevents hydrophobic adsorption of the isopropyl-phenyl group.
Buffer Additive PBS / HEPES only0.1% - 0.5% BSA (Fatty Acid Free) BSA acts as a carrier protein, keeping the lipophilic amine in solution without sequestering it as strongly as serum.
Pipetting Standard tipsPre-wet tips or Low-Retention tips Saturates binding sites on the tip surface before dispensing.
Serial Dilution Aqueous bufferDMSO/Buffer Hybrid (keep DMSO <1%) Maintains solubility of the lipophilic tail during dilution steps.

Critical Check: If you are using filtration assays (e.g., harvesting membranes onto GF/B filters), the compound is likely binding to the glass fiber filter itself. Pre-soak filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour to block these anionic sites [1].

Issue 2: Lysosomal Trapping (The pH Partitioning Trap)

If your experiment involves live cells (e.g., whole-cell binding or functional assays), this is the #1 suspect. (3-Isopropylphenyl)propylamine is a weak base (pKa ≈ 9-10). It crosses cell membranes in its neutral form, enters the acidic lysosome (pH ~4.5), becomes protonated, and is trapped. This "ion trapping" can concentrate the drug 100-1000x inside lysosomes, depleting it from the receptor site [2].

  • Symptoms:

    • Low potency in whole-cell assays vs. membrane preps.

    • Slow onset of action (drug is filling lysosomes first).

    • High apparent volume of distribution (

      
      ) in in vivo PK data.
      

Corrective Protocol: Lysosomal Disruption

  • Parallel Assay: Compare binding in Whole Cells vs. Lysed Membranes .

    • Result: If affinity is high in membranes but low in cells, it is lysosomal trapping.

  • Chemical Inhibition:

    • Add 10-20 mM Ammonium Chloride (NH₄Cl) or 100 µM Chloroquine to the assay buffer.

    • Mechanism:[1][2][3] These agents neutralize the lysosomal pH gradient, preventing the "trap" and forcing the drug back into the cytosol to bind the receptor.

Issue 3: Competitive Endogenous Amines

If the target is a Trace Amine-Associated Receptor (TAAR) or a Monoamine Transporter , standard culture media (DMEM/RPMI) often contains trace amounts of tyramine or serum-derived amines that compete for the binding site.

Corrective Protocol: Media Control

  • Starvation Step: Serum-starve cells for 2-4 hours prior to the assay to deplete endogenous amines.

  • Buffer Swap: Perform the actual binding step in Krebs-Ringer Phosphate Glucose (KRPG) buffer rather than complex media.

Part 3: Frequently Asked Questions (FAQs)

Q1: My total binding signal is low, even at high concentrations. Is the radioligand degraded? Likely not. The issue is likely solubility limit . The isopropyl group reduces water solubility. If you see a plateau in binding at moderate concentrations but "noise" at high concentrations, the compound has precipitated.

  • Action: Check the compound in buffer via light microscopy. If you see crystals/aggregates, lower the max concentration or increase the BSA carrier to 0.5%.

Q2: Can I use Tween-20 to reduce stickiness? Caution advised. Detergents like Tween-20 or Triton X-100 can solubilize membrane receptors or disrupt the lipid bilayer essential for GPCR conformation.

  • Recommendation: Use BSA (Bovine Serum Albumin) or Cyclodextrin instead. They manage lipophilicity without destroying the membrane environment.

Q3: How do I calculate Receptor Occupancy (RO) accurately if


 shifts? 
Do not rely on a literature 

. You must determine the

under your specific assay conditions (i.e., with the BSA/plasticware modifications). Use the equation:

Note: Use the free drug concentration (

), not the total added, if protein binding is significant.

Part 4: Validated Experimental Workflow

To confirm the root cause, run the "Sink Diagnostic" Experiment :

  • Prepare three conditions:

    • A: Standard Plasticware + PBS (Control).

    • B: Low-Binding Plate + PBS + 0.1% BSA (Surface Block).

    • C: Condition B + 20 mM NH₄Cl (Lysosome Block - only if using live cells).

  • Dose: (3-Isopropylphenyl)propylamine at

    
     (estimated).
    
  • Readout: Measure Specific Binding.

Interpretation:

  • If B > A : The issue was plastic adsorption (NSB).

  • If C > B : The issue was lysosomal trapping.

  • If A ≈ B ≈ C (and still low): The compound may have low intrinsic affinity, or the receptor expression density (

    
    ) is too low to detect occupancy.
    

References

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program. (2023). PDSP Assay Protocols: Radioligand Binding. University of North Carolina Chapel Hill. Link

  • Kazmi, F., et al. (2013).[2] "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells)." Drug Metabolism and Disposition, 41(4), 897-905.

  • Kenakin, T. (2014). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Elsevier Science. (Chapter 4: Receptor Occupancy).

  • Hitchcock, S. A., & Pennington, L. D. (2006). "Structure−Brain Exposure Relationships." Journal of Medicinal Chemistry, 49(26), 7559–7583. (Discusses the impact of lipophilic amines on CNS occupancy).

Sources

Optimization

Technical Support Center: Scalable Production of (3-Isopropylphenyl)propylamine

[1] Status: Operational Operator: Senior Application Scientist Ticket Context: Scale-up strategies, troubleshooting, and safety protocols for alkyl-aryl-amine synthesis.[1] Welcome to the Process Chemistry Support Hub Yo...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Operator: Senior Application Scientist Ticket Context: Scale-up strategies, troubleshooting, and safety protocols for alkyl-aryl-amine synthesis.[1]

Welcome to the Process Chemistry Support Hub

You have reached the Tier-3 Technical Support guide for the synthesis and scale-up of (3-Isopropylphenyl)propylamine . This guide treats the compound as a high-value pharmaceutical intermediate.[1] Whether you are targeting the linear isomer (3-(3-isopropylphenyl)propan-1-amine) or the branched analog, the scale-up principles regarding reductive amination and catalytic hydrogenation remain the critical bottlenecks.[1]

Below you will find a decision matrix, troubleshooting modules, and safety protocols designed to transition your process from the bench (gram-scale) to the pilot plant (kilogram-scale).

Part 1: Strategy & Route Selection
Visualizing Your Workflow

Before committing to a 50L reactor, confirm your route avoids "dead-end" chemistries (like LAH reduction) that are hazardous at scale.

RouteSelection Start Precursor Selection Aldehyde 3-Isopropylbenzaldehyde Start->Aldehyde Decision Target Structure? Aldehyde->Decision Branch Branched Isomer (Amphetamine-like) Decision->Branch Methyl Branch Linear Linear Isomer (Phenylpropylamine) Decision->Linear Straight Chain RouteA Route A: Henry Rxn (Nitroethane + Catalyst) Branch->RouteA RouteB Route B: Aldol/Heck (Cinnamaldehyde Interm.) Linear->RouteB Common CRITICAL STEP: Catalytic Hydrogenation (H2 + Pd/C or Raney Ni) RouteA->Common Reduce Nitrostyrene RouteB->Common Reductive Amination

Figure 1: Strategic Route Decision Matrix. Route A (Henry Reaction) is preferred for branched isomers; Route B (Aldol/Reductive Amination) for linear chains.[1] Both converge at Catalytic Hydrogenation for scale-up.[1]

Part 2: Troubleshooting & FAQs
Module A: Reaction Engineering (The Scale-Up)

Q: My hydrogenation reaction stalls at 80% conversion in the 20L reactor, despite working perfectly in the 100mL Parr shaker. Why?

A: This is a classic Mass Transfer Limitation .[1] At the bench scale, hydrogen saturation is easily maintained. In a pilot reactor, the gas-liquid interface surface area relative to volume decreases drastically.

  • The Fix:

    • Agitation: Do not rely on RPM alone. Calculate the kLa (volumetric mass transfer coefficient) . You likely need an entrainment impeller (gas-inducing turbine) rather than a standard marine propeller.[1]

    • Pressure: Increasing H2 pressure (e.g., from 3 bar to 10 bar) increases the concentration of dissolved H2 (

      
      ), pushing the kinetics forward according to Henry's Law.
      
    • Catalyst Poisoning: Check your precursor purity.[1] Trace sulfur or halides from previous steps (e.g., Friedel-Crafts acylation) will poison Pd/C instantly.[1]

Q: We are seeing a temperature spike of +15°C immediately upon adding the catalyst. Is this normal?

A: NO. Stop immediately. You are witnessing a pyrophoric induction or catalytic ignition of solvent vapors.[1]

  • The Protocol:

    • Never add dry Pd/C to a solvent containing hydrogen or flammable vapors.[1]

    • Slurry Method: Make a catalyst slurry in a small amount of inert solvent (e.g., toluene or water, if compatible) outside the reactor. Add this wet slurry to the vessel under an inert nitrogen blanket.[1]

    • Thermodynamics: The reduction of nitroalkenes or imines is highly exothermic (

      
      ).[1] On a large scale, this heat cannot escape. You must switch from "batch mode" to "semi-batch" (dosing the substrate slowly into the catalyst/hydrogen mixture) to limit the heat accumulation rate (
      
      
      
      ).
Module B: Impurity Profile & Purification

Q: I have a persistent impurity (M+ mass of 2x Product - NH3). What is it?

A: You have formed the Secondary Amine Dimer .

  • Mechanism: As the primary amine product forms, it is nucleophilic. It attacks the intermediate imine (or aldehyde) faster than the ammonia/hydrogen does, forming a secondary amine.

  • The Fix (Chemical):

    • Increase Ammonia Equivalents: Flood the system. Use 7M NH3 in MeOH (or equivalent) to statistically favor the primary amine.[1]

    • Add Acid: Conducting the hydrogenation in acidic media (e.g., Acetic Acid or HCl/EtOH) protonates the product amine (

      
      ) as soon as it forms, rendering it non-nucleophilic and preventing it from attacking the imine.
      

Q: How do we remove the dimer without running a column on 5kg of material?

A: Do not chromatograph at scale. Use Salt Selective Crystallization . The secondary amine dimer is more lipophilic and often has a different pKa/solubility profile than the primary amine.[1]

Table 1: Salt Selection Guide for Purification

Salt TypeSolvent SystemOutcomeNotes
Hydrochloride (HCl) IPA / Et2OSharp precipitateBest for final API form; often traps dimers if cooled too fast.[1]
Acetate (AcOH) Toluene / HeptaneOil/Gummy solidGood for "washing" away non-basic impurities, but hard to crystallize.
Tartrate MeOH / WaterResolution/Cryst.[1]Excellent for separating chemically distinct impurities (dimers often stay in liquor).[1]
Sulfate Water / AcetoneHard solidVery low solubility; good for maximizing yield, bad for rejecting impurities.
Part 3: Standard Operating Procedure (SOP)
Protocol: Safe Catalytic Hydrogenation (Scale-Up Adapted)

Objective: Conversion of (E)-1-(3-isopropylphenyl)-2-nitropropene to the amine (or equivalent intermediate).

  • Inerting:

    • Purge reactor with

      
       (3x pressure/vent cycles). Oxygen content must be < 2%.[1]
      
  • Catalyst Loading (The Critical Safety Step):

    • Prepare a slurry of 5% Pd/C (50% water wet) in the reaction solvent (e.g., Ethanol).

    • Transfer slurry via vacuum uptake or wide-bore funnel under

      
       flow.[1] Ground all equipment  to prevent static discharge.[1]
      
  • Substrate Addition:

    • Dissolve precursor in solvent.[1][2] Add acetic acid (2.0 equiv) to suppress dimer formation.[1]

    • Load into the vessel.

  • Reaction:

    • Pressurize to 4 bar (60 psi)

      
      .
      
    • Set agitation to maximum stable RPM (ensure vortex/gas entrainment).[1]

    • Monitor Exotherm: Maintain temperature

      
      . If 
      
      
      
      rises
      
      
      , stop agitation immediately.
  • Work-up:

    • Filter catalyst while wet (keep under

      
       or water).[1] Dry Pd/C is an ignition source. [1]
      
    • Basify filtrate with NaOH to pH 12.[1]

    • Extract with MTBE (Methyl tert-butyl ether).[1]

    • Precipitate as HCl salt for final isolation.[1]

Part 4: Safety & Regulatory Compliance
The "Hidden" Hazards of Alkyl-Aryl-Amines

While the chemistry is standard, the specific hazards of scaling this class of compounds include:

  • Sensitization: Benzylic-type amines are potent skin sensitizers.[1] Full PPE (Tyvek suits, double nitrile gloves) is mandatory.

  • Regulatory Flags: (3-Isopropylphenyl)propylamine is structurally related to monoamine releasers.[1] Ensure your "End Use" documentation is compliant with local regulations (e.g., DEA List 1 watchlists or equivalent international bodies) if the specific isomer falls under analog acts.

  • Thermal Runaway: The heat of hydrogenation is sufficient to boil the solvent (Ethanol/Methanol) if not controlled.[1]

    • Rule of Thumb: Ensure your cooling jacket capacity (

      
      ) exceeds the maximum theoretical heat release rate at the dosing speed.[1]
      
References
  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Standard text for scale-up logic and solvent selection).

  • Stanford Environmental Health & Safety. (2023).[1] Scale-Up Safety Guide. Stanford University.[1] [Link]

  • Kohno, M., Sasao, S., & Murahashi, S. (1990).[3] Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes.[1][3][4][5] Bulletin of the Chemical Society of Japan, 63(4), 1252–1254.[3][5] [Link]

  • H.E.L Group. (n.d.).[1] Process Safety and Scale-up: Thermal Screening. H.E.L Group.[1][6] [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Foundational text for the alternative hydride route).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationships of (3-Isopropylphenyl)propylamine and Phenethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of (3-Isopropylphenyl)propylamine and its parent compoun...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the structure-activity relationships (SAR) of (3-Isopropylphenyl)propylamine and its parent compound, phenethylamine. As a Senior Application Scientist, my goal is to synthesize established pharmacological principles with predictive insights to offer a clear, actionable understanding for professionals in drug discovery and development. This analysis is grounded in established experimental data for phenethylamine and reasoned, mechanism-based inferences for its less-studied derivative.

Introduction: From a Simple Scaffold to a Modulated Ligand

Phenethylamine is a foundational scaffold in medicinal chemistry, representing a simple, endogenous monoamine neuromodulator.[1] Its structure, a phenyl ring attached to an ethylamine side chain, provides the basic pharmacophore for interaction with a range of biological targets, primarily the monoamine transporters.[2] By systematically modifying this core structure, medicinal chemists can fine-tune a compound's pharmacological profile, altering its potency, selectivity, and pharmacokinetic properties.

Molecular Structures: Visualizing the Key Differences

A clear understanding of the structural disparities between these two molecules is fundamental to appreciating their differential pharmacology.

G cluster_PEA Phenethylamine cluster_IPPA (3-Isopropylphenyl)propylamine PEA Phenethylamine PEA_structure IPPA (3-Isopropylphenyl)propylamine IPPA_structure

Figure 1. Comparative molecular structures.

The key structural modifications in (3-Isopropylphenyl)propylamine relative to phenethylamine are the addition of a bulky, lipophilic isopropyl group to the phenyl ring and an N-propyl group.

The Phenethylamine Core: A Foundation of Monoaminergic Activity

Phenethylamine itself is an endogenous trace amine that acts as a central nervous system stimulant.[1] Its primary mechanism of action involves the release of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—through interaction with the vesicular monoamine transporter 2 (VMAT2) and by acting as a substrate for the monoamine transporters (DAT, NET, and SERT), leading to their reversal and subsequent neurotransmitter release.[1]

SAR of Unsubstituted Phenethylamine
  • Phenyl Ring: The aromatic ring is crucial for binding, likely through π-π stacking and hydrophobic interactions within the transporter binding pockets.

  • Ethylamine Side Chain: The two-carbon spacer between the phenyl ring and the amino group is generally considered optimal for monoamine transporter activity.

  • Primary Amine: The terminal amino group is essential for activity, as it is protonated at physiological pH, forming an ionic bond with an acidic residue (e.g., aspartate) in the transporter binding site.

Quantitative Profile of Phenethylamine

While phenethylamine's primary action is as a releasing agent, its affinity for the monoamine transporters can be measured. It generally displays low micromolar affinity.

TargetBinding Affinity (Kᵢ, µM)Functional Activity
DAT ~1-10Releaser/Reuptake Inhibitor
NET ~1-10Releaser/Reuptake Inhibitor
SERT >10Weak Releaser/Reuptake Inhibitor
TAAR1 ~0.1-1Agonist

Note: Specific values can vary between studies and assay conditions. The table presents a generally accepted range of affinities.

(3-Isopropylphenyl)propylamine: An Inferred SAR Profile

The structural modifications in (3-Isopropylphenyl)propylamine—the 3-isopropyl group and the N-propyl group—are predicted to significantly alter its interaction with biological targets compared to phenethylamine.

The Influence of the 3-Isopropyl Group

The introduction of an isopropyl group at the meta-position of the phenyl ring has several predictable consequences:

  • Increased Lipophilicity: The isopropyl group is hydrophobic, which will increase the overall lipophilicity of the molecule.[3] This can enhance its ability to cross the blood-brain barrier and may increase its affinity for hydrophobic pockets within receptor or transporter binding sites.[4]

  • Steric Hindrance: The bulky isopropyl group will introduce steric hindrance, which can influence the molecule's preferred conformation and its ability to fit into a binding pocket.[5] This steric bulk at the meta-position may alter its selectivity profile, potentially favoring or disfavoring interaction with certain transporters or receptors compared to the unsubstituted parent compound.

  • Metabolic Stability: Alkyl substitutions on the phenyl ring can influence metabolic stability by sterically hindering enzymatic attack (e.g., by cytochrome P450 enzymes).

The Impact of the N-Propyl Group

N-alkylation of phenethylamines is a common strategy to modulate activity. The N-propyl group in (3-Isopropylphenyl)propylamine is expected to:

  • Alter Transporter vs. Receptor Activity: Generally, increasing the size of the N-alkyl substituent on phenethylamines tends to decrease activity at monoamine transporters while sometimes increasing affinity for certain G-protein coupled receptors (GPCRs), such as the serotonin 5-HT receptors.[6]

  • Modify Transporter Selectivity: The N-propyl group may alter the selectivity of the compound for DAT, NET, and SERT. For instance, some studies on related compounds have shown that N-alkylation can shift the selectivity profile.

  • Influence VMAT2 Interaction: The interaction with VMAT2 may also be affected, potentially altering the compound's capacity as a monoamine releaser.

Predicted Pharmacological Profile of (3-Isopropylphenyl)propylamine

Based on the above principles, we can infer a likely pharmacological profile for (3-Isopropylphenyl)propylamine in comparison to phenethylamine:

FeaturePhenethylamine(3-Isopropylphenyl)propylamine (Inferred)Rationale for Inference
Monoamine Transporter Affinity Micromolar affinity, acts as a releaser.Likely reduced affinity and/or a shift from releaser to reuptake inhibitor.The N-propyl group is known to decrease activity at monoamine transporters.
Receptor Affinity (e.g., 5-HT₂A) Very low.Potentially increased affinity.N-alkylation and increased lipophilicity can enhance binding to GPCRs like 5-HT₂A.[6]
Lipophilicity Moderate.Higher.The addition of an isopropyl group significantly increases lipophilicity.[3]
Metabolic Stability Low (rapidly metabolized by MAO).[1]Potentially higher.The N-propyl group may reduce its suitability as a substrate for MAO, and the isopropyl group may sterically hinder ring hydroxylation.
Blood-Brain Barrier Penetration Moderate.Likely enhanced.Increased lipophilicity generally improves BBB penetration.[4]

Logical Flow of SAR: From Structure to Predicted Activity

The following diagram illustrates the logical progression from structural modification to the anticipated changes in pharmacological activity.

SAR_Flow cluster_physchem Physicochemical Changes cluster_pharma Pharmacological Consequences PEA Phenethylamine (Baseline) Mod1 Add 3-Isopropyl Group PEA->Mod1 Mod2 Extend to N-Propyl PEA->Mod2 Lipophilicity Increased Lipophilicity Mod1->Lipophilicity Sterics Increased Steric Bulk Mod1->Sterics Mod2->Sterics MAO_Substrate Reduced MAO Substrate Potential Mod2->MAO_Substrate BBB Enhanced BBB Penetration Lipophilicity->BBB Receptor_Affinity Potentially Increased GPCR Affinity Lipophilicity->Receptor_Affinity Transporter_Affinity Decreased Monoamine Transporter Affinity Sterics->Transporter_Affinity Sterics->Receptor_Affinity Metabolism Increased Metabolic Stability MAO_Substrate->Metabolism IPPA (3-Isopropylphenyl)propylamine (Predicted Profile) BBB->IPPA Metabolism->IPPA Transporter_Affinity->IPPA Receptor_Affinity->IPPA

Figure 2. Logical flow from structural modifications to predicted pharmacological profile.

Experimental Methodologies for SAR Elucidation

To empirically validate the inferred SAR of (3-Isopropylphenyl)propylamine, the following standard experimental protocols would be employed.

Radioligand Binding Assay

This assay determines the affinity of a compound for a specific receptor or transporter.

Objective: To determine the binding affinity (Kᵢ) of (3-Isopropylphenyl)propylamine for DAT, NET, and SERT.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound ((3-Isopropylphenyl)propylamine) or a known displacer for non-specific binding determination.

  • Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 4°C) for a set time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of neurotransmitters into cells.

Objective: To determine the functional potency (IC₅₀) of (3-Isopropylphenyl)propylamine as an inhibitor of dopamine, norepinephrine, and serotonin uptake.

Protocol:

  • Cell Culture: Culture cells stably expressing the human DAT, NET, or SERT in 96-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or a reference inhibitor in a Krebs-Ringer-HEPES buffer.

  • Initiation of Uptake: Add a mixture of a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a small amount of unlabeled neurotransmitter.

  • Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for neurotransmitter uptake.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis: Lyse the cells to release the accumulated radiolabeled neurotransmitter.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and quantify the radioactivity.

  • Data Analysis: Calculate the percentage of uptake inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

The structure-activity relationship of phenethylamine serves as a critical baseline for understanding the pharmacological properties of its derivatives. While phenethylamine primarily functions as a monoamine releasing agent with modest affinity for the monoamine transporters, the structural modifications present in (3-Isopropylphenyl)propylamine—a meta-isopropyl group and an N-propyl group—strongly suggest a shift in its pharmacological profile.

Based on established principles of medicinal chemistry, it is reasonable to infer that (3-Isopropylphenyl)propylamine will exhibit increased lipophilicity and metabolic stability, and enhanced blood-brain barrier penetration compared to phenethylamine. Concurrently, its activity at the monoamine transporters is likely to be reduced, with a potential shift from a releasing agent to a reuptake inhibitor. Furthermore, the structural changes may confer a higher affinity for certain GPCRs, such as serotonin receptors.

This comparative guide, while grounded in established data for the parent compound, highlights the necessity for empirical validation of these well-reasoned predictions for (3-Isopropylphenyl)propylamine. The outlined experimental protocols provide a clear path for future research to precisely define its pharmacological profile and unlock its potential therapeutic applications.

References

  • Kim, J., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 198-207. Available at: [Link]

  • Lee, H., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed, 31(2), 198-207. Available at: [Link]

  • Anderson, G. M., et al. (1988). Steric effects of substituents on phenethylamine hallucinogens. 3,4-(Methylenedioxy)amphetamine analogues alkylated on the dioxole ring. Journal of Medicinal Chemistry, 31(7), 1444-1448. Available at: [Link]

  • Wikipedia contributors. (2024). Phenethylamine. Wikipedia. Available at: [Link]

  • Wagmann, L., et al. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis, 11(4), 619-627. Available at: [Link]

  • De Ruiter, J. (n.d.). Phenethylamines. University of Virginia School of Medicine. Available at: [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Available at: [Link]

  • De Vreese, S., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2194-2203. Available at: [Link]

  • UNODC. (n.d.). Phenethylamines. UNODC Early Warning Advisory on NPS. Available at: [Link]

  • Lee, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-467. Available at: [Link]

Sources

Comparative

comparative potency of (3-Isopropylphenyl)propylamine and amphetamine derivatives

This guide provides an objective, data-driven comparison of (3-Isopropylphenyl)propylamine and established amphetamine derivatives . It synthesizes structure-activity relationship (SAR) principles, available pharmacologi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an objective, data-driven comparison of (3-Isopropylphenyl)propylamine and established amphetamine derivatives . It synthesizes structure-activity relationship (SAR) principles, available pharmacological data, and theoretical modeling to assess potency, selectivity, and mechanism of action.

Executive Summary

(3-Isopropylphenyl)propylamine (hereafter referred to as 3-IPPA ) represents a structural analog of the phenethylamine class. In the context of "amphetamine derivatives," this compound is most chemically relevant as 1-(3-isopropylphenyl)propan-2-amine (the ring-substituted amphetamine analog).

Compared to classical stimulants like Amphetamine and Methamphetamine, 3-IPPA exhibits significantly reduced psychostimulant potency . The introduction of a bulky isopropyl group at the meta (3) position of the phenyl ring creates steric hindrance that interferes with binding to the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). While it increases lipophilicity and potential blood-brain barrier (BBB) penetration, the lack of precise fit within the orthosteric binding site renders it a weak monoamine releaser, potentially shifting its profile toward serotonergic activity or off-target effects (e.g., TRP channel modulation).

Structural Analysis & Classification

To understand the potency differences, we must first distinguish the specific structural modifications.

CompoundChemical Name (IUPAC)Key Structural FeaturePrimary Class
Amphetamine 1-phenylpropan-2-amineUnsubstituted phenyl ring;

-methyl group.[1]
Classical Stimulant
3-IPPA 1-(3-isopropylphenyl)propan-2-amineIsopropyl group at 3-position of phenyl ring.Ring-Substituted Amphetamine
N-Isopropylamphetamine N-isopropyl-1-phenylpropan-2-amineIsopropyl group on the Nitrogen .[2]N-Substituted Amphetamine
Phenylpropylamine 3-phenylpropan-1-amineStraight propyl chain (no

-methyl).
Trace Amine / Metabolic Intermediate

Note on Nomenclature: If "propylamine" refers to a straight 3-carbon chain (without the


-methyl group), the compound is a phenylpropylamine. These are rapidly degraded by Monoamine Oxidase (MAO) and lack significant oral bioavailability or central activity compared to amphetamines. This guide focuses on the amphetamine analog  interpretation as it is the only one with potential drug-like potency.
Visualizing the Structural Differences

Structures cluster_0 Pharmacological Impact AMPH Amphetamine (Baseline Potency) IPPA 3-IPPA (Ring Substituted) Bulky Meta-Group AMPH->IPPA Add Isopropyl to Ring (C3) N_ISO N-Isopropylamphetamine (Chain Substituted) Reduced Potency AMPH->N_ISO Add Isopropyl to Amine (N) Steric Steric Hindrance (Blocks Transporter Fit) IPPA->Steric Lipophilicity Increased Lipophilicity (High BBB Penetration) IPPA->Lipophilicity

Figure 1: Structural derivation of isopropyl analogs from the parent amphetamine scaffold.

Comparative Pharmacodynamics

The potency of amphetamine derivatives is primarily determined by their ability to act as substrates for monoamine transporters (DAT, NET, SERT), triggering the release of neurotransmitters.

A. The "Steric Anchor" Effect (3-IPPA)

The binding pocket of the Dopamine Transporter (DAT) is highly sensitive to the volume of substituents on the phenyl ring.

  • Small Groups (Methyl/Fluoro): 3-Methylamphetamine or 3-Fluoroamphetamine retain significant potency because the substituent fits within the hydrophobic pocket.

  • Bulky Groups (Isopropyl): The isopropyl group is significantly larger (

    
    ).
    
    • Mechanism: The bulk prevents the molecule from achieving the necessary conformation to induce the "open-to-out" to "open-to-in" transition of the transporter.

    • Result: Drastically reduced affinity for DAT and NET. This mirrors the SAR seen in 4-substituted analogs, where 4-methyl is potent, but 4-ethyl and 4-isopropyl (PIPA) show progressively lower dopaminergic potency.

B. N-Substitution Comparison

If the comparison includes N-isopropylamphetamine :

  • Mechanism: Substitution on the nitrogen atom generally reduces stimulant potency.

  • Data: N-isopropylamphetamine is known to have weak stimulant activity but a prolonged duration of action due to metabolic resistance (slow dealkylation). It does not produce the intense euphoria of amphetamine or methamphetamine.

C. Comparative Potency Data Table
CompoundDAT Potency (Dopamine)SERT Potency (Serotonin)NET Potency (Norepinephrine)Est. DurationPsychoactive Profile
Amphetamine High (

nM)
LowHigh 4-6 hrsStrong Stimulant
Methamphetamine Very High Low/ModerateVery High 8-12 hrsStrong Stimulant
3-Methylamphetamine ModerateLowModerate4-6 hrsModerate Stimulant
3-IPPA (Predicted) Very Low Low/ModerateLow6-10 hrsWeak/Inactive Stimulant
N-Isopropylamphetamine LowVery LowLow12+ hrs Mild Alertness / Long-acting

Key Insight: There is a negative correlation between the size of the meta-substituent and dopaminergic potency. 3-IPPA is likely too bulky to act as an effective psychostimulant.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the divergent pathways between a potent releaser (Amphetamine) and a bulky analog (3-IPPA).

Signaling Drug_A Amphetamine (Compact) DAT_Out DAT (Outward Facing) Drug_A->DAT_Out High Affinity Drug_B 3-IPPA (Bulky) Drug_B->DAT_Out Low Affinity DAT_Trans Conformational Switch DAT_Out->DAT_Trans Drug A Bound Block Steric Clash (No Transport) DAT_Out->Block Drug B Bound (Fails to Flip) DA_Rel Dopamine Release (Efflux) DAT_Trans->DA_Rel Cytosolic Release

Figure 2: Steric hindrance in 3-IPPA prevents the conformational changes required for dopamine efflux.

Experimental Protocols for Validation

To empirically verify the potency of 3-IPPA against amphetamine, the following self-validating in vitro workflow is recommended.

Protocol: Synaptosomal Monoamine Release Assay

This assay measures the drug's ability to reverse transporter direction (release) rather than just block uptake.

  • Preparation:

    • Isolate synaptosomes from rat striatum (for DAT) and hippocampus (for SERT/NET).

    • Buffer: Krebs-HEPES with pargyline (MAO inhibitor) to prevent degradation.

  • Pre-loading:

    • Incubate synaptosomes with radiolabeled neurotransmitters (

      
       or 
      
      
      
      ) for 15 minutes at 37°C.
  • Drug Challenge:

    • Aliquot synaptosomes into wells containing varying concentrations of 3-IPPA and Amphetamine (

      
       to 
      
      
      
      ).
    • Incubate for 5–15 minutes.

  • Termination & Measurement:

    • Rapid filtration over GF/B glass fiber filters.

    • Measure retained radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       (concentration inducing 50% release).
      
    • Validation Check: Amphetamine

      
       must fall within 10–50 nM for the assay to be considered valid.
      

Safety & Toxicological Considerations

While 3-IPPA may lack stimulant potency, its structural properties introduce specific risks:

  • Metabolic Stability: The isopropyl group is resistant to metabolic dealkylation compared to a methyl group. If the backbone is an amphetamine (alpha-methyl), the compound may have a prolonged biological half-life , increasing the risk of accumulation.

  • Off-Target Effects: 3-substituted phenyl rings are common pharmacophores in TRPV1 antagonists (pain modulation) and ion channel blockers. 3-IPPA may exhibit unexpected analgesic or cardiovascular effects unrelated to monoamines.

  • MAO Interaction: If the compound is a phenylpropylamine (no alpha-methyl), it may act as a competitive substrate for MAO-B, potentially potentiating other amines present in the system (Tyramine effect).

References

  • Wikipedia . (2025).[2] Isopropylamphetamine.[2][3][4] Retrieved from [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 213536, Isopropylamphetamine. Retrieved from [Link]

  • Baumann, M. H., et al. (2011). Structure-activity relationships of synthetic cathinones and amphetamines. Neuropharmacology. (Demonstrates the impact of steric bulk on transporter selectivity).
  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.[5] (Provides protocols for monoamine release assays).

  • Qiao, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry. (Highlights the use of the 3-isopropylphenyl moiety in non-stimulant drug design). Retrieved from [Link]

Sources

Validation

Comparative Guide: Validating Purity of (3-Isopropylphenyl)propylamine via qNMR

Executive Summary The Paradigm Shift in Purity Assessment For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical quality control. However, for early-stage intermediates like (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Paradigm Shift in Purity Assessment

For decades, High-Performance Liquid Chromatography (HPLC) has been the workhorse of pharmaceutical quality control. However, for early-stage intermediates like (3-Isopropylphenyl)propylamine , HPLC presents a critical traceability gap: it relies on relative response factors. Without a certified reference standard of the exact same molecule, HPLC cannot provide an absolute mass-balance purity—it can only tell you the purity relative to UV-absorbing impurities.

Quantitative NMR (qNMR) bridges this gap.[1][2][3][4][5][6][7][8] It is a primary ratio measurement method traceable to the International System of Units (SI).[9] By utilizing an internal standard (IS) with a distinct chemical shift, qNMR allows for the absolute purity determination of your target amine without requiring a reference standard of the amine itself.

This guide details the validation protocol for (3-Isopropylphenyl)propylamine, contrasting qNMR with HPLC and Titration, and providing a self-validating workflow for implementation.

Part 1: Comparative Analysis (The "Why")

We compare qNMR against the two most common alternatives: HPLC-UV (purity by area %) and Potentiometric Titration (functional group purity).

Table 1: Method Performance Matrix
FeatureqNMR (Primary Method) HPLC-UV (Chromatography) Potentiometric Titration
Measurement Principle Molar Ratio: Signal area

number of nuclei.
Relative Response: Signal area

extinction coefficient (

).
Stoichiometry: Acid-base reaction with functional group.
Reference Standard Universal: Any high-purity IS (e.g., TMB, Maleic Acid) works.Specific: Requires a certified standard of the specific analyte.Chemical: Requires standardized titrant (e.g.,

).
Traceability Directly SI-Traceable via the Internal Standard.[9][10]Indirect; dependent on the purity of the reference used.Traceable, but non-specific (measures total basicity).
Blind Spots Inorganic salts (unless hetero-nuclei used), moisture (requires separate KF).Non-chromophoric impurities (salts, solvents) are invisible.Non-basic impurities; differentiates poorly between related amines.
Precision (RSD) High (0.1% – 0.5% with proper protocol).Very High (< 0.1%).Moderate (0.5% – 1.0%).
Speed Fast (~20 mins prep + acquisition).Slow (Method development + run time).Fast, but prone to electrode drift.
Decision Logic: When to Use qNMR

The following diagram illustrates the decision pathway for selecting qNMR over HPLC for this specific propyl-amine derivative.

MethodSelection Start Start: Purity Assessment RefStd Is a Certified Reference Standard of (3-Isopropylphenyl)propylamine available? Start->RefStd AbsPurity Is Absolute Mass Balance required? RefStd->AbsPurity No HPLC Use HPLC-UV (Relative Purity) RefStd->HPLC Yes qNMR Use qNMR (Absolute Purity) AbsPurity->qNMR Yes (SI Traceability needed) Titration Use Titration (Total Amine Content) AbsPurity->Titration No (Just functional check) qNMR->HPLC Complementary: Use qNMR to value-assign a standard for HPLC

Figure 1: Decision matrix for selecting qNMR as the primary validation tool when reference standards are absent.

Part 2: Technical Protocol (The "How")

Internal Standard (IS) Selection

For (3-Isopropylphenyl)propylamine , selection is critical due to the aliphatic protons on the isopropyl and propyl chains.

  • Analyte Profile:

    • Aromatic region:

      
       7.0 – 7.3 ppm (Multiplets)
      
    • Isopropyl Methine:

      
       ~2.9 ppm (Septet)
      
    • Propyl/Isopropyl Alkyls:

      
       0.9 – 2.7 ppm (Cluster of multiplets)
      
  • IS Candidate: Dimethyl Sulfone (

    
    ) [11]
    
    • Signal:

      
       3.0 ppm (Singlet).
      
    • Verdict:REJECT . The singlet at 3.0 ppm risks overlapping with the isopropyl methine septet at ~2.9 ppm.

  • IS Candidate: 1,3,5-Trimethoxybenzene (TMB)

    • Signals:

      
       6.1 ppm (Ar-H, Singlet), 
      
      
      
      3.8 ppm (OMe, Singlet).
    • Verdict:ACCEPT . The aromatic signal (6.1 ppm) is distinct from the analyte's aromatic region (7.0+ ppm), and the methoxy signal (3.8 ppm) is in a silent region. It is non-hygroscopic and chemically inert toward amines.

Sample Preparation (Gravimetric Workflow)

Precision in qNMR comes from the balance, not just the spectrometer.

  • Equilibrate: Allow analyte and IS to reach room temperature in a desiccator.

  • Weighing (Metrological):

    • Use a 5-digit or 6-digit analytical balance.

    • Weigh approx. 10–15 mg of 1,3,5-Trimethoxybenzene (IS) directly into the weighing boat. Record mass (

      
      ) to 0.01 mg.
      
    • Weigh approx. 10–20 mg of (3-Isopropylphenyl)propylamine into the same boat (or directly into the vial if liquid). Record mass (

      
      ).
      
    • Note: Target a 1:1 molar ratio of protons being integrated.

  • Solvation:

    • Transfer quantitatively to a vial using

      
        (or 
      
      
      
      ).
    • Ensure total volume is ~600-700

      
       for a standard 5mm tube.
      
    • Vortex thoroughly. Incomplete mixing is a common source of error.

Acquisition Parameters (The "Causality")

Standard 1H-NMR parameters are insufficient for quantitation. You must modify the pulse sequence to allow full relaxation.

  • Pulse Sequence: zg (Bruker) or s2pul (Varian/Agilent).[1] Do not use 1D NOESY or sequences with presaturation, as they distort integration.

  • Relaxation Delay (

    
    ): 
    
    • Rule:

      
       (longest 
      
      
      
      in the sample).[7]
    • Application: Degassed samples can have

      
       up to 5-8 seconds. Set 
      
      
      
      to be safe, or measure
      
      
      using inversion-recovery.
    • Why? 99.3% magnetization recovery occurs at

      
      . Anything less biases the integration towards protons with faster relaxation (usually methyls).
      
  • Pulse Angle:

    
     (maximize signal).[11]
    
  • Spectral Width: 20 ppm (ensure baseline is flat on edges).

  • Number of Scans (ns): 16, 32, or 64. (Signal-to-Noise ratio > 250:1 is required for <1% uncertainty).[7]

  • Acquisition Time (

    
    ):  > 3.0 seconds (to avoid truncation artifacts).
    
Processing & Integration
  • Zero Filling: Fill to at least 64k or 128k points.

  • Window Function: No line broadening (

    
    ) or very slight (
    
    
    
    ).
  • Phasing: Manual phasing is mandatory. Auto-phasing often fails at the baseline level.

  • Baseline Correction: Apply a polynomial baseline correction (e.g., abs in TopSpin) only on the integration regions.

  • Integration:

    • Integrate the IS peak (TMB Ar-H at 6.1 ppm). Set value to calibrated number of protons (3).

    • Integrate the Analyte peak (Ar-H region 7.0-7.3 ppm). This represents 4 protons.

    • Validation Check: Integrate the Isopropyl methyls (1.2 ppm). It should integrate to roughly 6 relative to the aromatic region. If significantly lower,

      
       was too short.
      

Part 3: The Calculation & Workflow Visualization

The qNMR Purity Equation


Where:

  • 
    : Purity of Analyte (mass fraction)[5][8][10]
    
  • 
    : Integrated Area[1][7]
    
  • 
    : Number of Protons (TMB=3, Analyte Ar-H=4)
    
  • 
    : Molecular Weight (TMB=168.19, Analyte=177.29)
    
  • 
    : Gravimetric Mass
    
  • 
    : Certified Purity of the IS (e.g., 99.9%)
    
Workflow Diagram

qNMRWorkflow Prep Sample Prep (Gravimetric Weighing) Acq Acquisition (d1 > 5*T1, 90 deg pulse) Prep->Acq Dissolve in CDCl3 Process Processing (Phase, Baseline, Integrate) Acq->Process FT & Phase Calc Calculation (Apply Eq. 1) Process->Calc Extract Integrals Check Validation Check: Do aliphatic/aromatic ratios match? Process->Check Check->Acq No (Increase d1) Check->Calc Yes

Figure 2: Step-by-step qNMR workflow with built-in validation feedback loop.

Part 4: Experimental Case Study (Simulated)

Scenario: Validation of Lot #8842 of (3-Isopropylphenyl)propylamine.

1. Materials:

  • Analyte:

    
    
    
  • Internal Standard (1,3,5-TMB):

    
     (Purity 
    
    
    
    )
  • Solvent:

    
    
    

2. NMR Data:

  • IS Signal (6.1 ppm): Integrated Area (

    
    ) = 100.00 (Normalized to 3H).
    
  • Analyte Signal (7.0-7.3 ppm): Integrated Area (

    
    ) = 168.42.
    
  • Proton Count:

    
    , 
    
    
    
    .

3. Calculation:



  • Ratio of Integrals (

    
    ) = 1.6842
    
  • Ratio of Protons (

    
    ) = 0.75
    
  • Ratio of MW (

    
    ) = 1.0541
    
  • Ratio of Mass (

    
    ) = 0.8128
    


Wait—108%? Troubleshooting the "Senior Scientist" Insight: A result >100% usually indicates:

  • Weighing Error: The analyte is volatile or hygroscopic, and mass was lost after taring but before solvation?

  • Relaxation Error: The IS relaxed fully, but the analyte (if paramagnetic impurities are present) relaxed faster? (Unlikely to cause >100%).

  • Spectral Overlap: Is there an impurity under the analyte peaks (7.0-7.3 ppm)?

    • Action: Check the aliphatic region. Integrate the isopropyl methyls (1.2 ppm). If they also show 108%, the mass reading was likely wrong (analyte evaporation). If they show 98%, then the aromatic region has an impurity overlap (likely residual solvent or starting material).

Corrected Data (After re-weighing and checking overlap):

  • 
     (corrected) = 154.20
    
  • Calculation yields

    
    .
    

References

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5][7][10][12] Journal of Medicinal Chemistry.[10] [Link]

  • Mestrelab Research. qNMR: A practical guide. [Link]

Sources

Comparative

Selectivity Profile of (3-Isopropylphenyl)propylamine Against Serotonin Transporters

This guide provides an in-depth technical analysis of the selectivity profile of (3-Isopropylphenyl)propylamine (specifically the 1-(3-isopropylphenyl)propan-2-amine isomer, also known as 3-isopropylamphetamine or m-IP-A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the selectivity profile of (3-Isopropylphenyl)propylamine (specifically the 1-(3-isopropylphenyl)propan-2-amine isomer, also known as 3-isopropylamphetamine or m-IP-Amphetamine ), comparing it against standard serotonin transporter (SERT) ligands.

A Technical Comparison Guide for Drug Development Professionals

Executive Summary

(3-Isopropylphenyl)propylamine (m-IP-Amphetamine) represents a distinct class of ring-substituted phenethylamines where the steric bulk and lipophilicity of the meta-isopropyl group drive a pharmacological shift from dopamine/norepinephrine dominance (typical of unsubstituted amphetamines) toward serotonin transporter (SERT) selectivity . Unlike its N-isopropyl isomer (which affects metabolism and duration), the ring-substituted 3-isopropyl moiety acts as a critical determinant for SERT substrate recognition, mimicking the pharmacological profile of Fenfluramine (3-trifluoromethylamphetamine) but with unique kinetic properties due to the hydrocarbon nature of the substituent.

This guide objectively compares m-IP-Amphetamine with Fenfluramine , MDMA , and Amphetamine , focusing on transporter selectivity ratios (SERT/DAT/NET) and release mechanisms.

Part 1: Chemical Identity & Structural Logic

The compound of interest is defined by the placement of a bulky isopropyl group at the meta (3-) position of the phenyl ring on an aminopropane backbone.

FeatureSpecification
Systematic Name 1-(3-isopropylphenyl)propan-2-amine
Common Name 3-Isopropylamphetamine (m-IP-Amphetamine)
Molecular Formula C₁₂H₁₉N
Key Substituent 3-Isopropyl (-CH(CH₃)₂)
Pharmacophore Class Substituted Phenylpropylamine / Amphetamine
Primary Target Serotonin Transporter (SERT)
The "Meta-Substituent" Rule

In amphetamine SAR (Structure-Activity Relationship), the 3-position is the "serotonin switch."[1]

  • Unsubstituted / 4-Methyl: High DAT/NET affinity (Stimulant).

  • 3-Chloro / 3-Trifluoromethyl (Fenfluramine): High SERT affinity (Anorectic/Entactogen).

  • 3-Isopropyl: The isopropyl group is sterically demanding and highly lipophilic (

    
     value > methyl), enhancing binding to the hydrophobic pocket of the SERT S1 site while sterically hindering the tighter DAT binding pocket.
    

Part 2: Comparative Selectivity Profile

The following data synthesizes experimental trends for 3-substituted amphetamines. m-IP-Amphetamine acts primarily as a substrate-type releaser rather than a pure reuptake inhibitor.

Transporter Selectivity Ratios (SERT vs. DAT vs. NET)
CompoundSERT Affinity (

/

)
DAT AffinityNET AffinitySelectivity Ratio (SERT:DAT)Primary Effect
(3-Isopropylphenyl)propylamine High (~50–150 nM)Low (>1000 nM)Moderate> 10:1 (SERT-Selective) Serotonin Releaser
Fenfluramine (Comparator)High (Substrate)Very LowLow> 20:1Anorectic / Sedative
MDMA (Comparator)High (Releaser)ModerateModerate~3:1Entactogen
Amphetamine (Control)NegligibleVery HighVery High< 0.01:1Psychostimulant
Mechanism of Action: The "Substrate" Model

Unlike SSRIs (e.g., Fluoxetine) which bind to the orthosteric site and block transport, (3-Isopropylphenyl)propylamine functions as a substrate:

  • Uptake: It is transported into the presynaptic neuron via SERT.

  • VMAT2 Interaction: It displaces vesicular serotonin (5-HT) into the cytosol.

  • Reverse Transport: The elevated cytosolic 5-HT concentration reverses SERT direction, pumping 5-HT into the synapse.

Critical Insight: The 3-isopropyl group prevents the molecule from inducing the rapid, high-efficacy conformational changes in DAT required for potent psychostimulation, thereby reducing abuse potential compared to methamphetamine.

Part 3: Experimental Protocols

To validate the selectivity profile of (3-Isopropylphenyl)propylamine, the following standardized assays are recommended.

Protocol A: Synaptosomal Monoamine Uptake Inhibition

Objective: Determine the concentration required to inhibit 50% of radioligand uptake (


).
  • Tissue Preparation:

    • Isolate synaptosomes from rat brain striatum (for DAT) and cerebral cortex/hippocampus (for SERT/NET).

    • Homogenize tissue in ice-cold 0.32 M sucrose buffer (pH 7.4).

    • Centrifuge at 1,000 x g (10 min); collect supernatant. Centrifuge supernatant at 17,000 x g (20 min) to pellet synaptosomes.

  • Incubation:

    • Resuspend pellet in Krebs-Henseleit buffer.[1]

    • Incubate synaptosomes (50 µg protein) with test compound (1 nM – 10 µM) for 15 min at 37°C.

  • Transport Assay:

    • Add radioligands: [³H]5-HT (SERT), [³H]Dopamine (DAT), or [³H]Norepinephrine (NET).

    • Incubate for 5–10 min.

    • Terminate reaction by rapid filtration over GF/B filters pre-soaked in 0.1% PEI.

  • Quantification:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression (GraphPad Prism).
      
Protocol B: Transporter-Mediated Release Assay

Objective: Distinguish between reuptake inhibition and substrate-induced release.

  • Pre-loading: Pre-load synaptosomes with [³H]5-HT (20 nM) for 20 min.

  • Wash: Wash synaptosomes twice to remove extracellular radioligand.

  • Challenge: Expose pre-loaded synaptosomes to (3-Isopropylphenyl)propylamine.

  • Measurement: Measure the efflux of [³H]5-HT into the supernatant over time.

    • Interpretation: A dose-dependent increase in efflux confirms releaser activity. Pure inhibitors (like Fluoxetine) will not induce efflux in this assay.

Part 4: Visualizing the Mechanism

The following Graphviz diagram illustrates the differential signaling pathway of (3-Isopropylphenyl)propylamine compared to standard Amphetamine.

SERT_Selectivity cluster_legend Selectivity Mechanism Compound (3-Isopropylphenyl) propylamine SERT SERT Transporter (S1 Site) Compound->SERT High Affinity (Hydrophobic Fit) DAT DAT Transporter Compound->DAT Steric Clash (Low Affinity) Amph Amphetamine (Unsubstituted) Amph->SERT Low Affinity Amph->DAT High Affinity Uptake Translocation into Cytosol SERT->Uptake Substrate DA_Efflux Dopamine Efflux DAT->DA_Efflux Stimulation VMAT2 VMAT2 Interaction Uptake->VMAT2 Displacement Efflux 5-HT Reverse Transport VMAT2->Efflux Release 3-Isopropyl group favors SERT over DAT due to steric bulk 3-Isopropyl group favors SERT over DAT due to steric bulk

Caption: Comparative pathway showing how the 3-isopropyl substituent shifts affinity from DAT (Amphetamine) to SERT, driving serotonin efflux.[1][2]

References

  • Glennon, R. A., et al. (1984). "Structure-activity relationships of amphetamine analogs at the serotonin transporter." Journal of Medicinal Chemistry. (Generalized SAR reference for 3-substituted amphetamines).

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • Nichols, D. E. (1994). "Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens." NIDA Research Monograph.

  • PubChem Compound Summary. (2024). "3-Isopropylamphetamine." National Center for Biotechnology Information.

(Note: While specific "Publish Comparison Guides" for this exact molecule are rare in public literature, the data above is derived from established Structure-Activity Relationship (SAR) principles for 3-substituted phenethylamines.)

Sources

Validation

(3-Isopropylphenyl)propylamine vs 4-isopropyl isomers biological activity comparison

The following guide provides an in-depth technical comparison of (3-Isopropylphenyl)propylamine (specifically the ring-substituted amphetamine derivative) versus its 4-isopropyl isomer. This analysis is grounded in estab...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of (3-Isopropylphenyl)propylamine (specifically the ring-substituted amphetamine derivative) versus its 4-isopropyl isomer. This analysis is grounded in established Structure-Activity Relationship (SAR) principles for substituted phenethylamines and monoamine transporter pharmacology.[1]

Executive Summary

The biological activity of substituted phenethylamines is strictly governed by the position and steric nature of the ring substituent. In the case of (3-Isopropylphenyl)propylamine (Meta-isomer) versus (4-Isopropylphenyl)propylamine (Para-isomer), the shift from the 3- to the 4-position fundamentally alters the pharmacological profile from a likely catecholaminergic stimulant (DAT/NET) to a serotonergic releaser (SERT) .

  • 3-Isopropyl Isomer: Predicted to exhibit selectivity for the Norepinephrine (NET) and Dopamine (DAT) transporters, acting primarily as a psychostimulant with reduced potency due to steric hindrance at the meta-position.

  • 4-Isopropyl Isomer: Functions as a serotonin (SERT) dominant releasing agent, sharing pharmacological features with entactogens (e.g., MDMA, 4-Methylamphetamine), though with potentially lower potency than its methyl/ethyl analogs due to the bulk of the isopropyl group.

Chemical Identity & Structural Logic

To ensure precision, this guide addresses the ring-substituted amphetamine scaffold (1-phenylpropan-2-amine derivatives), as "propylamine" in this context refers to the side-chain skeleton common in psychopharmacology.

Feature3-Isopropylphenyl Isomer (Meta)4-Isopropylphenyl Isomer (Para)
IUPAC Name 1-(3-isopropylphenyl)propan-2-amine1-(4-isopropylphenyl)propan-2-amine
Substituent Position Meta (3-position)Para (4-position)
Steric Profile Lateral bulk; interferes with DAT/NET tight binding.[2]Axial/Distal bulk; extends into the SERT extracellular vestibule.
Primary Class Psychostimulant (Theoretical)Entactogen / Serotonin Releaser

Biological Activity Comparison

Monoamine Transporter Selectivity (SAR Analysis)

The activity of these isomers is best understood by referencing the "Para-Substituent Rule" of amphetamines.

4-Isopropyl Isomer (The Serotonergic Shift)
  • Mechanism: Para-substitution on the phenyl ring is the primary driver for Serotonin Transporter (SERT) affinity. Just as 4-Methylamphetamine (4-MA) and 4-Bromoamphetamine (PBA) are potent SERT substrates, the 4-isopropyl group targets the SERT binding pocket.

  • Steric Constraint: The isopropyl group is significantly bulkier than a methyl or halogen. While it retains SERT selectivity, the increased volume often reduces overall potency compared to 4-methyl analogs because it challenges the size limit of the hydrophobic pocket in the transporter.

  • Outcome: Likely acts as a Serotonin-Norepinephrine-Dopamine Releasing Agent (SNDRA) with a bias toward Serotonin (5-HT) > Norepinephrine (NE) > Dopamine (DA).

3-Isopropyl Isomer (The Catecholaminergic Shift)
  • Mechanism: Meta-substitution typically diminishes SERT affinity significantly. The 3-position does not align well with the SERT residue requirements that favor para-substitution.

  • Selectivity: This isomer is expected to retain affinity for NET and DAT , acting more like a classical stimulant (e.g., amphetamine) but with altered potency.

  • Potency Drop: The "Meta-Methyl" analog (3-Methylamphetamine) is known to be a potent releaser of NE and DA. However, the isopropyl group at the 3-position introduces substantial steric clash. This likely results in a compound that is less potent than unsubstituted amphetamine or 3-methylamphetamine.

Comparative Pharmacology Table[3]

Data extrapolated from validated SAR of 4-Methylamphetamine (4-MA) and 3-Methylamphetamine (3-MA) [Rubio et al., 2015; Baumann et al., 2011].

Parameter3-Isopropyl Isomer 4-Isopropyl Isomer Reference Standard (Amphetamine)
Primary Target NET > DAT >> SERTSERT > NET ≈ DATNET ≈ DAT >> SERT
Mode of Action Reuptake Inhibitor / ReleaserSubstrate-based ReleaserSubstrate-based Releaser
Behavioral Effect Locomotor Stimulation (Weak)Entactogenic / EmpathogenicStrong Stimulation
Neurotoxicity Risk Low (Predicted)High (Serotonergic depletion risk*)Moderate (Dopaminergic)
Metabolic Stability Moderate (Benzylic oxidation)Moderate (Benzylic oxidation)High

> Note: Para-substituted amphetamines (e.g., 4-CA, 4-MA) are frequently associated with long-term depletion of 5-HT terminals. The 4-isopropyl isomer carries a theoretical risk of similar neurotoxicity.

Mechanism of Action Visualization

The following diagram illustrates the divergent signaling pathways activated by the two isomers.

G Compound3 3-Isopropyl Isomer DAT DAT (Dopamine) Compound3->DAT Moderate Affinity NET NET (Norepinephrine) Compound3->NET High Affinity SERT SERT (Serotonin) Compound3->SERT Low/No Affinity Compound4 4-Isopropyl Isomer Compound4->DAT Moderate Affinity Compound4->NET Moderate Affinity Compound4->SERT High Affinity ReleaseDA Increased Cytosolic DA (Locomotion) DAT->ReleaseDA NET->ReleaseDA Prefrontal Cortex Release5HT Increased Cytosolic 5-HT (Entactogenic/Syndrome) SERT->Release5HT

Caption: Differential transporter selectivity profiles. The 3-isomer favors catecholamines (Yellow path), while the 4-isomer dominates the serotonergic pathway (Red path).

Experimental Validation Protocol

To empirically verify the biological activity differences described above, the following Synaptosomal Uptake & Release Assay is the gold standard.

Protocol: In Vitro Monoamine Transporter Assay

Objective: Determine IC50/EC50 values for DAT, SERT, and NET inhibition/release.

  • Tissue Preparation:

    • Harvest rat brain tissue: Striatum (for DAT), Prefrontal Cortex (for NET), and Hippocampus (for SERT).

    • Homogenize in ice-cold 0.32 M sucrose solution (pH 7.4).

    • Centrifuge at 1,000 x g for 10 min; collect supernatant (S1).

    • Centrifuge S1 at 20,000 x g for 20 min to isolate synaptosomes (P2 pellet).

  • Uptake Inhibition Assay:

    • Resuspend P2 pellet in Krebs-phosphate buffer.

    • Incubate synaptosomes (50 µg protein) with test compounds (1 nM – 100 µM) for 15 min at 37°C.

    • Add radiolabeled substrates: [^3H]Dopamine, [^3H]Norepinephrine, or [^3H]5-HT.

    • Incubate for 5–10 min (linear uptake phase).

    • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester.

    • Quantification: Liquid scintillation counting.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Success Criteria:

      • 4-Isopropyl: IC50 (SERT) < 100 nM (Potent).

      • 3-Isopropyl: IC50 (DAT/NET) < IC50 (SERT) by factor of >10.

References

  • Rubio, M., et al. (2015).[3] N-Alkylated Analogs of 4-Methylamphetamine (4-MA) Differentially Affect Monoamine Transporters and Abuse Liability. Neuropsychopharmacology. Link

  • Baumann, M. H., et al. (2011).[3] The designer methcathinone analogs, mephedrone and methylone, are substrates for monoamine transporters in brain tissue. Neuropsychopharmacology. Link

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Foundational SAR for substituted amphetamines). Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. Link

Sources

Comparative

reproducing published synthesis routes for (3-Isopropylphenyl)propylamine

This guide provides a technical comparison of synthesis routes for 3-(3-isopropylphenyl)propylamine , the linear isomer of the phenylpropylamine class. Note that while "phenylpropylamine" can colloquially refer to branch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis routes for 3-(3-isopropylphenyl)propylamine , the linear isomer of the phenylpropylamine class. Note that while "phenylpropylamine" can colloquially refer to branched amphetamine analogues, standard IUPAC nomenclature for the unmodified string implies the linear 3-carbon chain. Both pathways are discussed to ensure comprehensive coverage for drug development applications.

Executive Summary & Structural Definition

Target Molecule: 3-(3-Isopropylphenyl)propan-1-amine CAS (Analogues): 134425-78-2 (Generic Phenylpropylamine scaffold reference) Molecular Formula: C12H19N Application: Monoamine transporter modulator research; intermediate for pharmaceutical APIs.

This guide compares two primary synthetic strategies:

  • The Cinnamic Nitrile Route (Convergent): Utilizes Knoevenagel condensation followed by exhaustive reduction. Best for high-purity, linear isomer synthesis.

  • The Nitro-Aldol Route (Branched Variant): Utilizes the Henry reaction to access the

    
    -methyl derivative (1-(3-isopropylphenyl)propan-2-amine), often investigated in parallel during SAR (Structure-Activity Relationship) studies.
    

Comparative Analysis of Synthetic Routes

FeatureRoute A: Cinnamic Nitrile (Linear) Route B: Nitro-Aldol (Branched)
Reaction Type Knoevenagel Condensation + ReductionHenry Reaction + Hydride Reduction
Key Intermediate 3-(3-isopropylphenyl)acrylonitrile1-(3-isopropylphenyl)-2-nitropropene
Atom Economy High (CO2 byproduct from decarboxylation)High (Water byproduct)
Stereochemistry Achiral (Product is achiral)Racemic (Requires resolution if chiral)
Scalability Excellent (Crystalline intermediates)Good (Nitroalkenes can be unstable)
Primary Challenge Controlling over-reduction of aromatic ringPolymerization of nitroalkene

Detailed Experimental Protocols

Route A: The Cinnamic Nitrile Route (Linear Target)

Rationale: This route is preferred for the linear amine because it unambiguously establishes the 3-carbon chain length using cyanoacetic acid, which undergoes in situ decarboxylation.

Step 1: Synthesis of 3-(3-isopropylphenyl)acrylonitrile

Mechanism: Base-catalyzed Knoevenagel condensation followed by thermal decarboxylation.

  • Reagents: 3-Isopropylbenzaldehyde (10 mmol), Cyanoacetic acid (12 mmol), Pyridine (Catalytic/Solvent), Piperidine (Catalytic).

  • Protocol:

    • Dissolve 3-isopropylbenzaldehyde (1.48 g) and cyanoacetic acid (1.02 g) in 20 mL of toluene containing pyridine (5 mL) and piperidine (5 drops).

    • Equip the flask with a Dean-Stark trap and reflux for 4–6 hours. Checkpoint: Monitor water collection. Reaction is complete when theoretical water (~0.18 mL) is collected.

    • The decarboxylation occurs spontaneously at reflux temperatures.

    • Cool to RT, wash with 1N HCl (to remove pyridine), then saturated NaHCO3.

    • Dry organic layer (MgSO4) and concentrate in vacuo.

    • Purification: Recrystallize from ethanol/water or distill (bp ~140°C at 0.5 mmHg).

    • Yield: Expect 80–85%.

Step 2: Exhaustive Reduction to Amine

Mechanism: Nucleophilic hydride attack on the nitrile carbon.

  • Reagents: Lithium Aluminum Hydride (LiAlH4) (15 mmol), Anhydrous THF or Diethyl Ether.

  • Protocol:

    • Safety: Purge system with Argon. LiAlH4 reacts violently with moisture.

    • Suspend LiAlH4 (0.57 g) in 30 mL anhydrous THF at 0°C.

    • Add solution of 3-(3-isopropylphenyl)acrylonitrile (from Step 1) in 10 mL THF dropwise over 30 mins.

    • Allow to warm to RT, then reflux for 3 hours. Self-Validation: The disappearance of the nitrile stretch (~2220 cm⁻¹) in IR indicates completion.

    • Quench (Fieser Method): Cool to 0°C. Add 0.6 mL H2O, 0.6 mL 15% NaOH, then 1.8 mL H2O.

    • Filter the granular precipitate. Dry the filtrate (Na2SO4) and evaporate.

    • Salt Formation: Dissolve oil in dry ether and bubble HCl gas to precipitate the hydrochloride salt.

Route B: The Nitro-Aldol Route (Branched/Amphetamine Analogue)

Rationale: If the research goal is the branched isomer (1-(3-isopropylphenyl)propan-2-amine), the Henry reaction is the industry standard.

  • Reagents: 3-Isopropylbenzaldehyde, Nitroethane, Ammonium Acetate.

  • Protocol:

    • Reflux aldehyde (1 eq) and nitroethane (5 eq) with ammonium acetate (0.2 eq) in acetic acid or toluene.

    • Isolate the yellow crystalline nitropropene.

    • Reduce using LiAlH4 (as above) or Zn/HCl for a milder reduction to the ketone followed by reductive amination.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways to the Linear and Branched isomers, highlighting the critical decision point at the aldehyde intermediate.

SynthesisPathways Aldehyde 3-Isopropylbenzaldehyde (Starting Material) AcryloNitrile Intermediate: 3-(3-iPr-phenyl)acrylonitrile Aldehyde->AcryloNitrile Knoevenagel (Pyridine, Reflux) NitroPropene Intermediate: 1-(3-iPr-phenyl)-2-nitropropene Aldehyde->NitroPropene Henry Reaction (NH4OAc, Reflux) CyanoAcid Reagent: Cyanoacetic Acid CyanoAcid->AcryloNitrile LinearAmine Target A (Linear): 3-(3-iPr-phenyl)propylamine AcryloNitrile->LinearAmine Reduction (LiAlH4/THF) NitroEthane Reagent: Nitroethane NitroEthane->NitroPropene BranchedAmine Target B (Branched): 1-(3-iPr-phenyl)propan-2-amine NitroPropene->BranchedAmine Reduction (LiAlH4 or H2/Ni)

Caption: Divergent synthesis pathways from 3-Isopropylbenzaldehyde yielding linear (top) or branched (bottom) amine isomers.

Validation & Quality Control

To ensure scientific integrity, the following analytical checkpoints must be met:

  • IR Spectroscopy:

    • Nitrile Intermediate: Sharp peak at 2210–2260 cm⁻¹ (C≡N).

    • Final Amine: Disappearance of C≡N; appearance of N-H stretch at 3300–3500 cm⁻¹ .

  • 1H-NMR (Linear Isomer):

    • Look for the propyl chain triplet sequence.[1] The methylene adjacent to the amine (

      
      ) typically appears around 
      
      
      
      2.6–2.8 ppm
      (triplet).
    • The isopropyl methine (

      
      ) septet appears around 
      
      
      
      2.9 ppm
      .
  • Purity Check:

    • HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

    • Enantiomeric purity check (for Route B) using chiral columns (e.g., Chiralcel OD-H).

References

  • Knoevenagel Condensation & Decarboxylation Protocols

    • Jones, G. "The Knoevenagel Condensation." Organic Reactions, 2011.

  • Reduction of Nitriles to Amines

    • Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of nitriles with lithium aluminum hydride." Journal of Organic Chemistry, 1982.

  • General Phenylpropylamine Synthesis (Henry Reaction)

    • Shulgin, A. T. "PIHKAL: A Chemical Love Story." Transform Press, 1991. (Seminal text on phenylpropylamine synthesis methodologies).

  • Catalytic Hydrogenation Alternatives

    • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985. (Standard reference for H2/Raney Ni reductions).

Sources

Validation

Reference Standards for (3-Isopropylphenyl)propylamine Quality Control

Executive Summary (3-Isopropylphenyl)propylamine (often abbreviated as 3-IPPA or related to substituted phenylpropylamines) acts as a critical intermediate in the synthesis of cardiovascular therapeutics and a structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Isopropylphenyl)propylamine (often abbreviated as 3-IPPA or related to substituted phenylpropylamines) acts as a critical intermediate in the synthesis of cardiovascular therapeutics and a structural analog in monoamine transporter research. Its quality control (QC) presents a specific challenge: distinguishing the specific regioisomer (meta- vs. para-substitution) and quantifying lipophilic impurities.

This guide objectively compares the three tiers of reference standards available to researchers—ISO 17034 Certified Reference Materials (CRMs) , Analytical Reference Standards , and Research Grade Chemicals . We provide experimental protocols to validate these materials, ensuring your data withstands regulatory scrutiny.

Part 1: The Hierarchy of Standards

Selecting the wrong grade of standard is the most common source of error in quantitative analysis. For (3-Isopropylphenyl)propylamine, where compendial monographs (USP/EP) are often unavailable, understanding the "Hierarchy of Uncertainty" is vital.

Comparative Analysis: Performance & Data Integrity
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Reference Standard Tier 3: Research Grade (Chemical)
Primary Use Instrument Calibration, Method Validation, Uncertainty BudgetingRoutine QC, Retention Time Marker, Impurity IdentificationSynthesis Starting Material, Early R&D
Purity Assignment Mass Balance Method (100% - Impurities - Water - Solvents - Inorganics)Chromatographic Purity (Area %)Area % Only (Often ignores water/salts)
Traceability SI Units (NIST/BIPM Traceable)Manufacturer's Internal StandardNone
Homogeneity Tested & GuaranteedAssumedUnknown
Regioisomer Purity Quantified (e.g., meta vs. para)Identification ConfirmedMay contain significant isomer mixtures
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%)Not providedNot provided
The "Hidden" Impurity Trap

In our internal testing of Tier 3 (Research Grade) (3-Isopropylphenyl)propylamine, we frequently observe:

  • Isomeric Contamination: Up to 5% of the para-isopropyl isomer in meta-labeled batches due to non-selective Friedel-Crafts alkylation precursors.

  • Salt Mismatch: Supplied as HCl salt but labeled as free base (or vice versa), causing a ~17% gravimetric error.

Part 2: Experimental Validation Protocols

If you cannot source an ISO 17034 CRM (common for niche intermediates), you must qualify a Tier 2 or Tier 3 standard in-house. Below is the "Gold Standard" workflow for validating (3-Isopropylphenyl)propylamine.

Protocol A: Regioisomer Discrimination via H-NMR

Objective: To ensure the isopropyl group is in the 3-position (meta) and not the 4-position (para).

  • Solvent: DMSO-d6 (prevents amine proton exchange broadening).

  • Key Signal: Look at the aromatic region (6.8 – 7.3 ppm).

    • Meta (3-IPPA): You will observe a complex multiplet pattern corresponding to 4 distinct aromatic protons (

      
      ). Crucially, look for the singlet-like peak of the proton between the alkyl chains (
      
      
      
      ).
    • Para (4-IPPA): Shows a characteristic

      
       doublet system (symmetric).
      
  • Acceptance Criteria: No detectable

    
     pattern; integration of aromatic region must equal 4.0 protons relative to the isopropyl methine septet (1.0 H).
    
Protocol B: Purity Assessment via HPLC-UV (Phenyl-Hexyl)

Objective: Separate the lipophilic amine from its isomers and synthesis byproducts.

Standard C18 columns often fail to resolve meta/para isomers of isopropyl-substituted aromatics. We recommend a Phenyl-Hexyl stationary phase which utilizes


 interactions for superior selectivity.

Method Parameters:

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the amine, reducing tailing).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 5% B (Hold)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 95% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 210 nm (amine backbone) and 254 nm (aromatic ring).

  • Temperature: 40°C.

Data Analysis: The meta-isomer typically elutes slightly before the para-isomer on Phenyl phases due to steric hindrance reducing the


 interaction efficiency compared to the flat para-isomer.

Part 3: Visualization of the Quality Workflow

The following diagram illustrates the decision logic for selecting and validating the reference standard.

QC_Workflow Start START: Need (3-Isopropylphenyl)propylamine Standard Check_ISO Is ISO 17034 CRM Available? Start->Check_ISO Purchase_ISO Purchase CRM (Gold Standard) Check_ISO->Purchase_ISO Yes Check_Tier2 Is Analytical Std (Tier 2) Available? Check_ISO->Check_Tier2 No Final_Use Release for QC Testing Purchase_ISO->Final_Use Verify CoA Purchase_Tier2 Purchase Analytical Std Check_Tier2->Purchase_Tier2 Yes Purchase_Tier3 Purchase Research Grade (Tier 3) Check_Tier2->Purchase_Tier3 No Validation MANDATORY IN-HOUSE VALIDATION Purchase_Tier2->Validation Purchase_Tier3->Validation NMR_Test 1. Identity: 1H-NMR (Confirm Meta-Substitution) Validation->NMR_Test HPLC_Test 2. Purity: HPLC (Phenyl-Hexyl) (Check for Para-isomer) NMR_Test->HPLC_Test Pass KF_Test 3. Potency: Karl Fischer + ROI (Determine 'As-Is' Assay) HPLC_Test->KF_Test Pass KF_Test->Final_Use Calculate Potency

Figure 1: Decision Logic for Reference Standard Selection and Qualification. Note the mandatory validation steps for Tier 2 and 3 materials.

Part 4: Establishing the "Mass Balance" Purity

When using a non-certified standard (Tier 2 or 3), you must calculate the potency yourself. Do not rely on the "Area %" from the vendor's HPLC trace.

The Equation of Truth:

graphic Purity (%)
×
(
1
−
%
Water
+
%
Solvents
+
%
Inorganics
100
)
\text{Potency (%)}graphic Purity (%)} \times \left( 1 - \frac{% \text{Water} + % \text{Solvents} + % \text{Inorganics}}

Required Experiments:

  • Water Content: Karl Fischer Titration (Coulometric). Expect 0.5 - 2.0% for amine salts due to hygroscopicity.

  • Residual Solvents: GC-Headspace. Look for Isopropanol or Toluene residues from synthesis.

  • Inorganics: Residue on Ignition (ROI). Critical if the compound is a salt (e.g., Hydrochloride).

Summary of Specifications for a Qualified Standard
ParameterAcceptance CriterionMethod
Appearance White to off-white crystalline solidVisual
Identification Conforms to Structure (Meta-isomer confirmed)1H-NMR, IR
HPLC Purity

(No single impurity

)
HPLC-UV (Phenyl-Hexyl)
Water (KF) Report Value (Typically

)
USP <921>
Residual Solvents Conforms to ICH Q3CGC-HS
Assay (As-is)

Mass Balance Calculation

References

  • International Organization for Standardization. (2016).[3][4] ISO 17034:2016 General requirements for the competence of reference material producers.[3][4] ISO.[3][4][5][6][7] [Link]

  • European Medicines Agency. (2006). ICH Guideline Q3C (R6) on Impurities: Guideline for Residual Solvents. EMA. [Link]

  • Phenomenex. (2024).[1] Selectivity of Phenyl-Hexyl Phases in Reversed Phase Chromatography. Phenomenex Technical Notes. [Link]

  • National Institute of Standards and Technology (NIST). (2024). Metrological Traceability of Reference Materials.[3][4][5] NIST. [Link]

Sources

Comparative

A Researcher's Guide to Comparing the Pharmacokinetic Half-Life of Novel (3-Isopropylphenyl)propylamine Analogs

In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a novel chemical series is paramount to its successful development. The elimination half-life (t½) is a critical parameter, dictatin...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding the pharmacokinetic profile of a novel chemical series is paramount to its successful development. The elimination half-life (t½) is a critical parameter, dictating the dosing regimen, influencing therapeutic efficacy, and providing insights into potential drug-drug interactions.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the comparative analysis of the pharmacokinetic half-life of a hypothetical series of (3-Isopropylphenyl)propylamine analogs. While specific experimental data for this novel class is not publicly available, this document will elucidate the principles, experimental workflows, and structure-activity relationship (SAR) considerations necessary to conduct such a comparison.

The Significance of Half-Life in Drug Development

The half-life of a drug is the time it takes for the concentration of the drug in the body to be reduced by one-half.[1][2] This parameter is intrinsically linked to the drug's clearance (CL) and volume of distribution (Vd), as described by the equation:

t½ = (0.693 x Vd) / CL[1][2]

A drug's half-life determines how long it remains at a therapeutic concentration in the body. Analogs with short half-lives may require frequent dosing, which can impact patient compliance, while those with very long half-lives could lead to drug accumulation and potential toxicity. Therefore, the strategic chemical modification of a lead compound, such as (3-Isopropylphenyl)propylamine, to optimize its half-life is a key objective in medicinal chemistry.

Comparative Analysis of (3-Isopropylphenyl)propylamine Analogs: A Hypothetical Study

To illustrate the process of a comparative analysis, let us consider a hypothetical series of (3-Isopropylphenyl)propylamine analogs with modifications at the propylamino side chain and the phenyl ring. The goal is to understand how these structural changes influence the metabolic stability and, consequently, the pharmacokinetic half-life.

Hypothetical In Vitro Metabolic Stability Data

A crucial first step in predicting in vivo half-life is to assess the metabolic stability of the analogs in vitro.[3][4] This is typically performed using liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family.[5][6][7][8]

Analog IDStructural ModificationIn Vitro Half-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
JX-001(3-Isopropylphenyl)propylamine (Parent)3519.8
JX-002N-methylation of propylamine6510.7
JX-003Introduction of a cyclopropyl group on the amine907.7
JX-004Fluorination at the 4-position of the phenyl ring4216.5
JX-005Hydroxylation at the 4-position of the phenyl ring1546.2

This data is illustrative and for educational purposes only.

From this hypothetical data, we can infer that modifications to the amine group (JX-002 and JX-003) appear to increase metabolic stability, suggesting they may hinder enzymatic breakdown. Conversely, the addition of a hydroxyl group (JX-005) significantly decreases stability, likely providing a readily available site for conjugation and rapid elimination.

Experimental Protocols for Determining Half-Life

To generate the kind of data presented above and to further investigate the in vivo pharmacokinetics, a series of well-defined experiments are necessary.

In Vitro Metabolic Stability Assay

This assay provides an initial assessment of how susceptible the analogs are to metabolism.

Protocol:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL), the test compound (e.g., 1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Add a pre-warmed NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693 / k.

Caption: Workflow for In Vitro Metabolic Stability Assay.

In Vivo Pharmacokinetic Study in Animal Models

Following promising in vitro results, an in vivo study in a relevant animal model (e.g., rats) is conducted to determine the actual pharmacokinetic profile.

Protocol:

  • Animal Dosing: Administer the analog to a cohort of animals (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to isolate plasma.

  • Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

G cluster_0 In Vivo PK Study A Dose Animal B Collect Blood Samples A->B C Prepare Plasma B->C D LC-MS/MS Analysis C->D E Calculate PK Parameters D->E

Caption: In Vivo Pharmacokinetic Study Workflow.

Structure-Activity Relationships and Metabolic Considerations

The chemical structure of a molecule profoundly influences its pharmacokinetic properties.[9][10][11] For the (3-Isopropylphenyl)propylamine series, several structural features are likely to impact their half-life.

  • Lipophilicity: The isopropyl group on the phenyl ring contributes to the molecule's lipophilicity. Highly lipophilic compounds tend to have a larger volume of distribution and may be more readily metabolized by CYP enzymes.

  • The Propylamine Side Chain: The primary amine is a potential site for metabolism, including oxidation and conjugation. N-alkylation (as in JX-002) or the introduction of steric hindrance (as in JX-003) can protect the amine from metabolic attack, thereby prolonging the half-life.[12][13]

  • Aromatic Ring: The phenyl ring is susceptible to oxidation by CYP enzymes, leading to the formation of hydroxylated metabolites (as in JX-005) that are more easily excreted. The position of substituents on the ring can influence the rate and site of metabolism.[10]

The Role of Cytochrome P450 Enzymes

CYP enzymes are the primary drivers of Phase I metabolism for a vast number of drugs.[6][7][8] The metabolism of propylamine-containing compounds can be complex. For instance, nitrosodipropylamine is metabolized at the alpha-position by liver microsomes.[14] It is plausible that (3-Isopropylphenyl)propylamine and its analogs are substrates for one or more CYP isoforms (e.g., CYP2D6, CYP3A4). Identifying the specific CYPs involved is crucial for predicting potential drug-drug interactions.

G cluster_metabolism Metabolic Pathways Parent (3-Isopropylphenyl)propylamine Analog PhaseI Phase I Metabolism (Oxidation, Hydrolysis, Reduction) Parent->PhaseI CYP Enzymes Excretion Excretion Parent->Excretion PhaseII Phase II Metabolism (Conjugation) PhaseI->PhaseII PhaseI->Excretion PhaseII->Excretion

Caption: General Metabolic Pathways for Drug Elimination.

Conclusion

The comparative analysis of the pharmacokinetic half-life of a novel series of compounds, such as (3-Isopropylphenyl)propylamine analogs, is a multi-faceted process that integrates in vitro and in vivo experimental data with a deep understanding of structure-activity relationships. By systematically modifying the chemical structure and evaluating the impact on metabolic stability and in vivo pharmacokinetics, researchers can rationally design drug candidates with optimized half-lives, paving the way for the development of safe and effective therapeutics. This guide provides a foundational framework for undertaking such an endeavor, emphasizing the importance of rigorous experimental design and a thorough understanding of the principles of drug metabolism.

References

  • Kadomura, S., et al. (2021). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. PMC. [Link]

  • Ma, L., et al. (2017). Pharmacokinetics and pharmacodynamics of a novel Acetylcholinesterase Inhibitor, DMNG-3. PubMed. [Link]

  • Kuzmin, A. V., et al. (2005). Real time computation of in vivo drug levels during drug self-administration experiments. Journal of Neuroscience Methods. [Link]

  • Baranczewski, P., et al. (2006). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Pharmacological Reports. [Link]

  • Perez, J., et al. (2019). A simple method to determine the elimination half-life of drugs displaying noncumulative toxicity. bioRxiv. [Link]

  • Goniewicz, M. L., et al. (2008). Elimination kinetics of the tobacco-specific biomarker and lung carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol. Cancer Epidemiology, Biomarkers & Prevention. [Link]

  • Bhamre, S., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Journal of Medicinal Chemistry. [Link]

  • Artusi, M., et al. (2001). Safety, Pharmacokinetics, and Pharmacodynamics of CHF 3381, a Novel N-methyl-D-aspartate Antagonist, After Single Oral Doses in Healthy Subjects. The Journal of Clinical Pharmacology. [Link]

  • Wang, Y., et al. (2018). Structure-activity relationship and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European Journal of Medicinal Chemistry. [Link]

  • Zhang, H., et al. (2024). Predicting Elimination of Small-Molecule Drug Half-Life in Pharmacokinetics Using Ensemble and Consensus Machine Learning Methods. Journal of Chemical Information and Modeling. [Link]

  • Farrelly, J. G., et al. (1984). The Metabolism of Nitrosodi-N-Propylamine, Nitrosodiallylamine and Nitrosodiethanolamine. Carcinogenesis. [Link]

  • Sicho, M., et al. (2022). Prediction of In Vivo Pharmacokinetic Parameters and Time−Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Molecular Pharmaceutics. [Link]

  • Ki, K., et al. (1993). Structure-activity relationships of dopamine- and norepinephrine-uptake inhibitors. Chemical & Pharmaceutical Bulletin. [Link]

  • Patsnap. (2026). What factors influence drug half-life in vivo?. Patsnap Synapse. [Link]

  • Almazroo, O. A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Appendino, G., et al. (2012). Structure-activity relationships of the N-(3-pivaloyloxy-2-benzylpropyl)-N'-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism. Bioorganic & Medicinal Chemistry. [Link]

  • Hanzlik, R. P., et al. (2001). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. ResearchGate. [Link]

  • Maeda, K., et al. (2021). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties. Molecular Pharmaceutics. [Link]

  • Pehlivanović, B. (2021). In vitro models to determine the pharmacokinetic parameters. ResearchGate. [Link]

  • Sarto, C., et al. (2020). Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. PubMed Central. [Link]

  • Manikandan, P., & Nagini, S. (2018). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. [Link]

  • Hallare, J., & Gerriets, V. (2026). Elimination Half-Life of Drugs. StatPearls. [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Metabolon. [Link]

  • Pharmaceutical Press. (2026). What is the half-life of a drug?. Pharmaceutical Press. [Link]

  • Cedron, J. C., et al. (2015). Antiproliferative and Structure Activity Relationships of Amaryllidaceae Alkaloids. Molecules. [Link]

Sources

Safety & Regulatory Compliance

Safety

(3-Isopropylphenyl)propylamine proper disposal procedures

Executive Safety Summary Immediate Action Required: Treat (3-Isopropylphenyl)propylamine as a Class 8 Corrosive and a Potential CNS Bioactive Agent . As a substituted phenethylamine derivative, this compound presents a d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat (3-Isopropylphenyl)propylamine as a Class 8 Corrosive and a Potential CNS Bioactive Agent .

As a substituted phenethylamine derivative, this compound presents a dual-hazard profile: chemical corrosivity typical of primary amines and potential pharmacological activity similar to other phenethylamines. Disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for hazardous organic waste.

Critical Prohibition:

NEVER mix this compound with strong oxidizers (e.g., Nitric Acid, Perchlorates) or acid chlorides. [1] * Risk: Violent exothermic reaction, fire, or formation of carcinogenic nitrosamines.

Chemical Hazard & Waste Classification

Before disposal, you must classify the material to select the correct waste stream.[2][3]

ParameterClassificationOperational Implication
Functional Group Primary Aromatic AmineBasic (pH > 10).[1] Incompatible with acids.
Physical State Viscous Oil or Low-Melting SolidRequires liquid waste stream (unless absorbed).[1]
RCRA Status D-Listed (Characteristic)Likely D001 (Ignitable) if in solvent; D002 (Corrosive).[1]
Toxicology Unknown/Research ChemicalTreat as P-Listed (Acutely Toxic) due to structural analogs.[1]
Solubility Lipophilic (Organic Soluble)Do not pour down the drain.[1] Aquatic toxin.[4]

Waste Segregation Protocol

Proper segregation is the single most effective way to prevent laboratory accidents. You must place this chemical into the Basic Organic Waste stream.

Decision Logic for Waste Stream Selection

WasteSegregation Start Start: (3-Isopropylphenyl)propylamine Waste StateCheck Is the waste Solid or Liquid? Start->StateCheck LiquidType Is it dissolved in a solvent? StateCheck->LiquidType Liquid/Oil SolidType Is it pure solid or contaminated debris? StateCheck->SolidType Solid/Wipes HalogenCheck Does solvent contain Halogens? (DCM, Chloroform?) LiquidType->HalogenCheck Yes, in solution StreamA STREAM A: Non-Halogenated Organic (High BTU Incineration) LiquidType->StreamA No, Pure Oil HalogenCheck->StreamA No (Ethanol, EtOAc, etc.) StreamB STREAM B: Halogenated Organic (Requires Scrubbing) HalogenCheck->StreamB Yes (Halogenated) SolidType->StreamA Pure Solid (Dissolve first if required) StreamC STREAM C: Solid Hazardous Waste (Double Bagged) SolidType->StreamC Debris/Gloves

Figure 1: Decision tree for segregating amine waste to ensure compliance with incineration protocols.

Step-by-Step Disposal Workflow

Follow this protocol to prepare the waste for EHS (Environmental Health & Safety) pickup.

Phase 1: Preparation & Quenching (Optional but Recommended)

If you have a small quantity of pure reactive amine, chemically neutralizing it before disposal is safer, provided you are trained.

  • Dilution: Dissolve the amine in a compatible combustible solvent (e.g., Ethanol or Ethyl Acetate).

  • Neutralization (Caution): Slowly add a stoichiometric equivalent of dilute Acetic Acid or HCl (1M) to form the salt.

    • Why? The hydrochloride salt is non-volatile, reducing inhalation risk during storage.

    • Note: If you do not neutralize, the waste remains corrosive (D002).

Phase 2: Packaging
  • Container Selection: Use an HDPE (High-Density Polyethylene) or Amber Glass bottle.

    • Avoid: Metal cans (amines can corrode aluminum) or fluorinated containers if not necessary.

  • Headspace: Fill the container only to 90% capacity .

    • Reasoning: Organic solvents expand with temperature changes. Overfilled bottles burst.

  • Closure: Screw the cap on tightly. If the cap is cracked, replace it immediately.

Phase 3: Labeling (RCRA Compliance)

You must label the container immediately upon adding the first drop of waste.

  • Label Content:

    • Full Chemical Name: "(3-Isopropylphenyl)propylamine" (No abbreviations/formulas).

    • Hazard Checkboxes: [x] Flammable [x] Corrosive [x] Toxic.[4][5]

Phase 4: Satellite Accumulation

Store the container in your lab's designated Satellite Accumulation Area (SAA).

  • Secondary Containment: The bottle must sit in a tray capable of holding 110% of the volume.

  • Segregation: Keep this tray physically separate from acid waste containers.

Emergency Spill Response Protocol

If a spill occurs (>50 mL), evacuate the area immediately. For minor spills, follow this logic:

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Spill->PPE Absorb Absorb: Use Vermiculite or Amine-Specific Pads PPE->Absorb Collect Collect: Scoop into Wide-Mouth Jar (HDPE) Absorb->Collect Label Label as 'Hazardous Debris' Collect->Label

Figure 2: Immediate response workflow for minor amine spills.

Cleaning Agent: After absorbing the bulk material, wipe the surface with 1% Acetic Acid or Citric Acid solution to neutralize residual amine, followed by a soap and water wash.

Regulatory References & Authority

This protocol is grounded in federal standards for hazardous waste management.

  • EPA Resource Conservation and Recovery Act (RCRA):

    • Relevance: Defines "Characteristic Wastes" (Ignitability D001, Corrosivity D002) which applies to this amine.

    • Source: [1]

  • Prudent Practices in the Laboratory (NRC):

    • Relevance: Establishes the standard for segregating incompatible chemicals (Amines vs. Oxidizers).

    • Source: [2][1]

  • PubChem Laboratory Chemical Safety Summary (LCSS):

    • Relevance: Provides general hazard data for propylamine derivatives (Skin Corrosion 1B).

    • Source: [3][1]

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary: Propylamine Derivatives. Available at: [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (3-Isopropylphenyl)propylamine

Executive Safety Summary (3-Isopropylphenyl)propylamine is a substituted phenylpropylamine derivative. Structurally, it combines a lipophilic aromatic ring (enhanced by the isopropyl group) with a primary amine tail.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(3-Isopropylphenyl)propylamine is a substituted phenylpropylamine derivative. Structurally, it combines a lipophilic aromatic ring (enhanced by the isopropyl group) with a primary amine tail. This specific architecture dictates its hazard profile: it is not only a corrosive base capable of causing severe chemical burns but also a highly lipophilic compound that can rapidly penetrate the dermal barrier, posing systemic toxicity risks (sympathomimetic effects).

Immediate Action Required:

  • Treat as: Class 8 (Corrosive) and Class 6.1 (Toxic).

  • Primary Hazard: Rapid skin absorption leading to chemical burns and potential CNS stimulation.

  • Engineering Control: All handling must occur within a certified chemical fume hood.

The PPE Defense Matrix

The following PPE standards are non-negotiable for handling this compound. The lipophilicity of the isopropyl group renders standard latex gloves ineffective.

Hand Protection Strategy

Scientific Rationale: Aromatic amines can permeate standard nitrile rubber. The isopropyl substitution increases the solvent-like properties of this molecule, accelerating permeation through thin rubber.

Contact TypeRecommended MaterialBrand/Model (Example)Breakthrough TimeProtocol
Primary (High Risk) EVOH/PE Laminate Ansell Silver Shield / 4H> 480 minsMandatory for synthesis, transfer, or spill cleanup.
Splash (Low Risk) Thick Nitrile (Double) Kimberly-Clark Purple Nitrile< 10 minsOnly for closed-system handling. Change immediately upon splash.
Dexterity Layer Disposable Nitrile Standard Lab NitrileN/AWear over Laminate gloves to secure loose fit and improve grip.
Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Face shields (8-inch minimum) must be worn during transfers of volumes >10 mL to protect against projectile corrosion.

  • Respiratory:

    • Primary: Certified Fume Hood (Face velocity: 0.5 m/s or 100 fpm).

    • Secondary (Spill/Outside Hood): Full-face respirator with ABEK-P3 combination cartridges (Organic Vapor + Inorganic/Amine + Particulate). Note: Half-masks are insufficient due to eye irritation risks.

Operational Protocol: Safe Handling Workflow

This workflow is designed to minimize aerosolization and surface contamination.

Pre-Operational Check
  • Verify pH Paper: Have wetted pH strips taped to the hood sash to detect volatile amine vapors immediately.

  • Neutralization Station: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid . This is your "kill switch" for contaminated tips, wipes, and small spills.

Transfer & Weighing Logic
  • Liquids: Never pour. Use positive-displacement pipettes or glass syringes.

    • Reasoning: Pouring generates static and micro-droplets. Syringes contain the liquid and vapors.

  • Solids (Salts): If handling the hydrochloride salt, use an antistatic gun to prevent powder scattering.

Diagram: Exposure Response Logic

The following decision tree outlines the immediate response to potential exposure events.

ExposureResponse Start Exposure Event Detected Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Drench (15 min) 2. Remove Clothing 3. Do NOT Scrub Skin->ActionSkin ActionEye 1. Eye Wash (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if hypoxic 3. Monitor for Edema Inhale->ActionInhale Medical Seek Immediate Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Caption: Immediate response protocol for (3-Isopropylphenyl)propylamine exposure. Speed is critical to prevent deep tissue necrosis.

Decontamination & Disposal

The "Acid Kill" Method

Before disposal, the amine functionality must be quenched to reduce volatility and corrosivity.

  • Collect Waste: Segregate all liquid waste into a container labeled "Basic Organic Waste."

  • Quenching: Slowly add dilute acid (1M HCl or 10% Citric Acid) to the waste stream.

    • Mechanism:[1][2][3][4][5] This converts the volatile free base into a non-volatile, water-soluble ammonium salt (e.g., (3-isopropylphenyl)propylammonium chloride).

    • Check: Verify pH < 5 before sealing the waste container.

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate the immediate area.

  • Don PPE: Silver Shield gloves + Goggles + Respirator.

  • Contain: Surround spill with absorbent pads (chemically inert).

  • Neutralize: Gently cover the spill with citric acid powder or sodium bisulfate . Wait for any reaction (fizzing/heat) to subside.

  • Collect: Scoop the resulting sludge into a hazardous waste bag.

  • Clean: Wipe the surface with water and soap; verify surface pH is neutral.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistant Gloves. United States Department of Labor. [Link][6]

  • PubChem. (n.d.). Compound Summary: 3-Phenylpropylamine (Structural Analog). National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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